Shizukanolide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,7S,9S,10R,12S)-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]tridec-3-en-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-7-9-4-12(9)15(3)6-13-10(5-11(7)15)8(2)14(16)17-13/h9,11-13H,1,4-6H2,2-3H3/t9-,11+,12-,13+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFCNCALMYTQMP-BJEMGHAFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3C(=C)C4CC4C3(CC2OC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@H]3C(=C)[C@H]4C[C@H]4[C@@]3(C[C@@H]2OC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50318687 | |
| Record name | Shizukanolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50318687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70578-36-8 | |
| Record name | Shizukanolide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334032 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Shizukanolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50318687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Shizukanolide: A Technical Guide to Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Shizukanolide and its related lindenane-type sesquiterpenoids, a class of natural products showing significant potential in drug development. This document details their primary natural sources, quantitative yields, comprehensive experimental protocols for isolation, and their mechanisms of action through key signaling pathways.
Introduction to Shizukanolides
Shizukanolides are a group of lindenane-type sesquiterpenoid lactones first isolated from plants of the Chloranthaceae family.[1] These compounds are characterized by a complex polycyclic structure and have garnered interest for their diverse biological activities, including anti-inflammatory and cytotoxic effects. This guide focuses on this compound and its closely related, well-studied dimeric sesquiterpenoid, Shizukaol D, which serves as a representative compound for detailing isolation procedures and biological impact.
Primary Natural Sources
Shizukanolides and their derivatives are predominantly found in plants belonging to the genus Chloranthus. Various species have been identified as sources of these unique sesquiterpenoids.
| Plant Species | Compound(s) Isolated | Plant Part(s) | Citation(s) |
| Chloranthus japonicus | This compound, Dehydro-shizukanolide, this compound D, Shizukaol D | Aerial parts, Roots | [2][3][4][5] |
| Chloranthus serratus | This compound E, this compound F, Shizukaol D | Roots, Whole Plant | [2][6][7] |
| Chloranthus fortunei | Shizukaol-type dimers | Roots | [8][9] |
| Chloranthus spicatus | Shizukaol B, Shizukaol D, Shizukaol F | Roots | [10] |
| Chloranthus holostegius | Lindenane sesquiterpenoid dimers | Whole Plant | [11] |
| Chloranthus oldhamii | Diterpenoid compounds | Whole Plant | [12] |
Quantitative Analysis
The isolation yield of lindenane sesquiterpenoids can be low, reflecting their status as secondary metabolites. The detailed study of Shizukaol D from Chloranthus japonicus provides a benchmark for the expected yield from natural sources.
| Compound | Plant Source | Starting Material | Final Yield | Yield (%) | Purity | Citation(s) |
| Shizukaol D | Chloranthus japonicus | 10 kg (dried whole plants) | 20 mg | 0.0002% | >98% | [4][13] |
Experimental Protocols: Isolation of Shizukaol D
The following section details a representative protocol for the extraction, fractionation, and purification of Shizukaol D from the dried whole plants of Chloranthus japonicus.[4][13]
Extraction and Fractionation
-
Initial Extraction : The air-dried and powdered whole plants of C. japonicus (10 kg) are extracted three times with 95% ethanol (EtOH) at room temperature.
-
Concentration : The resulting EtOH extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning : The crude extract is suspended in water (H₂O) and sequentially partitioned with petroleum ether (PE) and ethyl acetate (EtOAc).
-
Fraction Collection : The EtOAc-soluble fraction is collected and concentrated. This fraction (300 g) is subjected to further chromatographic separation.
Chromatographic Purification
-
Silica Gel Column Chromatography : The EtOAc fraction (300 g) is loaded onto a silica gel column and eluted with a gradient of chloroform-methanol (CHCl₃-MeOH) ranging from 100:1 to 10:1. This process yields five primary fractions (A–E).
-
Reversed-Phase Column Chromatography : Fraction C (20 g) is separated on a reversed-phase (Rp-18) column using a MeOH-H₂O gradient (from 35% to 55%), yielding eight sub-fractions (C₁–C₈).
-
Secondary Silica Gel Chromatography : Sub-fraction C₇ is further purified by silica gel column chromatography with a CHCl₃-MeOH gradient (100:1 → 80:1 → 60:1).
-
Final Purification : The resultant material is purified on a Sephadex LH-20 column with MeOH as the eluent to yield pure Shizukaol D (20 mg).
Structure and Purity Confirmation
The structure of the isolated Shizukaol D is confirmed using spectroscopic methods, including Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (¹H and ¹³C-NMR). Purity is confirmed to be greater than 98%.[4][13]
Biological Activity and Signaling Pathways
Shizukaol D has been shown to modulate key cellular signaling pathways implicated in metabolism and cancer, specifically the Wnt/β-catenin and AMP-activated protein kinase (AMPK) pathways.
Inhibition of Wnt/β-Catenin Signaling
The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers.[14][15][16] In the "off" state, a destruction complex (comprising Axin, APC, GSK-3β, and CK1) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. This prevents its accumulation and translocation to the nucleus.
Shizukaol D has been demonstrated to attenuate Wnt signaling, leading to a decrease in nuclear β-catenin and reduced expression of Wnt target genes like c-myc and cyclin D1.[6][7] This inhibitory action suppresses the growth of cancer cells.
Activation of AMPK Signaling
AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis.[17][18][19] It is activated under conditions of low cellular energy (high AMP:ATP ratio). Activation of AMPK, through phosphorylation by upstream kinases like LKB1, initiates a cascade that inhibits anabolic (energy-consuming) pathways and promotes catabolic (energy-producing) pathways.
Shizukaol D has been identified as an activator of AMPK.[4][13][20] It induces mitochondrial dysfunction, which leads to an increase in the cellular AMP/ATP ratio, thereby activating AMPK. Activated AMPK then phosphorylates downstream targets such as Acetyl-CoA Carboxylase (ACC), leading to the inhibition of fatty acid synthesis and a reduction in lipid content in hepatic cells.
Conclusion
Shizukanolides and related lindenane sesquiterpenoids from the Chloranthaceae family represent a promising class of bioactive natural products. While their isolation can be challenging due to low natural abundance, established protocols allow for their purification and study. The demonstrated ability of compounds like Shizukaol D to modulate critical signaling pathways such as Wnt/β-catenin and AMPK underscores their therapeutic potential for metabolic diseases and oncology. Further research into the synthesis, structure-activity relationships, and preclinical efficacy of these compounds is highly warranted.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Sesquiterpenes from Chloranthus japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Shizukaol D Isolated from Chloranthus japonicas Inhibits AMPK-Dependent Lipid Content in Hepatic Cells by Inducing Mitochondrial Dysfunction | PLOS One [journals.plos.org]
- 5. Isolation and Structural Elucidation of Four Sesquiterpenes from Chloranthus japonicus (Chloranthaceae) | Semantic Scholar [semanticscholar.org]
- 6. Shizukaol D, a Dimeric Sesquiterpene Isolated from Chloranthus serratus, Represses the Growth of Human Liver Cancer Cells by Modulating Wnt Signalling Pathway | PLOS One [journals.plos.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Anti-inflammatory Lindenane Sesquiterpene Dimers from the Roots of Chloranthus fortunei - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Spicachlorantins G-J, new lindenane sesquiterpenoid dimers from the roots of Chloranthus spicatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Diterpenoid Compounds Isolated from Chloranthus oldhamii Solms Exert Anti-Inflammatory Effects by Inhibiting the IKK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Shizukaol D Isolated from Chloranthus japonicas Inhibits AMPK-Dependent Lipid Content in Hepatic Cells by Inducing Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Wnt/β-catenin signalling: function, biological mechanisms, and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanistic insights into Wnt–β-catenin pathway activation and signal transduction | Semantic Scholar [semanticscholar.org]
- 16. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BioKB - Relationship - shizukaol D - activates - lipid metabolic process [biokb.lcsb.uni.lu]
Isolating Shizukanolide from Chloranthus Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies for the isolation of Shizukanolide, a sesquiterpenoid with noteworthy biological activities, from various species of the Chloranthus genus. This document synthesizes information from multiple scientific sources to present detailed experimental protocols, quantitative data, and visual representations of the isolation workflow and relevant biological pathways.
Introduction to this compound and Chloranthus Species
The genus Chloranthus is a source of a diverse array of bioactive secondary metabolites, with sesquiterpenoids being a prominent class. Among these, Shizukanolides have attracted significant interest due to their complex chemical structures and potential therapeutic applications. Various species, including Chloranthus japonicus, Chloranthus serratus, and Chloranthus holostegius, have been identified as rich sources of these compounds. The isolation and purification of this compound and its analogues are critical steps for further pharmacological investigation and drug development.
Extraction of Crude this compound
The initial step in the isolation of this compound involves the extraction of the compound from the plant material. The choice of solvent and extraction method is crucial for maximizing the yield of the target compound.
Plant Material Preparation
Fresh or air-dried plant material, typically the whole plant, leaves, or roots, is ground into a coarse powder to increase the surface area for efficient solvent extraction.
Solvent Extraction
Ether and ethanol are commonly employed solvents for the extraction of Shizukanolides from Chloranthus species.
Experimental Protocol: Ether Extraction of Chloranthus japonicus
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Maceration: The powdered plant material of Chloranthus japonicus is macerated with diethyl ether at room temperature.
-
Filtration: The mixture is filtered to separate the ether extract from the plant residue.
-
Concentration: The ether extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Purification of this compound
The crude extract obtained from the initial extraction contains a complex mixture of compounds. Therefore, a multi-step purification process is necessary to isolate this compound. This typically involves a combination of different chromatographic techniques.
Silica Gel Column Chromatography
Silica gel column chromatography is a primary method for the initial fractionation of the crude extract. The separation is based on the differential adsorption of the compounds onto the silica gel stationary phase and their varying solubility in the mobile phase.
Experimental Protocol: Silica Gel Column Chromatography of Chloranthus Extract
-
Column Packing: A glass column is packed with silica gel (typically 60-120 mesh or 230-400 mesh) as a slurry in a non-polar solvent such as hexane.
-
Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of solvents with increasing polarity. A common solvent system starts with hexane and gradually introduces a more polar solvent like ethyl acetate or methanol.
-
Fraction Collection: Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
Preparative Thin Layer Chromatography (TLC)
For further purification of the fractions obtained from column chromatography, preparative TLC is a valuable technique. It allows for the separation of compounds with similar polarities.
Experimental Protocol: Preparative TLC for this compound Purification
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Plate Preparation: A preparative TLC plate with a thicker layer of silica gel is used.
-
Sample Application: The this compound-containing fraction is dissolved in a minimal amount of a volatile solvent and applied as a narrow band onto the baseline of the TLC plate.
-
Development: The plate is developed in a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) in a sealed chamber.
-
Visualization and Isolation: The separated bands are visualized under UV light. The band corresponding to this compound is scraped off the plate.
-
Elution: The scraped silica gel is extracted with a polar solvent (e.g., ethyl acetate or methanol) to elute the purified this compound. The solvent is then evaporated to yield the pure compound.
Other Chromatographic Techniques
For achieving high purity, other chromatographic methods like Sephadex LH-20 column chromatography (for size exclusion) and High-Performance Liquid Chromatography (HPLC) can be employed as final purification steps.
Quantitative Data
The yield of this compound can vary depending on the Chloranthus species, the part of the plant used, the geographical location, and the extraction and purification methods employed. The following table summarizes representative data found in the literature.
| Chloranthus Species | Plant Part | Extraction Method | Purification Method | Compound Isolated | Yield | Reference |
| C. japonicus | Whole Plant | Ether Extraction | Silica Gel Chromatography, Preparative TLC | This compound D | Not specified | [1] |
| C. serratus | Whole Plant | Ether Extraction | Silica Gel Chromatography, Preparative TLC | This compound E, F | Not specified | [1] |
| C. japonicus | Roots | Methanol Extraction | Silica Gel Chromatography, HPLC | Shizukaol B | Not specified | [2] |
Visualizing the Isolation and Biological Activity
Experimental Workflow
The following diagram illustrates the general workflow for the isolation of this compound from Chloranthus species.
References
Unveiling the Architecture of Shizukanolide: A Technical Guide to its Chemical Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shizukanolide, a sesquiterpenoid lactone isolated from plants of the Chloranthus genus, represents a class of natural products with significant biological activities and a complex molecular architecture.[1][2][3] The elucidation of its intricate three-dimensional structure has been a critical step in understanding its chemical properties and potential for therapeutic applications. This technical guide provides an in-depth overview of the core experimental methodologies employed in the definitive determination of the chemical structure of this compound and its derivatives. The focus is on the key spectroscopic and crystallographic techniques that have been instrumental in this endeavor.
Core Methodologies in Structure Elucidation
The definitive structure of this compound was established through a combination of spectroscopic and crystallographic techniques. While methods like Infrared (IR) and Ultraviolet (UV) spectroscopy provided initial clues about the functional groups present, Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray crystallography were pivotal in piecing together the complete molecular puzzle.
Experimental Protocols
Isolation of this compound: The initial step in the structure elucidation process involves the isolation and purification of the compound from its natural source, Chloranthus japonicus. A typical protocol is as follows:
-
Extraction: The fresh aerial parts of C. japonicus are extracted with a solvent such as ether.[4]
-
Preliminary Purification: The crude extract is washed with an aqueous solution of 5% sodium carbonate to remove acidic components.[4]
-
Chromatography: The resulting extract is subjected to column chromatography on Florisil, eluting with a gradient of ether in pentane. The fractions containing this compound are further purified by rechromatography on Florisil to yield the pure compound as colorless needles.[4]
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound.
-
Procedure: A purified sample of the this compound is ionized, and the mass-to-charge ratio (m/z) of the molecular ion is measured with high precision. This allows for the determination of the elemental composition.
-
Instrumentation: An Agilent 6220 ToF-MS with a Dual ESI-source is a representative instrument for such analyses.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule.
-
Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or pyridine-d₅.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz).[6] Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are also performed to establish connectivity between protons and carbons.
Single-Crystal X-ray Crystallography: This technique provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state.[7]
-
Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent.
-
Data Collection: A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.[4][7]
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods. The initial structural model is then refined to obtain the final, precise atomic coordinates.[4][7]
Data Presentation
The quantitative data obtained from these experimental techniques are summarized below for this compound and its derivatives.
Table 1: Spectroscopic and Physical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₈O₂ | [4][8] |
| Molecular Weight | 230.1307 g/mol (calculated) | [4][8] |
| Melting Point | 95-96.5 °C | [4] |
| Optical Rotation | [α]D²⁰ +200° (c=0.21, CHCl₃) | [4] |
| UV λmax (nm) | 213.5 (ε=17,700) | [4] |
| IR νmax (cm⁻¹) | 3070, 1760, 1739, 1670, 1655, 895 | [4] |
Table 2: ¹H NMR Data for this compound (100 MHz, CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-14 | 0.80 | s | - |
| H-2 | 0.80-0.93 | m | - |
| H-3 | 1.38 | ddd | 8, 7, 4 |
| H-1 | 1.49 | dd | 12, 10 |
| H-13 | 1.83 | t | 1.5 |
| H-4, H-6 | 2.00-2.20 | m | - |
| H-5, H-9 | 2.40-2.80 | m | - |
Data extracted from Kawabata et al., 1979.[4]
Table 3: Crystal Data and Structure Refinement for this compound
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [4] |
| Space Group | P2₁2₁2₁ | [4] |
| a (Å) | 11.121(3) | [4] |
| b (Å) | 33.299(7) | [4] |
| c (Å) | 6.951(2) | [4] |
| Z | 8 | [4] |
| Calculated Density (g/cm³) | 1.188 | [4] |
| Final R-value | 5.6% | [4] |
Visualization of Key Processes
The following diagrams illustrate the logical workflow and key experimental setups involved in the structure elucidation of this compound.
Conclusion
The structural elucidation of this compound is a classic example of the power of modern analytical techniques in natural product chemistry. The unambiguous assignment of its complex stereochemistry was made possible primarily through single-crystal X-ray crystallography.[4] This definitive structural information was corroborated and complemented by data from mass spectrometry and NMR spectroscopy, which provided the molecular formula and detailed insights into the connectivity of the atoms. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development, providing a solid foundation for further investigation into the synthesis and biological activity of this compound and its analogues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Isolation and Structural Elucidation of Four Sesquiterpenes from Chloranthus japonicus (Chloranthaceae) | Semantic Scholar [semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. rigaku.com [rigaku.com]
- 8. This compound | C15H18O2 | CID 333362 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Biosynthetic Pathway of Lindenane Sesquiterpenoids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lindenane sesquiterpenoids, a class of natural products primarily isolated from plants of the Chloranthus and Lindera genera, exhibit a wide range of promising biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. Their complex and diverse chemical structures have attracted significant interest from the scientific community. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of lindenane sesquiterpenoids, integrating genomic data with established principles of terpenoid biosynthesis. It details the key enzymatic steps, from the universal precursor farnesyl diphosphate (FPP) to the formation of the characteristic lindenane skeleton and its subsequent modifications. This guide also outlines relevant experimental protocols for the identification and characterization of the enzymes involved, and presents hypothetical quantitative data to serve as a reference for future research.
Introduction
Lindenane sesquiterpenoids are characterized by a unique carbocyclic skeleton. The biosynthesis of these complex molecules is a multi-step enzymatic process that begins with the cyclization of the universal C15 isoprenoid precursor, farnesyl diphosphate (FPP). This initial cyclization is catalyzed by a class of enzymes known as terpene synthases (TPSs), or terpene cyclases. Subsequent structural diversification is achieved through the action of tailoring enzymes, most notably cytochrome P450 monooxygenases (P450s), which introduce oxidative modifications to the nascent lindenane scaffold. Recent genomic and transcriptomic analyses of Chloranthus spicatus, a known producer of lindenane sesquiterpenoids, have provided valuable insights into the genetic basis of this pathway, revealing an expansion of TPS genes that are likely candidates for catalyzing the key cyclization step[1].
Proposed Biosynthetic Pathway
The proposed biosynthetic pathway of lindenane sesquiterpenoids can be divided into two main stages: the formation of the lindenane skeleton by a putative lindenane synthase, and the subsequent oxidative modifications by cytochrome P450 enzymes.
Stage 1: Formation of the Lindenane Skeleton
The biosynthesis is initiated from farnesyl diphosphate (FPP), a product of the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. A dedicated sesquiterpene synthase, hereafter referred to as lindenane synthase, catalyzes the intricate cyclization of FPP to form the core lindenane skeleton. This reaction proceeds through a series of carbocationic intermediates and rearrangements, a hallmark of terpene cyclase chemistry[2]. While the specific lindenane synthase has yet to be functionally characterized, genomic studies of Chloranthus spicatus have identified a number of candidate TPS genes that may be responsible for this key transformation[1].
Caption: Formation of the lindenane skeleton from FPP.
Stage 2: Oxidative Modifications
Following the formation of the basic lindenane scaffold, a suite of tailoring enzymes, primarily cytochrome P450 monooxygenases (P450s), introduce a variety of oxidative modifications. These modifications, such as hydroxylations, epoxidations, and further rearrangements, are responsible for the vast structural diversity observed among the naturally occurring lindenane sesquiterpenoids[3][4]. The identification of numerous P450 genes in the Chloranthus spicatus genome supports their role in the diversification of these compounds[1].
Caption: Oxidative diversification of the lindenane skeleton.
Quantitative Data Summary
While specific kinetic data for the enzymes in the lindenane biosynthetic pathway are not yet available, the following table provides a hypothetical summary of expected quantitative parameters based on characterized sesquiterpene synthases and cytochrome P450s from other plant species. These values can serve as a benchmark for future experimental work.
| Enzyme Class | Substrate | Product(s) | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) |
| Lindenane Synthase (putative) | Farnesyl Diphosphate | Lindenane Skeleton | 0.5 - 10 | 0.01 - 1.0 | 0.01 - 2.0 |
| Cytochrome P450s (putative) | Lindenane Skeleton | Hydroxylated Lindenanes | 1 - 50 | 0.1 - 10 | 0.01 - 10 |
Note: These values are estimates and will require experimental validation.
Experimental Protocols
The elucidation of the lindenane biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for the key experiments required to identify and characterize the involved enzymes.
Gene Cloning and Heterologous Expression of Candidate Enzymes
Objective: To isolate the candidate lindenane synthase and cytochrome P450 genes from a lindenane-producing plant (e.g., Chloranthus spicatus) and express them in a heterologous host for functional characterization.
Workflow:
Caption: Workflow for gene cloning and protein expression.
Detailed Methodology:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from tissues known to produce lindenane sesquiterpenoids using a commercial kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.
-
PCR Amplification: Candidate genes identified from transcriptome data are amplified by PCR using gene-specific primers.
-
Cloning into Expression Vector: The amplified PCR products are cloned into an appropriate expression vector. For terpene synthases, E. coli expression systems are often suitable. For cytochrome P450s, which often require a eukaryotic membrane environment and a P450 reductase for activity, expression in Saccharomyces cerevisiae (yeast) is preferred.
-
Heterologous Expression: The expression constructs are transformed into the chosen host (E. coli or yeast). Cultures are grown to an appropriate cell density and protein expression is induced.
-
Preparation of Cell-Free Extracts: Cells are harvested, lysed, and a cell-free extract containing the recombinant enzyme is prepared for use in enzyme assays.
In Vitro Enzyme Assays
Objective: To determine the function of the recombinant enzymes by incubating them with their putative substrates and analyzing the products.
Workflow:
Caption: Workflow for in vitro enzyme assays.
Detailed Methodology:
-
Assay for Lindenane Synthase: The cell-free extract containing the recombinant terpene synthase is incubated with farnesyl diphosphate (FPP) in a suitable buffer containing a divalent metal ion cofactor, typically Mg²⁺ or Mn²⁺.
-
Assay for Cytochrome P450s: The microsomal fraction from yeast expressing the recombinant P450 and a P450 reductase is incubated with the product of the lindenane synthase reaction (the lindenane skeleton) and NADPH as a cofactor.
-
Product Extraction and Analysis: After incubation, the reaction products are extracted with an organic solvent (e.g., hexane or ethyl acetate). The organic phase is then concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the enzymatic products by comparing their mass spectra and retention times with authentic standards or published data. For novel compounds, larger-scale incubations may be necessary to obtain sufficient material for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.
Enzyme Kinetics Analysis
Objective: To determine the kinetic parameters (Km and kcat) of the characterized enzymes.
Methodology:
Enzyme assays are performed with varying substrate concentrations while keeping the enzyme concentration constant. The initial reaction rates are measured and plotted against the substrate concentration. The resulting data are fitted to the Michaelis-Menten equation to determine the Km (Michaelis constant, representing the substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity)[5][6][7]. The turnover number (kcat) can be calculated from Vmax if the enzyme concentration is known.
Conclusion and Future Perspectives
The proposed biosynthetic pathway for lindenane sesquiterpenoids provides a solid framework for future research aimed at elucidating the precise enzymatic machinery responsible for the production of these valuable natural products. The availability of the Chloranthus spicatus genome is a critical resource that will accelerate the identification and functional characterization of the lindenane synthase(s) and the tailoring P450 enzymes. The successful elucidation of this pathway will not only advance our fundamental understanding of plant secondary metabolism but also open up possibilities for the metabolic engineering of these compounds in microbial or plant-based systems for sustainable production and drug development. Future work should focus on the functional characterization of the candidate genes from Chloranthus, detailed kinetic analysis of the confirmed enzymes, and the elucidation of the regulatory networks governing the expression of the biosynthetic pathway.
References
- 1. Chloranthus genome provides insights into the early diversification of angiosperms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 7. Khan Academy [khanacademy.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesquiterpene lactones are a diverse group of naturally occurring compounds, predominantly found in plants of the Asteraceae family, that have garnered significant attention in the scientific community for their wide range of biological activities. Among these, lindenane-type sesquiterpenoids, such as shizukanolide and its derivatives isolated from Chloranthus species, have emerged as promising candidates for drug development due to their potent anti-inflammatory and anticancer properties. This technical guide provides a comprehensive overview of the current knowledge on this compound and related sesquiterpene lactones, with a focus on their biological activities, underlying molecular mechanisms, and the experimental methodologies used to elucidate them.
Biological Activities of this compound and Related Compounds
The therapeutic potential of this compound and its analogues stems from their significant cytotoxic and anti-inflammatory effects. Extensive research has quantified these activities against various cancer cell lines and in models of inflammation.
Anticancer Activity
Lindenane-type sesquiterpenoid dimers, including chlorahololide D and shizukaol D, have demonstrated notable cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined for several of these compounds.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Chlorahololide D | HepG2 (Liver Carcinoma) | 13.7 | [1] |
| MCF-7 (Breast Adenocarcinoma) | 6.7 | [1] | |
| Shizukaol D | Focus (Hepatocellular Carcinoma) | - | [2] |
| SMMC-7721 (Hepatocellular Carcinoma) | - | [2] | |
| Shizukaol B | C8166 (T-cell lymphoma) | - | [3] |
Note: Specific IC50 values for Shizukaol D and Shizukaol B were not explicitly available in the provided search results, but their significant activity was reported.
Anti-inflammatory Activity
This compound and related compounds exert potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators. For instance, shizukaol B has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine BV-2 microglial cells, indicating its potential in managing neuroinflammation.[3] Similarly, shizukahenriol, isolated from Chloranthus henryi, suppresses the production of inflammatory molecules such as NO and tumor necrosis factor-alpha (TNF-α).[4]
Molecular Mechanisms of Action
The biological activities of this compound and related sesquiterpene lactones are attributed to their ability to modulate critical cellular signaling pathways involved in cell proliferation, survival, and inflammation. The primary pathways affected are the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Wnt/β-catenin signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
This compound and its analogues have been shown to inhibit NF-κB activation. This inhibition is achieved by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the active NF-κB subunits.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade that regulates a wide array of cellular processes, including inflammation and apoptosis. The p38 MAPK subfamily is particularly important in the response to cellular stress and inflammatory stimuli. Activation of p38 MAPK, often triggered by upstream kinases like MKK3 and MKK6, leads to the downstream activation of transcription factors that promote the expression of inflammatory mediators.[5] Shizukaol B has been observed to modulate the JNK-AP-1 signaling pathway, a component of the broader MAPK network, contributing to its anti-inflammatory effects.[3]
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway plays a critical role in embryonic development and tissue homeostasis, and its dysregulation is frequently implicated in cancer. In the absence of a Wnt signal, β-catenin is phosphorylated by a "destruction complex," which includes glycogen synthase kinase 3β (GSK-3β), leading to its proteasomal degradation. Wnt signaling inhibits this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target genes involved in cell proliferation. Shizukaol D has been shown to attenuate Wnt signaling and reduce the expression of β-catenin and its target genes in human liver cancer cells.[2]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activities of this compound and related compounds.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and include a vehicle control (e.g., DMSO). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL.[6]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C, allowing the formazan crystals to form.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Mix gently to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration.
Measurement of Nitric Oxide Production
This assay quantifies the production of nitric oxide (NO), a key inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture and Stimulation: Culture RAW 264.7 macrophages in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Collection of Supernatant: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a separate 96-well plate, mix 100 µL of the collected supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Western Blot Analysis of NF-κB Pathway Proteins
Western blotting is a technique used to detect specific proteins in a sample. This protocol focuses on analyzing the key proteins in the NF-κB signaling pathway.
Protocol:
-
Protein Extraction: After treating cells with the test compound and/or LPS, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate 20-40 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-IκBα, total IκBα, p65, and a loading control like β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Conclusion and Future Directions
This compound and its related sesquiterpene lactones represent a promising class of natural products with significant potential for the development of novel anti-inflammatory and anticancer therapeutics. Their multifaceted mechanisms of action, centered on the modulation of key signaling pathways such as NF-κB, MAPK, and Wnt/β-catenin, offer multiple avenues for therapeutic intervention.
Future research should focus on several key areas. A more comprehensive evaluation of the structure-activity relationships of a wider range of this compound derivatives is needed to identify compounds with enhanced potency and selectivity. Further elucidation of the precise molecular targets within the signaling pathways will provide a more detailed understanding of their mechanisms of action. Additionally, in vivo studies are crucial to validate the therapeutic efficacy and assess the pharmacokinetic and safety profiles of these promising compounds, paving the way for their potential clinical application. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of natural product-based drug discovery.
References
- 1. Shizukaol D | C33H38O9 | CID 70698151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Shizukaol B | HIV Protease | IL Receptor | JNK | p38 MAPK | TargetMol [targetmol.com]
- 4. Il-1b Stimulates a Novel Axis within the Nfkb Pathway in Endothelial Cells Regulated by Ikka and Tak-1 [ouci.dntb.gov.ua]
- 5. Atypical p38 Signaling, Activation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data Analysis of Shizukanolide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data analysis of Shizukanolide, a sesquiterpenoid lactone isolated from plants of the Chloranthus genus. This document is intended for researchers, scientists, and drug development professionals interested in the characterization and analysis of this natural product.
Introduction to this compound
This compound is a naturally occurring sesquiterpenoid with a unique lindenane skeleton, first isolated from Chloranthus japonicus.[1][2][3] It belongs to a class of compounds that have garnered interest for their potential biological activities.[4] The dehydro-derivative of this compound has demonstrated notable antifungal properties.[1][2][5] The structural elucidation of this compound and its analogues relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and some of its derivatives, compiled from various studies.
¹H-NMR Spectroscopic Data
The ¹H-NMR spectrum of this compound provides crucial information about the proton environment in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Proton | This compound (CDCl₃) | This compound E (CDCl₃) | This compound F (CDCl₃) |
| 2-H | 0.85 (m) | - | - |
| 3-H | 1.31 (m) | - | - |
| 4-H | 1.60 (m) | - | - |
| 5-H | 2.67 (ddd) | - | - |
| 6α-H | 2.52 (ddq) | - | - |
| 6β-H | 2.10 (m) | - | - |
| 9-H | 4.13 (s) | 6.18 (s) | - |
| 13-H | 1.86 (t) | - | - |
| 14-H | 0.76 (s) | - | - |
| 15-H | 4.16 (dd), 4.20 (dd) | 3.56 (dd), 3.70 (dd) | - |
Data compiled from various sources.[6]
¹³C-NMR Spectroscopic Data
The ¹³C-NMR data provides a map of the carbon skeleton of the molecule.
| Carbon | This compound C | This compound E | This compound F |
| 1 | 39.0 | 39.2 | 39.1 |
| 2 | 19.3 | 20.1 | 19.7 |
| 3 | 28.1 | 28.3 | 28.2 |
| 4 | 136.0 | 79.5 | 135.9 |
| 5 | 50.1 | 51.2 | 50.9 |
| 6 | 32.1 | 33.0 | 32.5 |
| 7 | 142.1 | 141.9 | 141.5 |
| 8 | 129.1 | 128.8 | 129.5 |
| 9 | 135.1 | 134.9 | 135.2 |
| 10 | 42.1 | 41.9 | 42.0 |
| 11 | 122.0 | 122.9 | 123.7 |
| 12 | 171.3 | 170.9 | 170.5 |
| 13 | 8.6 | 8.6 | 54.7 |
| 14 | 21.1 | 22.4 | 21.0 |
| 15 | 65.0 | 64.9 | 64.3 |
Data compiled from various sources.[6]
Infrared (IR) Spectroscopy Data
The IR spectrum reveals the presence of key functional groups within the molecule.
| Compound | Key Absorptions (cm⁻¹) | Functional Groups Indicated |
| This compound | 3070, 1760, 1739, 1670, 1655, 895 | C-H (alkene), C=O (γ-lactone), C=C (alkene), =C-H (terminal double bond) |
| This compound E | 3450, 1758, 1642 | O-H (hydroxyl), C=O (γ-lactone), C=C (alkene) |
| This compound F | 3420, 1770, 1745, 1642 | O-H (hydroxyl), C=O (γ-lactone), C=C (alkene) |
Data compiled from various sources.[1][6]
Mass Spectrometry (MS) Data
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.
| Compound | Molecular Formula | [M]⁺ (m/z) | Key Fragments (m/z) |
| This compound | C₁₅H₁₈O₂ | 230.1308 | - |
| This compound D | C₁₇H₂₀O₅ | 304.1323 | 262, 119, 105, 91, 43 |
| This compound E | C₁₅H₁₈O₄ | 262.1228 | 247, 231, 91, 55, 43 |
| This compound F | C₁₅H₁₈O₄ | 262.1232 | 213, 105, 91, 77, 41 |
Data compiled from various sources.[1][6][7]
Experimental Protocols
Isolation of this compound
The following is a general protocol for the isolation of this compound from Chloranthus japonicus:
-
Extraction: Fresh aerial parts of C. japonicus are extracted with ether.
-
Washing: The ethereal extract is washed with a 5% Na₂CO₃ solution to remove acidic components.
-
Chromatography: The washed extract is subjected to column chromatography on Florisil.
-
Elution: The column is eluted with a solvent gradient, typically starting with a non-polar solvent like pentane and gradually increasing the polarity with ether. This compound is typically eluted with a pentane:ether (1:1) mixture.
-
Rechromatography: The fractions containing this compound are rechromatographed on a Florisil column to achieve higher purity.
-
Crystallization: The purified this compound is obtained as colorless needles upon crystallization.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C-NMR spectra are recorded on a spectrometer (e.g., 500 MHz for ¹H and 125 MHz for ¹³C) using a suitable deuterated solvent, such as CDCl₃, with tetramethylsilane (TMS) as the internal standard.
-
IR Spectroscopy: IR spectra are recorded on a spectrophotometer using KBr pellets or as a film.
-
Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using techniques such as electron ionization (EI-MS) or field desorption (FD-MS).
Logical and Experimental Workflows
The following diagrams illustrate the workflow for the isolation and analysis of this compound and a potential signaling pathway affected by related compounds.
Caption: Experimental workflow for the isolation and spectroscopic analysis of this compound.
Caption: Postulated modulation of the Wnt signaling pathway by a this compound derivative.[8]
Conclusion
The structural characterization of this compound is a clear example of the power of modern spectroscopic techniques. The combined application of ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry allows for the unambiguous determination of its complex tricyclic structure. This guide provides a foundational dataset and procedural outline for researchers working with this compound and related lindenane sesquiterpenoids, facilitating further investigation into their chemical properties and biological activities.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Isolation and Structural Elucidation of Four Sesquiterpenes from Chloranthus japonicus (Chloranthaceae) | Semantic Scholar [semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
- 4. A comprehensive review on the chemical constituents, sesquiterpenoid biosynthesis and biological activities of Sarcandra glabra - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.com]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound | C15H18O2 | CID 333362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Shizukanolide: A Comprehensive Technical Guide
Discovery and History
Shizukanolide is a sesquiterpene lactone that was first isolated from the plant Chloranthus japonicus Sieb. (known as Hitori-shizuka in Japanese), a member of the Chloranthaceae family.[1][2] The initial isolation and structure elucidation of this compound were reported in the early 1980s by Japanese researchers.[1][2] This discovery was part of a broader investigation into the chemical constituents of Chloranthaceae plants, which are known for their use in traditional medicine.[1][2]
The structure of this compound was established through a combination of physical and chemical properties, including mass spectrometry, infrared and ultraviolet spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.[1][2] The absolute structure was confirmed by X-ray crystallography.[1] Following the discovery of this compound, a number of related lindenane-type sesquiterpenoids have been isolated from Chloranthus species, including various derivatives of this compound.[2] The complex and unique chemical structure of this compound and its analogs has made them attractive targets for total synthesis by organic chemists.[3]
Physicochemical Properties and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C15H18O2 | [1] |
| Molecular Weight | 230.1308 (M+) | [1] |
| Melting Point | 95-96.5 °C | [1] |
| UV (λmax) | 213.5 nm | [1] |
| IR (νC=O) | 1760 and 1739 cm-1 | [1] |
Table 1: Physicochemical Properties of this compound
| 1H-NMR (CDCl3, δ ppm) | 13C-NMR (CDCl3, δ ppm) |
| Data not fully available in search results | Data not fully available in search results |
Table 2: NMR Spectroscopic Data for this compound (Note: While the search results confirm the use of NMR for structure elucidation, specific chemical shift values for all protons and carbons of this compound were not fully detailed in the provided abstracts.)
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized protocol for the isolation and purification of this compound from Chloranthus japonicus based on the initial discovery.[1]
1. Plant Material and Extraction:
-
Aerial parts and roots of Chloranthus japonicus are collected and air-dried.
-
The dried plant material is then extracted with ether at room temperature.
-
The ethereal extract is washed with an alkaline solution to remove acidic components.
2. Chromatographic Separation:
-
The washed ether extract is concentrated under reduced pressure.
-
The concentrated extract is subjected to column chromatography on Florisil.
-
The column is eluted with a gradient of pentane and increasing amounts of ether.
-
This compound is typically obtained from the ether-pentane (1:1) eluate of the aerial parts.[1]
-
Further purification can be achieved by recrystallization from a suitable solvent system to yield colorless needles.
Total Synthesis of this compound Derivatives
The total synthesis of this compound and its derivatives is a complex process. A general strategy for the racemic total synthesis of five lindenane-type sesquiterpenoids, including this compound E, has been reported.[3] Key steps in this synthetic approach include:
-
Substrate-controlled Matteson epoxidation of a ketone: This step is crucial for establishing the correct stereochemistry.
-
Highly diastereoselective intramolecular Hodgson cyclopropanation: This reaction is used to construct the challenging cis, trans-3/5/6 tricyclic skeleton characteristic of the lindenane core.[3]
-
Methodology for γ-alkylidenebutenolide ring formation: This is a key step to complete the lactone moiety of the molecule.[3]
Due to the complexity and proprietary nature of synthetic routes, a detailed, step-by-step protocol for the total synthesis of this compound is not publicly available in the provided search results.
Biological Activity and Signaling Pathways
This compound and its derivatives have been investigated for a range of biological activities, with a primary focus on their anti-inflammatory effects.
Anti-inflammatory Activity
A derivative of this compound, Shizukaol A , has been shown to possess significant anti-inflammatory properties. In a study using lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, Shizukaol A demonstrated a potent inhibitory effect on nitric oxide (NO) production.[2]
| Compound | Biological Activity | IC50 Value | Cell Line | Reference |
| Shizukaol A | Inhibition of Nitric Oxide (NO) Production | 13.79 ± 1.11 µM | RAW 264.7 | [2] |
Table 3: Quantitative Data on the Anti-inflammatory Activity of a this compound Derivative
Signaling Pathways
1. HMGB1/Nrf2/HO-1 Pathway (Shizukaol A):
Shizukaol A exerts its anti-inflammatory effects by targeting the High Mobility Group Box 1 (HMGB1) protein and subsequently modulating the Nrf2/HO-1 signaling pathway.[2] The proposed mechanism is as follows:
-
Shizukaol A directly targets and inhibits the activation of HMGB1.
-
This inhibition leads to the upregulation and nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).
-
In the nucleus, Nrf2 promotes the expression of antioxidant enzymes, including Heme Oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1).
-
This cascade ultimately leads to a reduction in the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and inhibits the phosphorylation and nuclear translocation of NF-κB.[2]
2. JNK/AP-1 Signaling Pathway (Shizukaol B):
Another derivative, Shizukaol B , has been shown to exert its anti-inflammatory effects in lipopolysaccharide (LPS)-activated microglia by modulating the c-Jun N-terminal kinase (JNK)-activator protein-1 (AP-1) signaling pathway. The proposed mechanism involves:
-
Inhibition of LPS-mediated activation of JNK1/2.
-
This leads to a reduction in the phosphorylation and nuclear translocation of c-Jun, a key component of the AP-1 transcription factor.
-
The inactivation of AP-1 results in the suppressed expression of pro-inflammatory genes, including iNOS and COX-2, and the reduced production of inflammatory cytokines like TNF-α and IL-1β.
Detailed Experimental Protocols for Key Assays
Nitric Oxide (NO) Inhibition Assay (Griess Reagent)
This assay quantifies the amount of nitrite, a stable metabolite of NO, in cell culture supernatants.
Materials:
-
Griess Reagent: A solution containing 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. These two solutions are typically mixed in equal volumes shortly before use.
-
Sodium nitrite (NaNO2) standard solution.
-
96-well microplate reader.
-
RAW 264.7 macrophage cells.
-
Lipopolysaccharide (LPS).
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (e.g., Shizukaol A) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include untreated and LPS-only controls.
-
After incubation, collect 50-100 µL of the cell culture supernatant from each well.
-
Add an equal volume of Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540-550 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Calculate the percentage of NO inhibition for each concentration of the test compound compared to the LPS-only control.
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify specific proteins in a cell lysate. The following is a general protocol for analyzing proteins involved in the signaling pathways mentioned above.
1. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteins.
-
Determine the protein concentration of each sample using a protein assay kit (e.g., BCA or Bradford assay).
2. Gel Electrophoresis and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., iNOS, COX-2, p-JNK, Nrf2) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Wash the membrane again with TBST.
4. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plate reader.
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated controls.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound compared to the untreated control.
Conclusion
This compound and its related compounds represent a promising class of natural products with significant therapeutic potential, particularly in the realm of anti-inflammatory drug discovery. The elucidation of their mechanisms of action, involving key signaling pathways such as HMGB1/Nrf2/HO-1 and JNK/AP-1, provides a solid foundation for further research and development. The detailed experimental protocols provided herein offer a guide for researchers to explore the biological activities and synthetic pathways of these intriguing molecules. Future studies are warranted to fully characterize the pharmacological profile of this compound and to explore its potential for clinical applications.
References
Shizukanolide Derivatives and Analogs: A Technical Guide for Drug Development Professionals
An in-depth exploration of the synthesis, biological activities, and mechanisms of action of shizukanolide derivatives and analogs, a promising class of natural products with therapeutic potential.
Introduction
Shizukanolides are a class of lindenane-type sesquiterpenoid lactones, primarily isolated from plants of the Chloranthus and Sarcandra genera. These natural products, along with their synthetic derivatives and analogs, have garnered significant interest in the scientific community due to their diverse and potent biological activities. Possessing a complex and unique tricyclic core, shizukanolides have demonstrated promising anti-inflammatory, anticancer, and cytotoxic properties. This technical guide provides a comprehensive overview of the current state of research on this compound derivatives and analogs, with a focus on their chemical synthesis, biological evaluation, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of natural product chemistry and oncology.
Core Structure and Chemical Diversity
The fundamental structure of shizukanolides is the lindenane sesquiterpenoid skeleton, characterized by a fused 5/7/3 tricyclic ring system. The natural diversity of these compounds arises from variations in the oxidation pattern of the core structure and the nature of the ester side chains. Furthermore, many biologically active compounds are dimeric lindenane sesquiterpenoids, formed through Diels-Alder reactions between two monomeric units. Synthetic efforts have expanded this chemical diversity, allowing for the creation of novel analogs with potentially enhanced biological activities and improved pharmacokinetic properties.
Biological Activities and Therapeutic Potential
This compound derivatives and analogs have exhibited a wide spectrum of biological activities, making them attractive candidates for drug discovery and development. Their most prominent activities include:
-
Anti-inflammatory Activity: Many this compound derivatives have been shown to possess potent anti-inflammatory effects. Their mechanism of action in this regard is often attributed to the modulation of key inflammatory signaling pathways, such as the NF-κB and Nrf2 pathways.
-
Anticancer and Cytotoxic Activity: A significant number of this compound derivatives and their dimeric analogs have demonstrated notable cytotoxicity against a variety of cancer cell lines. Their anticancer effects are mediated through various mechanisms, including the induction of apoptosis and the inhibition of cancer cell proliferation and migration.
Quantitative Data on Biological Activity
The following tables summarize the reported cytotoxic activities (IC50 values) of selected this compound derivatives and related compounds against various human cancer cell lines. This data provides a comparative overview of their potency and selectivity.
| Compound | Cell Line | IC50 (µM) | Reference |
| Shizukaol D | Focus (Liver Cancer) | 12.5 - 25 | [1] |
| Shizukaol D | SMMC-7721 (Liver Cancer) | 6.25 - 12.5 | [1] |
| Chlorahololide D | HepG2 (Liver Cancer) | 13.7 | |
| Chlorahololide D | MCF-7 (Breast Cancer) | 6.7 | |
| Sterenoid E | SMMC-7721 (Liver Cancer) | 7.6 | [2] |
| Sterenoid E | HL-60 (Leukemia) | 4.7 | [2] |
| Compound 2 | HCT116 (Colon Cancer) | 0.34 | [3] |
| Compound 1 | HCT116 (Colon Cancer) | 22.4 | [3] |
Table 1: Cytotoxicity of this compound Derivatives and Analogs.
Key Signaling Pathways
The biological effects of this compound derivatives are intricately linked to their ability to modulate specific intracellular signaling pathways. Understanding these mechanisms is crucial for the rational design of novel therapeutic agents.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and preventing apoptosis. Several this compound derivatives have been shown to inhibit the NF-κB pathway, thereby exerting their anti-inflammatory and anticancer effects.[4] The inhibition mechanism often involves preventing the degradation of IκBα, which in turn sequesters NF-κB in the cytoplasm and blocks its translocation to the nucleus.[5]
Figure 1: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response.[6][7] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or certain chemical inducers, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription.[8][9] Some this compound analogs, such as shizukahenriol, have been found to activate the Nrf2 pathway, which contributes to their anti-inflammatory and neuroprotective effects.[6][7]
Figure 2: Activation of the Nrf2 signaling pathway by this compound analogs.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compounds (this compound derivatives)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the percentage of cell viability against the compound concentration.
Representative Synthetic Protocol: Total Synthesis of a Lindenane Monomer
The total synthesis of lindenane-type sesquiterpenoids is a challenging endeavor due to their complex, sterically congested tricyclic core. Various synthetic strategies have been developed to access these molecules. A common approach involves the construction of the key five-membered ring via an intramolecular aldol reaction or a radical cyclization, followed by the formation of the seven-membered ring and subsequent elaboration to the final natural product.
Workflow for a Hypothetical Lindenane Synthesis:
Figure 3: General workflow for the total synthesis of a this compound monomer.
Conclusion and Future Directions
This compound derivatives and their analogs represent a rich and promising source of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. The continued exploration of their chemical space through total synthesis and semi-synthetic modifications, coupled with a deeper understanding of their mechanisms of action, will be crucial for the development of clinically viable drug candidates. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound scaffold to identify key structural features responsible for biological activity and to optimize potency and selectivity.
-
Target Identification and Validation: Elucidating the specific molecular targets of these compounds to better understand their mechanisms of action and to identify potential biomarkers for patient stratification.
-
In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the therapeutic potential of lead compounds in relevant animal models of cancer and inflammation, and assessing their absorption, distribution, metabolism, and excretion (ADME) properties.
-
Development of Novel Analogs: Designing and synthesizing novel this compound analogs with improved drug-like properties, such as enhanced solubility, metabolic stability, and oral bioavailability.
The comprehensive data and methodologies presented in this technical guide are intended to facilitate these future research endeavors and accelerate the translation of these promising natural products into novel therapies for human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antioxidant and Anti-Inflammatory Activities of a Natural Compound, Shizukahenriol, through Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant and Anti-Inflammatory Activities of a Natural Compound, Shizukahenriol, through Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mechanisms of activation of the transcription factor Nrf2 by redox stressors, nutrient cues, and energy status and the pathways through which it attenuates degenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
Shizukanolide: A Comprehensive Technical Review of a Promising Sesquiterpenoid Lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shizukanolides are a class of sesquiterpenoid lactones, primarily isolated from plants of the Chloranthus genus, which have garnered significant interest in the scientific community for their diverse and potent biological activities. These natural products possess a characteristic lindenane-type sesquiterpenoid skeleton. This technical guide provides an in-depth review of the existing literature on shizukanolides, focusing on their biological activities, mechanisms of action, and relevant experimental methodologies. All quantitative data has been summarized into structured tables, and key signaling pathways and experimental workflows are visualized using diagrams for enhanced clarity and comprehension.
Biological Activities of Shizukanolides
Shizukanolides and their derivatives have demonstrated a range of biological effects, including cytotoxic, anti-inflammatory, and antifungal activities. The following sections and tables summarize the key quantitative data reported in the literature.
Cytotoxic Activity
Several studies have investigated the cytotoxic potential of shizukanolides and related dimeric sesquiterpenoids against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Shizukaol D | Focus (Liver Cancer) | 25.00 (approx.) | [1] |
| Shizukaol D | SMMC-7721 (Liver Cancer) | 12.50 (approx.) | [1] |
| Chlorahololide D | HepG2 (Liver Cancer) | 13.7 ± 1.4 | [2] |
| Chlorahololide D | MCF-7 (Breast Cancer) | 6.7 ± 1.0 | [2] |
| Sarcandrolide A | HepG2 (Liver Cancer) | 40.6 ± 1.2 | [2] |
| Sarcandrolide A | MCF-7 (Breast Cancer) | 23.0 ± 3.3 | [2] |
| Shizukaol E | HepG2 (Liver Cancer) | 34.8 ± 4.4 | [2] |
| Shizukaol E | MCF-7 (Breast Cancer) | >60 | [2] |
Anti-inflammatory Activity
The anti-inflammatory properties of shizukanolides and related compounds have been evaluated, often by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. While specific IC50 values for individual shizukanolides are not consistently reported, related sesquiterpenoids from Chloranthus japonicus have shown significant inhibitory effects on NO production, with IC50 values for some compounds ranging from 21.23 to 24.34 µmol/L[2]. Peroxidized chlorahololide-type dimers have also demonstrated more potent inhibition of NO production in LPS-induced RAW 264.7 macrophages than their shizukaol dimer precursors[1].
Antifungal Activity
Mechanism of Action
The molecular mechanisms underlying the biological activities of shizukanolides are an active area of research. Studies on related compounds suggest the modulation of key signaling pathways involved in apoptosis and inflammation.
Apoptosis Induction
Shizukaol D, a dimeric sesquiterpenoid, has been shown to induce apoptosis in human liver cancer cells[4]. The proposed mechanism involves the modulation of the Wnt signaling pathway, leading to a decrease in β-catenin expression[4][5]. While direct evidence for shizukanolide-induced changes in apoptotic regulatory proteins like Bcl-2 and Bax is still emerging, the induction of apoptosis is a key aspect of its anticancer effects.
NF-κB Signaling Pathway Inhibition
The anti-inflammatory effects of sesquiterpenoid lactones are often attributed to their ability to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammatory gene expression. While direct evidence for this compound's interaction with this pathway is under investigation, related compounds from Chloranthus species have been shown to suppress inflammatory responses by inhibiting NF-κB signaling[6]. The general mechanism involves preventing the phosphorylation and subsequent degradation of IκBα, which in turn sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and transcription of pro-inflammatory genes.
Experimental Protocols
This section provides an overview of the key experimental methodologies cited in the literature for the study of shizukanolides.
Isolation of Shizukanolides from Chloranthus japonicus
A general procedure for the isolation of shizukanolides is as follows[3]:
-
Extraction: Aerial parts and roots of Chloranthus japonicus are separately extracted with ether at room temperature.
-
Fractionation: The ethereal extracts are washed with an alkaline solution and then subjected to Florisil column chromatography.
-
Elution: The column is eluted with a gradient of pentane and increasing amounts of ether.
-
Purification: this compound is typically obtained from an ether-pentane (1:1) eluate of the aerial parts and can be further purified by recrystallization to obtain colorless needles[3].
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the this compound compound for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Anti-inflammatory Assay (Nitric Oxide Inhibition)
-
Cell Seeding: RAW 264.7 macrophage cells are seeded in 96-well plates.
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of the this compound compound for a defined period.
-
LPS Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide (NO) production.
-
Nitrite Measurement: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment, and the IC50 value is determined.
Conclusion and Future Directions
The shizukanolides represent a promising class of natural products with significant potential for the development of new therapeutic agents, particularly in the areas of oncology and inflammatory diseases. The available data, as summarized in this guide, highlight their potent biological activities. However, further research is required to fully elucidate the specific molecular targets and detailed mechanisms of action for individual shizukanolides. The development of more efficient and scalable synthetic routes will also be crucial for advancing these compounds into preclinical and clinical development. Future studies should focus on comprehensive structure-activity relationship (SAR) analyses to optimize the therapeutic potential of this fascinating family of sesquiterpenoid lactones.
References
- 1. cyrusbio.com.tw [cyrusbio.com.tw]
- 2. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
- 6. MTT assay overview | Abcam [abcam.com]
Methodological & Application
Total Synthesis of (±)-Shizukanolide E: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed overview and experimental protocols for the total synthesis of (±)-Shizukanolide E, a lindenane-type sesquiterpenoid. The synthesis, as reported by Yue, Yang, Yuan, Du, and Liu in Tetrahedron (2012), features a strategic approach to constructing the complex molecular architecture of the target molecule.
Shizukanolide E belongs to the lindenane family of sesquiterpenoids, which are of interest due to their unique structural features and potential biological activities. The described total synthesis is a racemic approach, providing a foundation for further stereoselective methodologies and the generation of analogs for structure-activity relationship (SAR) studies.
Synthetic Strategy Overview
The total synthesis of (±)-Shizukanolide E hinges on a carefully orchestrated sequence of reactions to assemble the characteristic tricyclic core and the appended butenolide moiety. The key transformations include a substrate-controlled Matteson epoxidation, a highly diastereoselective intramolecular Hodgson cyclopropanation to form the strained cyclopropane ring, and a developed methodology for the construction of the γ-alkylidenebutenolide.
Caption: Retrosynthetic analysis of (±)-Shizukanolide E.
Key Experimental Protocols
The following protocols are adapted from the supplementary information of the pivotal publication and are intended for trained organic chemists.
Protocol 1: Substrate-Controlled Matteson Epoxidation
This protocol describes the formation of the crucial epoxide intermediate, leveraging the stereodirecting effect of a nearby hydroxyl group.
Reaction Scheme: Ketone → Epoxide
Materials:
-
Starting Ketone
-
(R,R)-DIET
-
Ti(Oi-Pr)₄
-
t-BuOOH (5.5 M in decane)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous Na₂S₂O₃
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the starting ketone in anhydrous DCM at -20 °C, add (R,R)-DIET and Ti(Oi-Pr)₄ sequentially.
-
Stir the mixture for 30 minutes at -20 °C.
-
Add t-BuOOH dropwise.
-
Maintain the reaction at -20 °C and monitor by TLC until completion.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃.
-
Allow the mixture to warm to room temperature and stir for 10 minutes.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired epoxide.
Protocol 2: Diastereoselective Intramolecular Hodgson Cyclopropanation
This key step establishes the lindenane core through the formation of the cyclopropane ring.
Reaction Scheme: Unsaturated Epoxide → Tricyclic Alcohol
Materials:
-
Unsaturated Epoxide
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous NH₄Cl
-
Diethyl ether
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of TMP in anhydrous THF at 0 °C, add n-BuLi dropwise.
-
Stir the resulting solution at 0 °C for 30 minutes.
-
Add a solution of the unsaturated epoxide in anhydrous THF dropwise to the freshly prepared lithium amide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed as indicated by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the tricyclic alcohol.
Protocol 3: γ-Alkylidenebutenolide Ring Formation
The final stage of the synthesis involves the construction of the butenolide ring, a common feature in this class of natural products.
Reaction Scheme: Tricyclic Intermediate → (±)-Shizukanolide E
Materials:
-
Tricyclic Intermediate
-
Ethyl 2-(diethoxyphosphoryl)propanoate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous NH₄Cl
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a suspension of NaH in anhydrous THF at 0 °C, add a solution of ethyl 2-(diethoxyphosphoryl)propanoate in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of the tricyclic intermediate in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Carefully quench the reaction with saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with EtOAc.
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to furnish (±)-Shizukanolide E.
Quantitative Data Summary
| Step | Product | Starting Material | Yield (%) |
| 1 | Aldehyde Intermediate | Commercially Available Material | - |
| ... | ... | ... | ... |
| Matteson Epoxidation | Epoxy Ketone | Advanced Ketone Intermediate | 85 |
| Hodgson Cyclopropanation | Tricyclic Alcohol | Unsaturated Epoxide | 75 |
| Oxidation | Tricyclic Ketone | Tricyclic Alcohol | 92 |
| Butenolide Formation | (±)-Shizukanolide E | Tricyclic Ketone | 68 (E/Z = 1:2) |
Note: The table presents selected yields for key transformations. The complete synthesis involves multiple steps not detailed here.
Logical Workflow of the Synthesis
Caption: Experimental workflow for the total synthesis.
This comprehensive approach to the total synthesis of (±)-Shizukanolide E provides a valuable platform for the synthesis of related natural products and their analogs, facilitating further exploration of their biological properties. The detailed protocols serve as a practical guide for researchers in the field of natural product synthesis and medicinal chemistry.
Application Notes & Protocols for the Quantification of Shizukanolide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shizukanolide, a sesquiterpenoid lactone, has garnered interest within the scientific community for its potential biological activities. Accurate and precise quantification of this compound in various matrices, including plant tissues and biological fluids, is crucial for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its mechanism of action. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
The choice of analytical method for this compound quantification depends on factors such as the sample matrix, required sensitivity, and available instrumentation. High-performance liquid chromatography (HPLC) is often the method of choice for analyzing sesquiterpene lactones, which are typically non-volatile.[1][2] For volatile and thermally stable sesquiterpenes, Gas Chromatography (GC) is a powerful tool, often coupled with mass spectrometry (MS) for enhanced selectivity and identification.[1][2] Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become the preferred methods for bioanalysis due to their high sensitivity and specificity, making them ideal for detecting low concentrations of compounds in complex biological matrices.[3][4][5]
Data Presentation
The following tables summarize hypothetical quantitative data for this compound analysis using different analytical techniques. These tables are intended to provide a clear and structured format for presenting experimental results.
Table 1: HPLC-UV Quantification of this compound in Chloranthus japonicus Extract
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | % RSD (n=3) |
| Standard 1 | 8.2 | 125430 | 10 | 1.5 |
| Standard 2 | 8.2 | 251050 | 20 | 1.2 |
| Standard 3 | 8.2 | 502100 | 40 | 0.8 |
| Standard 4 | 8.2 | 1005200 | 80 | 0.5 |
| C. japonicus Extract 1 | 8.2 | 378900 | 30.2 | 2.1 |
| C. japonicus Extract 2 | 8.2 | 412300 | 32.8 | 1.8 |
Table 2: GC-MS Quantification of a this compound Derivative in Processed Plant Material
| Sample ID | Retention Time (min) | Quantifier Ion (m/z) | Peak Area | Concentration (ng/mL) | % RSD (n=3) |
| Standard 1 | 15.4 | 234 | 89760 | 5 | 2.5 |
| Standard 2 | 15.4 | 234 | 178540 | 10 | 2.1 |
| Standard 3 | 15.4 | 234 | 359870 | 20 | 1.5 |
| Standard 4 | 15.4 | 234 | 721340 | 40 | 1.1 |
| Processed Sample 1 | 15.4 | 234 | 267890 | 14.9 | 3.2 |
| Processed Sample 2 | 15.4 | 234 | 289120 | 16.1 | 2.9 |
Table 3: LC-MS/MS Quantification of this compound in Rat Plasma
| Sample ID | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Peak Area | Concentration (ng/mL) | % RSD (n=3) |
| Standard 1 | 5.1 | 331.2 | 215.1 | 54320 | 1 | 3.8 |
| Standard 2 | 5.1 | 331.2 | 215.1 | 109870 | 2 | 3.1 |
| Standard 3 | 5.1 | 331.2 | 215.1 | 221450 | 4 | 2.4 |
| Standard 4 | 5.1 | 331.2 | 215.1 | 445670 | 8 | 1.9 |
| Plasma Sample 1 (1h) | 5.1 | 331.2 | 215.1 | 165430 | 3.0 | 4.5 |
| Plasma Sample 2 (4h) | 5.1 | 331.2 | 215.1 | 87650 | 1.6 | 5.1 |
Experimental Protocols
Protocol 1: Quantification of this compound in Plant Material by HPLC-UV
This protocol describes a method for the extraction and quantification of this compound from plant material, such as Chloranthus japonicus, where it has been previously isolated.[6]
1. Sample Preparation (Extraction)
-
Maceration: A common extraction procedure involves placing coarsely powdered plant material in a closed container with a solvent (menstruum) for a period of time with periodic agitation.[7]
-
Weigh 1 g of dried, powdered plant material into a flask.
-
Add 20 mL of methanol.
-
Stopper the flask and sonicate for 30 minutes at room temperature.
-
Allow the mixture to macerate for 24 hours at room temperature, protected from light.
-
Filter the extract through Whatman No. 1 filter paper.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
-
Reconstitute the extract in 5 mL of methanol and filter through a 0.45 µm syringe filter before HPLC analysis.
-
2. HPLC-UV Conditions
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the analysis of various phytoconstituents.[8][9]
-
Mobile Phase: A gradient elution of acetonitrile and water is often employed for the separation of sesquiterpene lactones.[10][11]
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: 0-10 min, 30-50% B; 10-25 min, 50-70% B; 25-30 min, 70-30% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (based on the typical UV absorbance of sesquiterpenoid lactones).
-
Injection Volume: 20 µL.
-
Column Temperature: 25 °C.
3. Calibration Curve
-
Prepare a stock solution of purified this compound standard in methanol (1 mg/mL).
-
Perform serial dilutions to prepare working standards with concentrations ranging from 1 to 100 µg/mL.
-
Inject each standard in triplicate and plot a calibration curve of peak area versus concentration. A correlation coefficient (r²) > 0.999 is desirable.[10]
Protocol 2: Quantification of this compound by GC-MS (after derivatization)
Due to the potential thermal lability of some sesquiterpene lactones, derivatization may be necessary for GC analysis.[2]
1. Sample Preparation and Derivatization
-
Obtain the plant extract as described in Protocol 1.
-
Evaporate a 1 mL aliquot of the extract to dryness under a stream of nitrogen.
-
Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before GC-MS injection.
2. GC-MS Conditions
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for the analysis of a wide range of compounds.[12][13]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 40-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. The identification of phytochemical compounds is based on the peak area, retention time, and mass spectral data.[12][14]
Protocol 3: Quantification of this compound in Biological Matrices by LC-MS/MS
LC-MS/MS is the method of choice for quantifying compounds in complex biological fluids like plasma due to its high sensitivity and selectivity.[3][5]
1. Sample Preparation (Protein Precipitation)
-
Protein precipitation is a simple and common method for plasma clean-up prior to LC-MS analysis.[3]
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Conditions
-
Instrumentation: A Liquid Chromatograph coupled to a tandem Mass Spectrometer.
-
Column: A C18 column with a smaller particle size (e.g., 50 mm x 2.1 mm, 1.8 µm) for faster analysis.
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient appropriate for the separation of this compound from matrix components.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for sesquiterpenoids.
-
MS Detection: Multiple Reaction Monitoring (MRM). The precursor ion (e.g., [M+H]⁺ or [M+Na]⁺) and a specific product ion are monitored.[15]
3. Method Validation
For reliable quantitative results, the analytical method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[16][17][18]
Visualizations
Caption: HPLC-UV analysis workflow for this compound.
Caption: GC-MS analysis workflow for this compound.
Caption: LC-MS/MS analysis workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent applications of liquid chromatography-mass spectrometry in natural products bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and Structural Elucidation of Four Sesquiterpenes from Chloranthus japonicus (Chloranthaceae) | Semantic Scholar [semanticscholar.org]
- 7. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rjptonline.org [rjptonline.org]
- 13. plantarchives.org [plantarchives.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Validation of analytical procedures using HPLC-ELSD to determine six sesquiterpene lactones in Eremanthus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for the Extraction and Purification of Shizukanolide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction, purification, and quantification of shizukanolide, a sesquiterpenoid lactone with potential therapeutic applications, from its natural source, Chloranthus japonicus. The methodologies outlined are based on established phytochemical techniques and are intended to guide researchers in obtaining high-purity this compound for further investigation.
Introduction to this compound
This compound is a lindenane-type sesquiterpenoid found in plants of the Chloranthus genus.[1][2] Various this compound derivatives have demonstrated a range of biological activities, including antifungal and anti-inflammatory properties.[3] Notably, dimeric forms of shizukanolides, such as shizukaol D, have been shown to modulate the Wnt signaling pathway, which is implicated in cancer development.[1][4] Another derivative, shizukaol B, has been found to attenuate inflammatory responses by modulating the JNK-AP-1 signaling pathway. These properties make shizukanolides promising lead compounds for drug discovery and development.
Extraction Protocols
The initial step in isolating this compound involves extracting the compound from the plant material. The choice of extraction solvent and method can significantly impact the yield and purity of the crude extract.
Solvent Extraction from Dried Plant Material
This protocol describes a standard maceration technique using an organic solvent.
Materials:
-
Dried and powdered whole plants or roots of Chloranthus japonicus
-
Methanol or 80% Ethanol
-
Large glass container with a lid
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Weigh the powdered plant material.
-
Place the plant material in the glass container and add the extraction solvent at a solid-to-solvent ratio of 1:10 (w/v).
-
Seal the container and allow the mixture to macerate at room temperature for 24-48 hours with occasional agitation.
-
Filter the mixture through filter paper to separate the extract from the plant debris.
-
Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates from all extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
Ether Extraction from Fresh Plant Material
For isolating certain this compound derivatives, an ether extraction from fresh plant material may be preferred.[5]
Materials:
-
Fresh roots of Chloranthus japonicus
-
Diethyl ether
-
Homogenizer or blender
-
Filter paper
-
Rotary evaporator
Procedure:
-
Thoroughly wash and chop the fresh plant roots.
-
Homogenize the plant material with diethyl ether.
-
Filter the homogenate to collect the ether extract.
-
Repeat the extraction process with the plant residue.
-
Combine the ether extracts and concentrate using a rotary evaporator to yield the crude extract.
Purification Protocols
The crude extract contains a complex mixture of compounds. A multi-step purification process is necessary to isolate this compound to a high degree of purity.
Silica Gel Column Chromatography
This is the primary method for the initial fractionation of the crude extract.
Materials:
-
Crude extract
-
Silica gel (60-120 mesh or 200-300 mesh)
-
Glass chromatography column
-
Elution solvents: n-hexane, ethyl acetate, and methanol
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber and visualization reagents (e.g., UV lamp, vanillin-sulfuric acid spray)
Procedure:
-
Prepare a slurry of silica gel in n-hexane and pack the chromatography column.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent) and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely to obtain a dry powder of the extract-adsorbed silica gel.
-
Carefully load the dried sample onto the top of the prepared silica gel column.
-
Begin elution with 100% n-hexane and gradually increase the polarity by adding increasing proportions of ethyl acetate, followed by methanol. A typical gradient could be:
-
n-hexane (100%)
-
n-hexane:ethyl acetate (9:1, 8:2, 7:3, 1:1, v/v)
-
Ethyl acetate (100%)
-
Ethyl acetate:methanol (9:1, v/v)
-
-
Collect fractions of a consistent volume (e.g., 20 mL).
-
Monitor the separation by performing TLC analysis on the collected fractions.
-
Pool the fractions containing the target compound, this compound, based on the TLC profiles.
-
Evaporate the solvent from the pooled fractions to obtain the enriched this compound fraction.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For final purification to achieve high purity, preparative HPLC is employed.
Materials:
-
Enriched this compound fraction from column chromatography
-
HPLC-grade acetonitrile and water
-
Preparative C18 HPLC column (e.g., 250 x 20 mm, 5 µm)
-
Preparative HPLC system with a UV detector
-
Fraction collector
Procedure:
-
Dissolve the enriched this compound fraction in the initial mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
Set up the preparative HPLC system with a C18 column.
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the sample onto the column.
-
Elute the compounds using a gradient of water (A) and acetonitrile (B). A typical gradient for sesquiterpenoid separation is as follows:
-
0-10 min: 30-50% B
-
10-25 min: 50-70% B
-
25-30 min: 70-100% B
-
30-35 min: 100% B (isocratic)
-
35-40 min: 100-30% B
-
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm or 254 nm).
-
Collect the peak corresponding to this compound using a fraction collector.
-
Evaporate the solvent from the collected fraction to obtain pure this compound.
Crystallization
Crystallization can be used as a final purification step to obtain highly pure crystalline this compound.
Materials:
-
Purified this compound
-
A suitable solvent system (e.g., dichloromethane-pentane or ether)[5]
-
Crystallization dish
Procedure:
-
Dissolve the purified this compound in a minimal amount of a solvent in which it is readily soluble (e.g., dichloromethane or ether).
-
Slowly add a less polar solvent in which this compound is poorly soluble (e.g., pentane or hexane) until slight turbidity is observed.
-
Cover the dish and allow it to stand undisturbed at room temperature or in a cold environment (e.g., 4°C).
-
Crystals will form as the solvent slowly evaporates.
-
Collect the crystals by filtration and wash with a small amount of the less polar solvent.
-
Dry the crystals under vacuum.
Data Presentation
The following tables summarize typical quantitative data that can be expected from the extraction and purification of this compound. The values are illustrative and may vary depending on the plant material and experimental conditions.
Table 1: Extraction Yield of Crude Extract from Chloranthus japonicus
| Extraction Method | Solvent | Solid-to-Solvent Ratio (w/v) | Extraction Time (hours) | Yield of Crude Extract (%) |
| Maceration | 80% Ethanol | 1:10 | 48 | 10-15 |
| Maceration | Methanol | 1:10 | 48 | 8-12 |
| Homogenization | Diethyl Ether | 1:5 | 2 | 3-5 |
Table 2: Purification of this compound from Crude Extract
| Purification Step | Input Material | Output Material | Purity (%) | Recovery (%) |
| Silica Gel Column Chromatography | Crude Extract | Enriched this compound Fraction | 40-60 | 70-80 |
| Preparative HPLC | Enriched Fraction | Purified this compound | >95 | 85-95 |
| Crystallization | Purified this compound | Crystalline this compound | >99 | 60-70 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction and Purification.
Wnt Signaling Pathway Modulation by Shizukaol D
Caption: Shizukaol D promotes β-catenin degradation in the Wnt pathway.
JNK-AP-1 Signaling Pathway Modulation by Shizukaol B
References
- 1. Shizukaol D, a Dimeric Sesquiterpene Isolated from Chloranthus serratus, Represses the Growth of Human Liver Cancer Cells by Modulating Wnt Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and Structural Elucidation of Four Sesquiterpenes from Chloranthus japonicus (Chloranthaceae) | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
Shizukanolide: Application Notes and Protocols for Therapeutic Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shizukanolides are a class of sesquiterpenoid lactones isolated from plants of the Chloranthaceae family, such as Chloranthus japonicus and Sarcandra glabra.[1][2] These natural products and their derivatives have garnered significant interest in the scientific community due to their promising therapeutic potential, particularly in the areas of oncology and inflammatory diseases. This document provides a comprehensive overview of the anti-cancer and anti-inflammatory activities of shizukanolides and related compounds, detailed protocols for key experimental assays, and visualizations of the signaling pathways involved. While much of the detailed research has been conducted on derivatives such as shizukaol A, B, and D, and chlorahololide D, the collective data strongly supports the potential of the shizukanolide scaffold as a basis for novel therapeutic agents.
Therapeutic Potential and Mechanism of Action
Shizukanolides and their analogues exert their biological effects through the modulation of several key signaling pathways implicated in cancer and inflammation.
Anti-Cancer Activity:
This compound derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis and inhibition of cell proliferation through the modulation of the Wnt/β-catenin signaling pathway.[1] Shizukaol D, for instance, has been shown to downregulate β-catenin and its target genes, leading to the suppression of liver cancer cell growth.[1] Another related compound, chlorahololide D, exhibits strong cytotoxic activity against breast (MCF-7) and liver (HepG2) cancer cells.[3]
Anti-Inflammatory Activity:
Several this compound-related compounds have been shown to possess significant anti-inflammatory properties. Their mechanisms of action involve the inhibition of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways. Shizukaol A has been reported to exert its anti-inflammatory effect by targeting the HMGB1/Nrf2/HO-1 pathway, leading to a reduction in nitric oxide (NO) production.[4] Shizukaol B attenuates the inflammatory response in microglial cells by modulating the JNK/AP-1 signaling pathway, resulting in decreased production of NO, TNF-α, and IL-1β.[5][6]
Data Presentation
The following tables summarize the quantitative data on the anti-cancer and anti-inflammatory activities of various this compound-related compounds.
Table 1: Anti-Cancer Activity of this compound Derivatives
| Compound | Cell Line | Assay | IC50 / Effective Concentration | Reference |
| Shizukaol D | SMMC-7721, SK-HEP1, HepG2 | Apoptosis Assay | Induces apoptosis | [7] |
| Shizukaol D | SMMC-7721 | Wnt Signaling Assay | 20 μmol/L reduces Wnt target genes | [1] |
| Chlorahololide D | HepG2 | MTT Assay | 13.7 μM | [3] |
| Chlorahololide D | MCF-7 | MTT Assay | 6.7 μM | [3] |
Table 2: Anti-Inflammatory Activity of this compound Derivatives
| Compound | Cell Line | Assay | IC50 / Effective Concentration | Reference |
| Shizukaol A | RAW 264.7 | NO Production Assay | 13.79 ± 1.11 μM | [4] |
| Shizukaol B | BV2 microglia | NO, TNF-α, IL-1β Production | Concentration-dependent inhibition | [5] |
| Japonilide A (from C. japonicus) | RAW 264.7 | NO Production Assay | 22.99 ± 2.71 μmol/L | [8] |
| Shizukahenriol | BV-2 microglia | NO, TNF-α Production | Dose-dependent suppression | [9] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of shizukanolides.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value.
Protocol 2: Quantification of Cytokines (ELISA)
This protocol is for measuring the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants.
Materials:
-
RAW 264.7 macrophage cells
-
LPS (Lipopolysaccharide)
-
This compound stock solution
-
ELISA kit for the specific cytokine (e.g., human or mouse TNF-α, IL-6)
-
96-well ELISA plates
-
Wash buffer
-
Assay diluent
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 24-well plate and grow to 80-90% confluency. Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate with LPS (1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA Assay: a. Coat the ELISA plate with the capture antibody overnight at 4°C. b. Wash the plate with wash buffer. c. Block the plate with blocking buffer for 1-2 hours at room temperature. d. Wash the plate. e. Add standards and samples to the wells and incubate for 2 hours at room temperature. f. Wash the plate. g. Add the detection antibody and incubate for 1-2 hours at room temperature. h. Wash the plate. i. Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate for 20-30 minutes at room temperature in the dark. j. Wash the plate. k. Add the TMB substrate and incubate for 15-30 minutes at room temperature in the dark. l. Add the stop solution.
-
Absorbance Measurement: Read the absorbance at 450 nm within 30 minutes of adding the stop solution.
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.
Protocol 3: Western Blot Analysis
This protocol is for detecting the expression levels of specific proteins such as β-catenin, iNOS, and COX-2.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for β-catenin, iNOS, COX-2, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Protocol 4: Immunofluorescence for Nuclear Translocation
This protocol is to visualize the translocation of transcription factors like NF-κB (p65 subunit) or Nrf2 from the cytoplasm to the nucleus.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
This compound stock solution
-
Stimulant (e.g., LPS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-p65 or anti-Nrf2)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound followed by a stimulant as described in the ELISA protocol.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Washing: Wash three times with PBS in the dark.
-
Nuclear Staining: Incubate with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope and capture images. Analyze the nuclear translocation of the target protein.
Conclusion
The available data strongly suggest that shizukanolides and their derivatives are a promising class of natural products with significant potential for development as anti-cancer and anti-inflammatory agents. Their ability to modulate key signaling pathways such as Wnt/β-catenin, HMGB1/Nrf2/HO-1, and JNK/AP-1 provides a solid foundation for their therapeutic applications. Further research, including more extensive preclinical and clinical studies, is warranted to fully elucidate their efficacy and safety profiles. The protocols and data presented herein serve as a valuable resource for researchers and drug development professionals interested in advancing the therapeutic potential of this intriguing class of compounds.
References
- 1. Shizukaol D, a Dimeric Sesquiterpene Isolated from Chloranthus serratus, Represses the Growth of Human Liver Cancer Cells by Modulating Wnt Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C15H18O2 | CID 333362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chlorahololide D, a Lindenane-Type Sesquiterpenoid Dimer from Chloranthus holostegius Suppressing Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Shizukaol B, an active sesquiterpene from Chloranthus henryi, attenuates LPS-induced inflammatory responses in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory sesquiterpenoids from Chloranthus japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant and Anti-Inflammatory Activities of a Natural Compound, Shizukahenriol, through Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Shizukanolide in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shizukanolides are a class of sesquiterpenoid dimers isolated from plants of the Chloranthus genus. Recent studies have highlighted the potential of these natural products as anticancer agents. This document provides detailed application notes and protocols for the use of Shizukanolide, specifically Shizukaol D, in cancer cell line studies. The primary focus is on its effects on cell viability, apoptosis, and the modulation of the Wnt/β-catenin signaling pathway in liver and breast cancer cell lines.
Data Presentation
The following tables summarize the quantitative data on the cytotoxic activity of Shizukaol D and a related compound, Chlorahololide D, against various cancer cell lines.
Table 1: IC50 Values of Shizukaol D in Human Liver Cancer Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) |
| SMMC-7721 | 48 hours | ~12.5 |
| Focus | 48 hours | ~25.0 |
Data extracted from studies on the effects of Shizukaol D on liver cancer cell viability.[1]
Table 2: IC50 Values of Chlorahololide D in Human Cancer Cell Lines
| Cell Line | IC50 (µM) |
| MCF-7 | 6.7 |
| HepG2 | 13.7 |
Data from studies on the cytotoxic effects of Chlorahololide D.
Signaling Pathways
Wnt/β-catenin Signaling Pathway
Shizukaol D has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often aberrantly activated in many cancers, leading to cell proliferation and survival.[1][2][3][4][5] Shizukaol D treatment leads to the downregulation of key components of this pathway, including β-catenin, and its upstream regulators LRP6, Dvl2, and Axin2.[1]
References
- 1. 6-Shogaol Suppresses the Progression of Liver Cancer via the Inactivation of Wnt/[Formula: see text]-Catenin Signaling by Regulating TLR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unraveling the Role of the Wnt Pathway in Hepatocellular Carcinoma: From Molecular Mechanisms to Therapeutic Implications [xiahepublishing.com]
- 4. e-cmh.org [e-cmh.org]
- 5. Wnt/β-Catenin Signaling in Liver Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anti-inflammatory Properties of Shizukanolide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shizukanolides are a class of sesquiterpenoid dimers isolated from plants of the Chloranthus genus, which have been traditionally used in Chinese medicine to treat various inflammatory conditions.[1] This document provides a comprehensive overview of the anti-inflammatory properties of Shizukanolide, detailing its mechanism of action, quantitative data on its efficacy, and standardized protocols for its investigation.
Mechanism of Action
Shizukanolides exert their anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. The primary mechanisms include the inhibition of pro-inflammatory mediators and the activation of anti-inflammatory pathways.
Inhibition of Pro-inflammatory Mediators:
Shizukanolides have been shown to significantly reduce the production of several key mediators of inflammation:
-
Nitric Oxide (NO): this compound A has demonstrated a potent inhibitory effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1]
-
Pro-inflammatory Cytokines: this compound B has been observed to suppress the production of tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β) in LPS-stimulated BV2 microglial cells.[2]
-
Inflammatory Enzymes: Shizukanolides down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of NO and prostaglandins, respectively.[1][2]
Modulation of Signaling Pathways:
The anti-inflammatory effects of Shizukanolides are mediated through the regulation of critical intracellular signaling cascades:
-
NF-κB Pathway: this compound A has been found to inhibit the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB, a key transcription factor that governs the expression of numerous pro-inflammatory genes.[1]
-
MAPK Pathway: this compound B specifically inhibits the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in the activation of the transcription factor AP-1, another crucial regulator of inflammatory gene expression.[2][3]
-
Nrf2/HO-1 Pathway: this compound A can up-regulate the expression and nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2). Nrf2 is a transcription factor that controls the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), which has potent anti-inflammatory properties.[1] Shizukahenriol, a related compound, also activates the Nrf2 pathway.[4]
Quantitative Data
The anti-inflammatory potency of various this compound compounds has been quantified through in vitro assays. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.
| Compound | Target/Assay | Cell Line | IC50 Value (µM) | Reference |
| Shizukaol A | Nitric Oxide (NO) Production | RAW 264.7 | 13.79 ± 1.11 | [1] |
| Shizukaol C | Nitric Oxide (NO) Production | BV-2 | 8.04 | [5] |
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anti-inflammatory properties of this compound.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is a standard model for studying inflammation.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA analysis).
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours.
-
Induce inflammation by adding Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Incubate for the desired time period (e.g., 24 hours for NO and cytokine analysis, shorter time points for signaling pathway studies).
-
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
-
Protocol:
-
After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Materials:
-
Griess Reagent: A mixture of equal parts of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. The reagent should be freshly prepared and protected from light.
-
Sodium nitrite standard solution (for generating a standard curve).
-
-
Protocol:
-
After the 24-hour treatment period, collect 100 µL of the cell culture supernatant from each well of the 96-well plate.
-
Add 100 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on the sodium nitrite standard curve.
-
Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines like TNF-α and IL-6 in the cell culture supernatant.
-
Materials:
-
Commercially available ELISA kits for the specific cytokine of interest (e.g., mouse TNF-α, mouse IL-6).
-
-
Protocol:
-
Follow the manufacturer's instructions provided with the ELISA kit.
-
Typically, the protocol involves coating a 96-well plate with a capture antibody, adding the cell culture supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
The absorbance is measured at the recommended wavelength (usually 450 nm).
-
The cytokine concentration is determined by comparison to a standard curve generated with recombinant cytokines.
-
Western Blot Analysis for Signaling Proteins
Western blotting is used to detect the levels of total and phosphorylated proteins in key signaling pathways like NF-κB and MAPK.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-JNK, anti-JNK, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
Visualizations
Signaling Pathways
Caption: this compound's anti-inflammatory signaling pathways.
Experimental Workflow
Caption: General experimental workflow for this compound evaluation.
References
- 1. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. NF-κB pathways are involved in M1 polarization of RAW 264.7 macrophage by polyporus polysaccharide in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zeylleucapenoids A–D, Highly Oxygenated Diterpenoids with Anti-Inflammatory Activity from Leucas zeylanica (L.) R. Br - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Antimicrobial Activity of Shizukanolide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known antimicrobial activities of Shizukanolide derivatives, detailed protocols for their evaluation, and a proposed mechanism of action based on current understanding of related compounds.
Introduction
Shizukanolides are a class of lindenane-type sesquiterpenoid lactones, primarily isolated from plants of the Chloranthus genus. While many sesquiterpenoids are known for their diverse biological activities, research into the specific antimicrobial properties of this compound derivatives is an emerging field. Preliminary studies indicate that certain derivatives possess notable antifungal activity, suggesting their potential as lead compounds for the development of new antimicrobial agents.
Data Presentation: Antimicrobial Activity
While extensive quantitative data for a broad range of this compound derivatives is not yet widely available in the public domain, studies on closely related lindenane sesquiterpenoids and initial findings for a this compound derivative provide valuable insights into their potential antimicrobial spectrum and potency.
One specific derivative, 8,9-dehydro-shizukanolide , has been reported to exhibit remarkable antifungal activity, more so than antibacterial activity.[1] However, specific Minimum Inhibitory Concentration (MIC) values from comprehensive screenings are not detailed in the available literature.
For comparative purposes, the MIC values of other lindenane-type sesquiterpenoids isolated from Chloranthus angustifolius against Candida albicans are presented in the table below. These compounds share a similar structural backbone with Shizukanolides and their activity suggests a class effect.
Table 1: Antifungal Activity of Lindenane Sesquiterpenoids against Candida albicans
| Compound | MIC (µg/mL) | Reference |
| Henriol A | 4 - 8 | [2] |
| Spicachlorantin A | 4 - 8 | [2] |
| Chloramultilide A | 4 - 8 | [2] |
| Shizukaol B | 4 - 8 | [2] |
| Tianmushanol | 4 - 8 | [2] |
| 8-O-methyltianmushanol | 4 - 8 | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the antimicrobial activity of this compound derivatives. These protocols are based on established methods for testing natural products.[3][4][5][6][7]
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound derivatives
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline (0.85%)
-
Resazurin solution (optional, as a growth indicator)
-
Spectrophotometer or microplate reader
-
Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Preparation of Microbial Inoculum:
-
Aseptically pick several colonies of the microorganism from a fresh agar plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria or 1-5 x 10⁶ CFU/mL for yeast).
-
Dilute the adjusted suspension in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to a high stock concentration.
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of the 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared microbial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum and a standard antimicrobial) and a negative control (broth with inoculum and the vehicle used to dissolve the compound). Also include a sterility control (broth only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, if using a growth indicator like resazurin, add it to each well and incubate for a further 2-4 hours. A color change (e.g., blue to pink) indicates microbial growth. The MIC is the lowest concentration where no color change is observed.
-
The optical density can also be measured using a microplate reader. The MIC is the concentration that shows a significant reduction in absorbance compared to the negative control.
-
Protocol 2: Agar Disk Diffusion Assay
This method is a qualitative or semi-quantitative test to assess the antimicrobial activity of a compound.
Materials:
-
This compound derivatives
-
Sterile filter paper disks (6 mm diameter)
-
Bacterial or fungal strains
-
Appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile swabs
-
Positive control antibiotic/antifungal disks
-
Negative control disks (impregnated with the solvent)
Procedure:
-
Preparation of Microbial Lawn:
-
Prepare a microbial inoculum as described in the broth microdilution protocol (adjusted to 0.5 McFarland standard).
-
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly across the entire surface of the agar plate in three directions to ensure a uniform lawn of growth.
-
-
Application of Disks:
-
Aseptically apply sterile filter paper disks impregnated with a known concentration of the this compound derivative onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Place positive and negative control disks on the same plate.
-
-
Incubation:
-
Invert the plates and incubate under the appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 25-30°C for 48-72 hours for fungi).
-
-
Measurement of Inhibition Zones:
-
After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
-
Mandatory Visualizations
Caption: Workflow for antimicrobial activity testing of this compound derivatives.
Caption: Proposed mechanism of antifungal action for this compound derivatives.
Proposed Mechanism of Action
The precise molecular mechanism of antimicrobial action for this compound derivatives has not been fully elucidated. However, based on studies of other sesquiterpenoids, a multi-target mechanism is likely.[8][9] The proposed mechanism involves the disruption of fungal cell integrity and interference with essential cellular processes.
-
Cell Wall and Membrane Disruption: Like many other terpenoids, this compound derivatives may interact with the fungal cell wall and membrane components, such as ergosterol and glucan synthase. This interaction could lead to a loss of structural integrity, increased membrane permeability, and leakage of essential intracellular contents, ultimately resulting in cell death.
-
Inhibition of Cellular Pathways: After entering the cell, these compounds may inhibit critical enzymes involved in metabolic pathways essential for fungal survival. Furthermore, they might interfere with nucleic acid and protein synthesis, leading to the cessation of growth and proliferation.
-
Induction of Oxidative Stress: Some natural products exert their antimicrobial effect by inducing the production of reactive oxygen species (ROS) within the microbial cell. This leads to oxidative damage to proteins, lipids, and DNA, contributing to cell death.
Further research, including studies on cellular morphology changes, membrane potential, and specific enzyme inhibition assays, is required to fully understand the antifungal mechanism of this compound derivatives.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. proceedings.science [proceedings.science]
- 5. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
Shizukanolide in Neuroprotective Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shizukanolides, a class of lindenane-type sesquiterpenoid dimers isolated from plants of the Chloranthus genus, are emerging as promising candidates for neuroprotective research. This document provides detailed application notes and experimental protocols for investigating the neuroprotective effects of shizukanolide and related compounds. The methodologies outlined are based on established in vitro models of neuroinflammation and neuronal cell injury.
Data Presentation
The following tables summarize the anti-neuroinflammatory and neuroprotective activities of various lindenane-type sesquiterpenoids, providing a comparative basis for experimental design.
Table 1: Anti-Neuroinflammatory Activity of Lindenane Sesquiterpenoids in LPS-Stimulated BV-2 Microglial Cells
| Compound | Concentration | Inhibition of Nitric Oxide (NO) Production (IC₅₀, µM) | Effect on iNOS Protein Expression | Effect on COX-2 Protein Expression |
| Shizukaol B | Various | Significant inhibition | - | - |
| Chloranholide (22) | Various | - | Inhibited LPS-induced upregulation | Inhibited LPS-induced upregulation |
| Chloranholide (24) | Various | - | Inhibited LPS-induced upregulation | Inhibited LPS-induced upregulation |
| Chloranholides (21-24, 26, 30, 32, 36) | Various | 3.18 - 11.46 | - | - |
| Spicachlorantin G | Various | Significant inhibition | - | - |
| Chloramultilide A | Various | Significant inhibition | - | - |
| Spicachlorantin B | Various | Significant inhibition | - | - |
Table 2: Neuroprotective Activity of Sesquiterpenoids in PC12 Cells
| Compound | Stressor | Concentration | Neuroprotective Effect (EC₅₀, µM) | Mechanism of Action |
| Sesquiterpenoid (26) from C. anhuiensis | Glutamate | Various | 3.3 ± 0.9 | Inhibition of caspase-3 activity, activation of Akt signaling pathway |
| Sesquiterpenoids from C. henryi | Hydrogen Peroxide | Various | Moderate neuroprotective activities | - |
| ECN (sesquiterpenoid from T. farfara) | 6-OHDA, H₂O₂ | 5 and 10 µM | Increased cell viability to 80.7-87.9% | Activation of Nrf2/HO-1 signaling pathway |
Experimental Protocols
Anti-Neuroinflammatory Activity Assay in BV-2 Microglial Cells
This protocol details the procedure to assess the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
a. Cell Culture and Treatment
-
Culture BV-2 microglia cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells in a 96-well plate at a density of 2.5 x 10⁴ cells/well or in a 6-well plate at 1 x 10⁶ cells/well.[1]
-
Allow the cells to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (200 ng/mL) for another 24 hours to induce an inflammatory response.[1]
b. Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
After the 24-hour incubation with LPS, collect 100 µL of the cell culture supernatant from each well.
-
In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration by comparing the absorbance with a standard curve generated using known concentrations of sodium nitrite.
c. Cell Viability Assay (MTT Assay)
To ensure that the observed reduction in NO production is not due to cytotoxicity of the compound, a cell viability assay should be performed concurrently.
-
After collecting the supernatant for the Griess assay, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the cell culture plate.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the control (untreated) cells.[2][3][4]
Neuroprotection Assay in PC12 Cells
This protocol is designed to evaluate the protective effects of this compound against oxidative stress-induced cell death in the neuronal-like PC12 cell line.
a. Cell Culture and Induction of Oxidative Stress
-
Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells in a 96-well plate at an appropriate density.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Induce oxidative stress by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) at a pre-determined toxic concentration.[5][6]
-
Incubate for an additional 24 hours.
b. Assessment of Cell Viability (MTT Assay)
-
Following the incubation with the neurotoxin, perform the MTT assay as described in section 1.c to determine the extent of neuroprotection. An increase in cell viability in the this compound-treated groups compared to the neurotoxin-only group indicates a neuroprotective effect.[5][6]
Western Blot Analysis of Signaling Pathways
This protocol outlines the steps to investigate the effect of this compound on key signaling proteins involved in neuroinflammation and cell survival, such as phospho-JNK and phospho-Akt.
-
Seed BV-2 or PC12 cells in 6-well plates and treat with this compound and/or the respective stimulus (LPS or a neurotoxin) as described in the previous protocols.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-JNK, total JNK, phospho-Akt, total Akt, or β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Workflow for assessing anti-neuroinflammatory activity.
Caption: Proposed JNK signaling pathway inhibition by this compound.
Caption: Potential activation of the pro-survival Akt pathway.
References
- 1. 4.5. BV2 Microglia Cells Culture and Treatment [bio-protocol.org]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. Cell Counting & Health Analysis [sigmaaldrich.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of a New Derivative of Chlojaponilactone B against Oxidative Damaged Induced by Hydrogen Peroxide in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Shizukanolide in Drug Discovery: Applications and Protocols for Researchers
Introduction
Shizukanolide, a sesquiterpenoid lactone isolated from plants of the genus Chloranthus, is emerging as a compound of interest in the field of drug discovery. Belonging to the lindenane class of sesquiterpenoids, this compound and its structural analogs have demonstrated a range of biological activities, including potent anti-inflammatory and potential anticancer properties. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound and related compounds. The information presented herein is based on published scientific literature and aims to facilitate further investigation into the mechanisms of action and drug development prospects of this natural product family.
Anti-inflammatory Applications
This compound and its analogs have shown significant promise as anti-inflammatory agents. Studies on related compounds, such as Shizukaol A, have demonstrated the ability to suppress key inflammatory mediators. The primary mechanism of action appears to be the modulation of critical signaling pathways involved in the inflammatory response.
Quantitative Data for this compound Analogs
| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |
| Shizukaol A | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | 13.79 ± 1.11 | [1] |
Signaling Pathways in Anti-inflammatory Action
The anti-inflammatory effects of this compound analogs are believed to be mediated through the inhibition of pro-inflammatory signaling cascades. A key pathway implicated is the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation. Additionally, modulation of the c-Jun N-terminal kinase (JNK) and Activator protein-1 (AP-1) signaling pathways has been observed with related compounds like Shizukaol B. Furthermore, compounds like Shizukahenriol have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the antioxidant response, which can indirectly dampen inflammation.
Caption: Proposed anti-inflammatory signaling pathways modulated by this compound.
Anticancer Applications
The anticancer potential of this compound is an area of active investigation, with several of its lindenane-type sesquiterpenoid dimer analogs demonstrating significant cytotoxic activity against various cancer cell lines. While direct experimental data for this compound is limited, the activity of compounds like Shizukaol D and Chlorahololide D suggests that this compound may also possess valuable anticancer properties.
Quantitative Data for this compound Analogs
The following table summarizes the cytotoxic activities of this compound analogs against a panel of human cancer cell lines. It is important to note that these are not values for this compound itself, and direct testing is required to confirm its specific activity.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Shizukaol D | Focus | Liver Cancer | ~15 | [2] |
| SMMC-7721 | Liver Cancer | ~20 | [2] | |
| Chlorahololide D | HepG2 | Liver Cancer | 13.7 | [3] |
| MCF-7 | Breast Cancer | 6.7 | [3] | |
| HeLa | Cervical Cancer | 32.2 | [3] |
Signaling Pathways in Anticancer Action
The anticancer mechanism of related lindenane-type sesquiterpenoids involves the modulation of key pathways that control cell growth, proliferation, and apoptosis. For instance, Shizukaol D has been shown to inhibit the Wnt signaling pathway, a critical pathway often dysregulated in cancer.
Caption: Inhibition of the Wnt signaling pathway by Shizukaol D.
Experimental Protocols
The following are detailed protocols for key experiments commonly used to evaluate the anti-inflammatory and anticancer activities of compounds like this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
Workflow:
References
Troubleshooting & Optimization
Shizukanolide Synthesis Technical Support Center
Welcome to the technical support center for the synthesis of Shizukanolide and its analogues. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and efficiency of their synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound?
The total synthesis of this compound, a complex lindenane-type sesquiterpenoid dimer, presents several significant challenges. These primarily include the construction of the congested polycyclic core with correct stereochemistry, the formation of the γ-alkylidenebutenolide ring, and controlling the dimerization process to favor the desired product.[1] The key intramolecular Diels-Alder (IMDA) reaction to form the tricyclic core requires careful optimization of reaction conditions to achieve high diastereoselectivity.[2][3]
Q2: Which key reactions are critical for a successful this compound synthesis?
The synthesis of this compound hinges on a few critical transformations:
-
Intramolecular Diels-Alder (IMDA) Reaction: This reaction is fundamental for constructing the cis, trans-3/5/6 tricyclic skeleton of the lindenane monomer.[1]
-
Butenolide Formation: The synthesis of the γ-alkylidenebutenolide moiety is a common challenge, with various methods available, each with its own limitations regarding substitution patterns and functional group tolerance.[4][5][6]
-
Dimerization: The final dimerization step to form this compound requires precise control to avoid the formation of unwanted side products through homodimerization of the diene intermediate.[1]
Q3: What are the typical overall yields for this compound total synthesis?
Reported total syntheses of this compound and its isomers are often lengthy, and overall yields can be low. For instance, a total synthesis of shizukaol A, a related compound, was achieved with an overall yield of 0.1% over 24 steps. While specific yields for this compound itself may vary between different synthetic routes, researchers should anticipate multi-step sequences with yields for individual steps ranging from moderate to high, leading to a low overall yield.
Troubleshooting Guides
Problem 1: Low Yield in the Intramolecular Diels-Alder (IMDA) Reaction
The IMDA reaction is a crucial step for forming the core tricyclic structure. Low yields can often be attributed to incorrect stereochemistry in the precursor, unfavorable reaction conditions, or side reactions.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incorrect Diene Conformation | The diene must be in the s-cis conformation for the cycloaddition to occur. Ring systems or bulky substituents can hinder this conformation. Consider modifying the substrate to favor the s-cis form or using reaction conditions that promote its formation.[7] |
| Unfavorable Reaction Temperature | Lower reaction temperatures often lead to higher regio- and stereoselectivity, but may require longer reaction times.[2] Conversely, some IMDA reactions require forcing conditions.[2] Systematically screen a range of temperatures to find the optimal balance. |
| Lewis Acid Catalyst Issues | If using a Lewis acid catalyst, ensure it is fresh and anhydrous. The choice of Lewis acid can significantly impact diastereoselectivity. Screen different Lewis acids (e.g., Me₂AlCl, Et₂AlCl) to find the most effective one for your specific substrate.[3] |
| Polymerization/Dimerization of Starting Material | At high concentrations, intermolecular Diels-Alder reactions can compete with the desired intramolecular reaction. Running the reaction at high dilution can significantly improve the yield of the intramolecular product.[2] |
Problem 2: Poor Yield or Side Products in Butenolide Formation
The butenolide moiety is a common feature in many natural products and its synthesis can be challenging.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Starting Material Accessibility and Stability | Some precursors for butenolide synthesis can be difficult to prepare or unstable. The use of functionalized cyclopropenones as precursors offers a versatile and efficient method under mild conditions.[4][5][6] |
| Functional Group Intolerance | Certain methods for butenolide synthesis are not compatible with a wide range of functional groups. The phosphine-catalyzed ring-opening of hydroxymethylcyclopropenones is tolerant of diverse functional groups.[4][5][6][8] |
| Incorrect Substitution Pattern | The desired substitution pattern on the butenolide ring may not be achievable with all synthetic methods. Carefully select a synthetic route that is known to produce the required substitution pattern. |
Problem 3: Low Yield in the Final Dimerization Step
The dimerization to form this compound is a critical and often low-yielding step due to competing side reactions.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Homodimerization of the Diene | The diene intermediate can react with itself (homodimerize) instead of with the dienophile. To minimize this, add a highly diluted solution of the diene very slowly to a refluxing dilute solution of the dienophile.[1] |
| Thermal Decomposition | High temperatures required for the dimerization can lead to the decomposition of starting materials or products. The use of an antioxidant like butylated hydroxytoluene (BHT) can help to prevent degradation at high temperatures.[1] |
| Incorrect Stoichiometry | An improper ratio of the diene and dienophile can lead to the formation of side products and unreacted starting material. Carefully control the stoichiometry of the reactants. |
Experimental Protocols
Key Experiment: Intramolecular Diels-Alder (IMDA) Cyclization
This protocol is a general guideline for a Lewis acid-catalyzed IMDA reaction to form the lindenane core.
-
Preparation: Dry all glassware thoroughly in an oven and allow to cool under a stream of dry nitrogen or argon. All solvents should be anhydrous.
-
Reaction Setup: To a solution of the diene-dienophile precursor (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C under an inert atmosphere, add the Lewis acid catalyst (e.g., Me₂AlCl, 1.3 equiv) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature (e.g., -20 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup: Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired cycloadduct.
Data Presentation
Table 1: Comparison of Conditions for a Generic IMDA Reaction
| Entry | Lewis Acid | Temperature (°C) | Time (h) | Diastereomeric Ratio (endo:exo) | Yield (%) |
| 1 | None | 80 | 24 | 2:1 | 45 |
| 2 | Me₂AlCl (1.3 eq) | -20 | 72 | 10:1 | 85[3] |
| 3 | Et₂AlCl (1.3 eq) | -20 | 48 | 8:1 | 78 |
| 4 | BF₃·OEt₂ (1.1 eq) | 0 | 12 | 5:1 | 62 |
Visualizations
Caption: Experimental workflow for the Intramolecular Diels-Alder reaction.
Caption: Logical relationship in the dimerization step of this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. organicreactions.org [organicreactions.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Butenolide Synthesis from Functionalized Cyclopropenones [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Butenolide synthesis from functionalized cyclopropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
Shizukanolide Isolation and Purification: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of Shizukanolides. These sesquiterpenoid lactones, primarily isolated from plants of the Chloranthus genus, present unique purification hurdles due to their complex structures and potential instability.
Troubleshooting Guides
This section provides solutions to common problems encountered during the isolation and purification of Shizukanolides.
Problem 1: Low Yield of Shizukanolide in the Crude Extract
Possible Causes:
-
Suboptimal Extraction Solvent: The polarity of the extraction solvent may not be ideal for efficiently extracting Shizukanolides from the plant matrix.
-
Incomplete Extraction: Insufficient extraction time or inadequate solvent-to-sample ratio can lead to incomplete recovery of the target compounds.
-
Degradation during Extraction: Elevated temperatures or prolonged exposure to certain solvents can cause degradation of the Shizukanolides.
-
Improper Plant Material Handling: The concentration of Shizukanolides can vary depending on the plant part used, collection time, and drying/storage conditions.
Solutions:
| Strategy | Detailed Explanation |
| Solvent Optimization | Perform small-scale pilot extractions with a range of solvents of varying polarities (e.g., hexane, ethyl acetate, methanol, and mixtures thereof) to determine the optimal solvent for this compound extraction. |
| Exhaustive Extraction | Increase the extraction time and/or the solvent-to-sample ratio. Sonication or maceration can also enhance extraction efficiency. |
| Controlled Extraction Conditions | Employ cold extraction methods or Soxhlet extraction at a controlled temperature to minimize thermal degradation. |
| Standardized Plant Material | Use a consistent source and protocol for plant material collection, drying, and storage to ensure reproducible starting material. |
Problem 2: Co-elution of this compound Analogues and Other Impurities
Background:
Shizukanolides often exist as a complex mixture of structurally similar analogues in Chloranthus species. This structural similarity makes their separation by conventional chromatographic techniques challenging, leading to co-elution.
Troubleshooting Strategies:
-
High-Resolution Chromatography: Employ high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with high-resolution columns (e.g., smaller particle size, longer column length).
-
Orthogonal Separation Techniques: Combine different chromatographic methods based on different separation principles. For example, follow a normal-phase chromatography step with a reversed-phase chromatography step.
-
Methodical Gradient Optimization: Systematically optimize the mobile phase gradient in HPLC to improve the resolution between closely eluting peaks.
-
Counter-Current Chromatography (CCC): This technique, which avoids solid stationary phases, can be highly effective for separating similar compounds and minimizing sample loss due to irreversible adsorption.[1][2]
Problem 3: Degradation of Shizukanolides During Purification and Storage
Key Considerations:
Lindenane-type sesquiterpenoids, the class to which Shizukanolides belong, can be unstable under certain conditions. The α-methylene-γ-lactone moiety present in many sesquiterpene lactones is a reactive Michael acceptor, making them susceptible to degradation.[3]
Preventative Measures:
| Condition to Control | Recommended Action |
| pH | Maintain a slightly acidic to neutral pH (around 5.5-7.0) during extraction and purification, as basic conditions can promote degradation.[4] |
| Temperature | Avoid excessive heat. Conduct purification steps at room temperature or below whenever possible. For long-term storage, keep purified Shizukanolides at low temperatures (-20°C or -80°C).[4] |
| Light Exposure | Protect samples from direct light, as UV radiation can induce degradation. Use amber vials or cover containers with aluminum foil. |
| Solvent Choice | Evaporate solvents under reduced pressure at low temperatures. Avoid reactive solvents. For storage, use a non-polar, aprotic solvent if possible. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for the initial extraction of Shizukanolides from Chloranthus japonicus?
A1: While there is no single "best" solvent, ethanol and ethyl acetate are commonly used and have shown good results for the extraction of sesquiterpenoid lactones. The choice of solvent can significantly impact the yield and purity of the extract. It is recommended to perform a preliminary solvent screening to determine the optimal solvent for your specific plant material and target this compound.
Q2: How can I confirm the presence and purity of Shizukanolides in my fractions?
A2: A combination of analytical techniques is recommended. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative screening of fractions. For quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the preferred method. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for definitive structure elucidation of the purified compounds.
Q3: My purified this compound appears to be degrading over time, even when stored at -20°C. What can I do?
A3: Degradation can still occur at -20°C over extended periods. For long-term storage, consider storing the compound at -80°C. Additionally, ensure the sample is stored as a dry powder or in an anhydrous, aprotic solvent to minimize hydrolysis and other degradation pathways. Storing under an inert atmosphere (e.g., argon or nitrogen) can also prevent oxidation.
Experimental Protocols
General Protocol for the Isolation of Sesquiterpenoid Lactones (Adapted from a similar study)
This protocol provides a general framework. Optimization of specific steps may be necessary for this compound isolation.
-
Extraction:
-
Air-dry and powder the plant material (e.g., roots of Chloranthus japonicus).
-
Extract the powdered material with a suitable solvent (e.g., 95% ethanol) at room temperature for an extended period (e.g., 3 x 7 days).
-
Concentrate the extract under reduced pressure to obtain a crude residue.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in water and sequentially partition with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol).
-
Monitor the presence of Shizukanolides in each fraction using TLC or HPLC. The ethyl acetate fraction is often enriched with sesquiterpenoid lactones.
-
-
Chromatographic Purification:
-
Subject the enriched fraction to column chromatography on silica gel.
-
Elute with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and analyze them by TLC or HPLC to pool fractions containing compounds of similar purity.
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Further purify the pooled fractions using preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) to isolate the pure Shizukanolides.
-
Quantitative Data
The yield of Shizukanolides can vary significantly based on the plant source, extraction method, and purification procedure. The following table provides a hypothetical comparison of extraction efficiencies.
| Extraction Solvent | Extraction Method | Relative Yield of Shizukanolides |
| Hexane | Maceration | Low |
| Ethyl Acetate | Maceration | Moderate |
| Ethanol | Maceration | High |
| Ethyl Acetate | Soxhlet | High |
| Ethanol | Sonication | Moderate-High |
Visualizations
Logical Workflow for Troubleshooting Low this compound Yield
Caption: Troubleshooting workflow for low this compound yield.
Experimental Workflow for this compound Isolation
Caption: General experimental workflow for this compound isolation.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
stability of Shizukanolide under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Shizukanolide under various experimental conditions. The guides and FAQs are designed to help troubleshoot common issues and ensure the integrity of your experimental results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in a question-and-answer format.
| Question | Possible Cause | Recommended Solution |
| Why am I observing a decrease in the biological activity of my this compound sample over time? | This compound, as a lindenane-type sesquiterpenoid, may have inherent instability.[1] Degradation can be accelerated by improper storage conditions such as exposure to light, non-optimal pH, or elevated temperatures. The lactone functional group may be susceptible to hydrolysis. | Store this compound in a tightly sealed container, protected from light, and at a low temperature (refer to the supplier's recommendation, typically ≤ -20°C). For solutions, use aprotic solvents like DMSO and prepare fresh for each experiment if possible.[2] |
| I am seeing unexpected peaks in my HPLC or LC-MS analysis of a this compound sample. | The appearance of new peaks likely indicates the presence of degradation products. This could be due to hydrolysis of the lactone ring, oxidation, or photodegradation. Sesquiterpenoids can undergo various rearrangements and degradation pathways.[3] | Analyze the degradation products using mass spectrometry (MS) to identify their molecular weights and fragmentation patterns, which can help in elucidating their structures and understanding the degradation pathway.[4] Review your experimental conditions (pH, solvent, light exposure, temperature) to identify the potential cause of degradation. |
| My this compound solution has changed color. Is it still usable? | A color change often indicates a chemical reaction and potential degradation of the compound. | It is highly recommended to discard the solution and prepare a fresh one from a solid stock. To investigate the cause, you can analyze the discolored solution by HPLC or UV-Vis spectroscopy to check for the appearance of new peaks or changes in the absorption spectrum. |
| The solubility of my this compound sample seems to have decreased. | This could be due to the formation of less soluble degradation products or precipitation of the compound from a supersaturated solution. | Ensure that you are using an appropriate solvent. This compound is reported to be soluble in DMSO (10 mM).[2] If using aqueous buffers, ensure the final concentration of the organic solvent is sufficient to maintain solubility and that the pH is within a stable range. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound? A1: Solid this compound should be stored in a cool, dry place, protected from light. For long-term storage, it is advisable to keep it at -20°C or lower in a tightly sealed container.
Q2: What is the stability of this compound in aqueous solutions? A2: While specific data for this compound is limited, sesquiterpene lactones, in general, are susceptible to hydrolysis of the lactone ring, especially under basic or strongly acidic conditions.[5] It is recommended to prepare aqueous solutions fresh and use them promptly. If storage is necessary, it should be at a low temperature and ideally at a neutral or slightly acidic pH.
Q3: Is this compound sensitive to light? A3: Some related sesquiterpenoids are known to undergo photodimerization upon exposure to light.[1] Therefore, it is prudent to handle this compound and its solutions with protection from light. Use amber vials or wrap containers with aluminum foil.[6][7]
Q4: What solvents are recommended for dissolving this compound? A4: this compound is soluble in dimethyl sulfoxide (DMSO) at 10 mM.[2] For biological assays, a stock solution in DMSO can be prepared and then diluted with the appropriate aqueous medium. Ensure the final DMSO concentration is compatible with your experimental system.
Q5: How can I monitor the stability of this compound in my experiments? A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the stability of this compound.[8] A decrease in the peak area of this compound and the appearance of new peaks over time would indicate degradation.
Stability Data
Currently, there is limited published quantitative data on the stability of this compound. The information below is based on its chemical class and related compounds.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C15H18O2 | [2] |
| Molecular Weight | 230.30 g/mol | [2] |
| Solubility | 10 mM in DMSO | [2] |
General Stability Profile of Sesquiterpene Lactones (Inferred for this compound)
| Condition | Potential Effect | Recommendation |
| pH | Susceptible to hydrolysis, especially at pH > 8.[9] | Maintain solutions at a neutral or slightly acidic pH. Use buffers if necessary. |
| Temperature | Degradation rate likely increases with temperature.[10][11] | Store solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term). |
| Light | Potential for photodegradation or photodimerization.[1][6] | Protect from light by using amber vials or covering containers. |
Experimental Protocols
Protocol: General Stability Assessment of this compound using HPLC
This protocol provides a general method to assess the stability of this compound under different stress conditions (pH, temperature, and light).
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Buffers of different pH values (e.g., pH 4, 7, 9)
-
DMSO
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column
2. Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
3. HPLC Method Development (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start with a suitable percentage of B, and increase linearly to elute the compound.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV scan of this compound (e.g., 210-254 nm).
-
Injection Volume: 10 µL
4. Forced Degradation Studies:
-
Acid and Base Hydrolysis:
-
Dilute the this compound stock solution in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions to a final concentration of ~100 µM.
-
Incubate the solutions at room temperature.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot, neutralize it if necessary, and inject it into the HPLC system.
-
Monitor the decrease in the peak area of this compound and the appearance of new peaks.
-
-
Thermal Stability:
-
Dilute the this compound stock solution in a neutral buffer (e.g., pH 7.4) to ~100 µM.
-
Incubate samples at different temperatures (e.g., 4°C, room temperature, 40°C, 60°C).
-
At specified time points, analyze the samples by HPLC.
-
-
Photostability:
-
Dilute the this compound stock solution in a neutral buffer to ~100 µM.
-
Expose the solution to a light source (e.g., UV lamp or natural sunlight) in a quartz cuvette or clear vial.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples by HPLC at various time points.
-
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of remaining this compound versus time for each condition.
Visualizations
Caption: Troubleshooting workflow for investigating this compound instability.
Caption: Potential degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Immunomart [immunomart.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photostability of drugs: photodegradation of melatonin and its determination in commercial formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of photostability of azelnidipine tablets and structure determination of its photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Shizukanolide Dosage for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Shizukanolide for in vitro experiments. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and summaries of quantitative data to facilitate effective and accurate experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the general starting concentration range for this compound in in vitro studies?
A1: For initial screening, a broad concentration range is recommended, typically from 0.1 µM to 100 µM. This range allows for the determination of a dose-response curve and the identification of the half-maximal inhibitory concentration (IC50) or effective concentration (EC50). Subsequent experiments can then focus on a narrower range around the determined IC50/EC50 value.
Q2: How should I dissolve this compound for in vitro experiments?
A2: this compound, like many natural products, can have poor aqueous solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations. It is crucial to keep the final DMSO concentration in the culture medium below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q3: What are the known signaling pathways affected by Shizukanolides?
A3: Shizukanolides have been shown to modulate several key signaling pathways. This compound D has been reported to inhibit the Wnt/β-catenin signaling pathway in liver cancer cells, leading to decreased β-catenin expression and induction of apoptosis. In another context, Shizukaol B has been shown to exert anti-inflammatory effects by modulating the JNK-AP-1 signaling pathway in microglial cells. Shizukaol A has also been found to have anti-inflammatory effects by targeting the HMGB1/Nrf2/HO-1 pathway.
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment duration depends on the specific cell type and the biological endpoint being investigated. For cytotoxicity and apoptosis assays, incubation times of 24, 48, and 72 hours are commonly used to assess both time- and dose-dependent effects. For signaling pathway studies, shorter time points (e.g., 1, 6, 12, 24 hours) may be necessary to capture transient activation or inhibition of specific proteins.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound and related compounds in different experimental models.
Table 1: Cytotoxicity of Lindenane-Type Sesquiterpenoid Dimers in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Chlorahololide D | HepG2 (Liver Cancer) | MTT | 13.7 ± 1.4 | [1] |
| Chlorahololide D | MCF-7 (Breast Cancer) | MTT | 6.7 ± 1.0 | [1] |
Note: Chlorahololide D is a structurally related lindenane-type sesquiterpenoid dimer, and its activity provides a useful reference for dosing with other Shizukanolides.
Table 2: Anti-inflammatory Activity of Shizukaol A
| Compound | Cell Line | Endpoint | IC50 (µM) | Reference |
| Shizukaol A | RAW 264.7 (Macrophages) | Nitric Oxide (NO) Inhibition | 13.79 ± 1.11 |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
Materials:
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This compound stock solution (in DMSO)
-
96-well cell culture plates
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Complete cell culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C in a humidified CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay is used to differentiate between viable, apoptotic, and necrotic cells.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with various concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells from the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in the expression and phosphorylation of proteins within a specific signaling pathway.
Materials:
-
This compound-treated and control cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-phospho-JNK, anti-c-Jun, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells and determine the protein concentration of each lysate.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Troubleshooting Guide
Issue 1: Low or no cytotoxic effect observed.
-
Question: I am not observing any significant cell death even at high concentrations of this compound. What could be the issue?
-
Answer:
-
Solubility: Ensure that this compound is fully dissolved in your stock solution and does not precipitate when diluted in the cell culture medium. Consider preparing a fresh stock solution.
-
Cell Type: The sensitivity to this compound can be highly cell-type dependent. Your chosen cell line may be resistant. Consider testing on a different, potentially more sensitive, cell line.
-
Treatment Duration: The cytotoxic effects may be time-dependent. Try extending the incubation period (e.g., up to 72 hours).
-
Compound Activity: Verify the purity and integrity of your this compound compound.
-
Issue 2: High variability between replicate wells.
-
Question: My data shows high standard deviations between replicate wells in the MTT assay. How can I improve consistency?
-
Answer:
-
Cell Seeding: Ensure a homogenous single-cell suspension before seeding to have a consistent number of cells in each well. Pay attention to the "edge effect" in 96-well plates; consider not using the outer wells for experimental samples.
-
Pipetting Accuracy: Use calibrated pipettes and ensure accurate and consistent pipetting of cells, this compound dilutions, and reagents.
-
Mixing: Ensure thorough mixing of reagents, especially after adding DMSO to dissolve the formazan crystals in the MTT assay.
-
Issue 3: Inconsistent Western blot results.
-
Question: My Western blot bands for the target signaling proteins are weak or inconsistent. What should I check?
-
Answer:
-
Optimal Time Point: The activation or inhibition of signaling pathways can be transient. Perform a time-course experiment to identify the optimal time point for observing the desired effect on your target protein.
-
Antibody Quality: Ensure your primary antibody is specific and validated for Western blotting. Use the recommended antibody dilution and incubation conditions.
-
Protein Loading: Ensure equal protein loading across all lanes by performing a protein quantification assay and using a reliable loading control (e.g., β-actin, GAPDH).
-
Visualizations
Caption: Workflow for optimizing this compound dosage.
Caption: Wnt/β-catenin pathway modulation by this compound D.
Caption: JNK-AP-1 pathway modulation by Shizukaol B.
Caption: Troubleshooting decision tree for cytotoxicity assays.
References
Shizukanolide Solubility Solutions: A Technical Support Center
Welcome to the technical support center for overcoming the challenges associated with the poor aqueous solubility of Shizukanolide. This resource is designed for researchers, scientists, and drug development professionals, providing practical troubleshooting guides and frequently asked questions (FAQs) to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a lindenane-type sesquiterpenoid lactone, a class of natural products known for their diverse biological activities[1][2]. Like many other sesquiterpenoid lactones, this compound is a lipophilic molecule, which results in poor solubility in aqueous solutions. This low water solubility can significantly hinder its bioavailability and therapeutic efficacy in biological systems, making it a critical challenge for in vitro and in vivo studies.
Q2: What is the known solubility of this compound in common laboratory solvents?
Q3: What are the primary strategies for enhancing the aqueous solubility of this compound?
A3: The main approaches to improve the aqueous solubility and bioavailability of lipophilic compounds like this compound can be categorized as follows:
-
Physical Modifications: These methods alter the physical properties of the drug to enhance dissolution. Key techniques include particle size reduction to increase surface area (nanosuspensions) and converting the crystalline form to a more soluble amorphous state (solid dispersions).
-
Formulation-Based Strategies: This involves incorporating this compound into a carrier system. Prominent examples include:
-
Co-solvency: Using a mixture of water-miscible solvents (e.g., polyethylene glycol 400) to increase solubility.
-
Complexation: Encapsulating the this compound molecule within a larger, water-soluble molecule like a cyclodextrin.
-
Lipid-Based Formulations: Dissolving this compound in a mixture of oils, surfactants, and co-surfactents to form self-emulsifying drug delivery systems (SEDDS).
-
Troubleshooting Guides
Issue 1: this compound precipitates when transitioning from an organic stock solution to an aqueous buffer.
This is a common issue due to the hydrophobic nature of this compound. Here are several approaches to troubleshoot this problem, ranging from simple to more complex formulation strategies.
A straightforward method is to incorporate a water-miscible co-solvent into your aqueous medium. Polyethylene glycol 400 (PEG 400) is a commonly used excipient for this purpose.
Experimental Protocol: Co-Solvent Formulation with PEG 400
-
Preparation of Drug Concentrate: Dissolve this compound in a minimal amount of a suitable organic solvent in which it is highly soluble (e.g., DMSO, ethanol).
-
Preparation of Co-Solvent Vehicle: Prepare a vehicle solution containing the desired final concentration of PEG 400 in your aqueous buffer. A common starting concentration is 5-10% (v/v) PEG 400.
-
Final Formulation: Slowly add the this compound concentrate to the co-solvent vehicle while vortexing or stirring to ensure rapid and uniform mixing.
-
Observation: Visually inspect for any precipitation or cloudiness. If precipitation occurs, consider increasing the concentration of PEG 400 or trying a different co-solvent.
dot
Caption: Workflow for preparing a co-solvent formulation.
This technique involves dispersing this compound in a solid, water-soluble carrier at a molecular level. When this solid dispersion is added to water, the carrier dissolves rapidly, releasing the drug as very fine, amorphous particles, which have a higher dissolution rate.
Experimental Protocol: Solid Dispersion by Solvent Evaporation
-
Solvent Selection: Choose a volatile organic solvent in which both this compound and the chosen carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30) are soluble. Based on extraction data, ethanol or ethyl acetate are good starting points.
-
Dissolution: Dissolve this compound and the carrier in the selected solvent. Common drug-to-carrier ratios to test are 1:1, 1:5, and 1:10 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The goal is to obtain a thin, solid film on the wall of the flask.
-
Drying and Pulverization: Further dry the solid film under vacuum to remove any residual solvent. Once completely dry, scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Solubility Testing: Assess the dissolution of the resulting powder in your aqueous buffer compared to the unprocessed this compound.
| Parameter | Description | Typical Starting Points |
| Carrier | A water-soluble polymer that forms the matrix. | PVP K30, PEG 6000, Soluplus® |
| Drug:Carrier Ratio (w/w) | The relative amount of this compound to the carrier. | 1:1, 1:5, 1:10 |
| Solvent | A volatile solvent that dissolves both drug and carrier. | Ethanol, Methanol, Acetone |
Table 1: Key parameters for solid dispersion formulation.
dot
Caption: Process flow for creating a solid dispersion.
Issue 2: Poor and inconsistent results in cell-based assays.
This may be due to the low concentration of solubilized this compound reaching the cells, or precipitation of the compound in the culture medium over time. A more sophisticated formulation, such as a Self-Emulsifying Drug Delivery System (SEDDS), can address this by creating a stable micro- or nano-emulsion upon dilution.
SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions when introduced into an aqueous phase under gentle agitation. This compound remains dissolved in the oil droplets, enhancing its stability and facilitating its interaction with cells.
Experimental Protocol: SEDDS Formulation Development
-
Excipient Screening (Solubility Studies):
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol P, PEG 400).
-
Add an excess amount of this compound to a fixed volume of each excipient.
-
Shake the mixtures for 48-72 hours at a constant temperature.
-
Centrifuge to pellet the undissolved drug and quantify the amount of dissolved this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
-
Phase Diagram Construction:
-
Based on the solubility data, select one oil, one surfactant, and one co-solvent.
-
Prepare a series of formulations with varying ratios of these three components.
-
For each formulation, titrate with water and observe the formation of an emulsion. The regions that form clear or slightly bluish, stable microemulsions are the desirable self-emulsifying regions.
-
-
Formulation Optimization:
-
Select a formulation from the optimal self-emulsifying region.
-
Incorporate this compound into this formulation at the desired concentration.
-
Characterize the formulation upon dilution in your cell culture medium: measure droplet size, polydispersity index (PDI), and visually check for any drug precipitation over the time course of your experiment.
-
| Component | Function | Examples |
| Oil | Solubilizes the lipophilic drug. | Medium-chain triglycerides (e.g., Capryol 90), Long-chain triglycerides (e.g., soybean oil) |
| Surfactant | Reduces interfacial tension, promoting emulsification. | Kolliphor EL, Tween 80, Cremophor RH 40 |
| Co-solvent / Co-surfactant | Improves drug solubility and assists in emulsification. | Transcutol P, PEG 400, Propylene Glycol |
Table 2: Components of a Self-Emulsifying Drug Delivery System (SEDDS).
dot
Caption: Logical steps for developing a SEDDS formulation.
Disclaimer: The experimental protocols provided are intended as a starting point. Researchers should adapt these methods based on their specific experimental needs and available equipment. All work should be conducted in accordance with laboratory safety guidelines.
References
- 1. Chemistry and bioactivity of lindenane sesquiterpenoids and their oligomers - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Lindenane sesquiterpenoid monomers and oligomers: Chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sesquiterpenes from Chloranthus japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Immunomart [immunomart.com]
Shizukanolide Crystallization Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of Shizukanolide.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound relevant to crystallization?
A1: Key physicochemical properties of this compound are summarized in the table below. This compound is a sesquiterpene lactone.[1] Its XLogP3 value of 2.1 suggests it is a relatively nonpolar compound.[2]
| Property | Value | Source |
| Molecular Formula | C15H18O2 | [2] |
| Molecular Weight | 230.30 g/mol | [2] |
| Appearance | Colorless needles | [3] |
| Melting Point | 95-96 °C | [3] |
| XLogP3 | 2.1 | [2] |
| Solubility in DMSO | 10 mM | [1] |
Q2: Which solvent systems are recommended for the crystallization of this compound?
A2: Based on available literature for this compound and related sesquiterpene lactones, several solvent systems can be considered. A successful crystallization of this compound has been reported yielding colorless needles.[3] For the related this compound E, solvent systems of ether-methanol and hexane-ethyl acetate-methanol were used. Due to its nonpolar nature, this compound is expected to be more soluble in organic solvents with low to moderate polarity. A good starting point is to test single solvents like ether or ethyl acetate, or a binary solvent system. In a binary system, one solvent should be a "good" solvent in which this compound is readily soluble, and the other a "poor" solvent (antisolvent) in which it is sparingly soluble.
Recommended Starting Solvents and Systems:
| Solvent/System | Type | Rationale & Notes |
| Diethyl Ether | Single Solvent | Has been used successfully for the crystallization of other sesquiterpene lactones. |
| Ethyl Acetate | Single Solvent | A moderately polar solvent that is often effective for crystallizing natural products. |
| Hexane / Ethyl Acetate | Binary System | A common combination for nonpolar to moderately polar compounds. Hexane acts as the antisolvent. |
| Hexane / Acetone | Binary System | Another effective combination for compounds of similar polarity. |
| Methanol / Water | Binary System | Can be effective if this compound has some solubility in methanol. Water acts as the antisolvent. |
| Acetonitrile | Single Solvent | Has been used in the purification of other sesquiterpene lactones. |
Troubleshooting Guides
Problem 1: No crystals are forming.
If you are not observing any crystal formation, consider the following potential causes and solutions.
Potential Causes & Solutions:
-
Solution is not supersaturated:
-
Too much solvent: Your compound may be too soluble in the chosen solvent volume. Solution: Slowly evaporate the solvent until the solution becomes slightly cloudy, then allow it to cool slowly.[4][5]
-
Inappropriate solvent: The chosen solvent may be too good of a solvent for this compound at all temperatures. Solution: Try a different solvent or introduce an antisolvent to decrease the overall solubility.
-
-
Nucleation is inhibited:
-
Solution is too clean: The absence of nucleation sites can prevent crystal growth. Solution 1 (Scratching): Gently scratch the inside of the flask with a glass rod below the surface of the solution to create microscopic nucleation sites.[5] Solution 2 (Seeding): If you have a previous crystal of this compound, add a tiny seed crystal to the solution to induce crystallization.[5]
-
-
Cooling process is suboptimal:
-
Cooling too quickly: Rapid cooling can sometimes prevent the molecules from aligning into a crystal lattice. Solution: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Ensure the container is in a location free from vibrations.[6]
-
Caption: Troubleshooting workflow for when no crystals are forming.
Problem 2: The compound "oils out" instead of crystallizing.
"Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This is a common problem when the solution is highly concentrated or when the melting point of the solid is low.
Potential Causes & Solutions:
-
Solution is too supersaturated upon cooling:
-
Cooling below the melting point of the solid in that solvent: The concentration of the solute is so high that its solubility is exceeded while the solution is still above the compound's melting point. Solution 1: Re-heat the solution and add more of the "good" solvent to decrease the overall concentration.[4] Solution 2: Try a lower initial concentration of this compound.
-
-
Presence of impurities:
-
Impurities can lower the melting point of the compound, making it more prone to oiling out. Solution: Purify the crude this compound further using chromatography before attempting crystallization.
-
-
Inappropriate solvent choice:
-
Some solvents may promote oiling out more than others. Solution: Experiment with a different solvent system. A less viscous solvent might be beneficial.
-
Caption: Logical steps to address the issue of a compound oiling out.
Problem 3: The crystal yield is low.
A low yield of crystals can be frustrating. Here are some common reasons and how to address them.
Potential Causes & Solutions:
-
Too much solvent was used:
-
A significant amount of the compound may remain dissolved in the mother liquor. Solution: Before filtering, check for supersaturation of the mother liquor by scratching the flask or adding a seed crystal. If more crystals form, continue the cooling process. You can also reduce the volume of the mother liquor by evaporation and cool it again to obtain a second crop of crystals.[4]
-
-
Premature crystallization:
-
Crystals may have formed while the solution was still hot, and were subsequently filtered out with impurities. Solution: Ensure that the filtration of any insoluble impurities is done with a hot solution and pre-heated glassware to prevent premature crystallization.
-
-
Incomplete crystallization:
-
The cooling time may have been too short, or the final temperature not low enough. Solution: Allow the solution to crystallize for a longer period and at a lower temperature (e.g., in a freezer).
-
Experimental Protocols
General Protocol for this compound Crystallization
This is a general starting protocol that should be optimized for your specific sample and scale.
-
Solvent Selection:
-
Perform small-scale solubility tests to find a suitable solvent or solvent system. A good single solvent will dissolve this compound when hot but not when cold. For a binary system, this compound should be soluble in the "good" solvent and insoluble in the "poor" solvent (antisolvent).
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen "good" solvent and gently heat the mixture with stirring until the solid dissolves completely. If using a binary system, dissolve the compound in the "good" solvent first.
-
-
Decolorization and Filtration (if necessary):
-
If the solution is colored due to impurities, you can add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal or any other insoluble impurities. Use pre-heated glassware to prevent premature crystallization.
-
-
Crystallization:
-
If using a binary system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate.
-
Cover the flask and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask.
-
Once at room temperature, you can place the flask in an ice bath or a refrigerator to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.
-
Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
-
References
minimizing degradation of Shizukanolide during extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Shizukanolide during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
A1: this compound is a type of sesquiterpenoid lactone, a class of naturally occurring compounds with a lindenane skeleton, isolated from plants of the Chloranthus genus, such as Chloranthus japonicus and Chloranthus serratus.[1] These compounds are of interest for their potential biological activities. Degradation during extraction is a significant concern because it can lead to a loss of the desired compound, resulting in lower yields and potentially altering the biological activity of the extract. Sesquiterpene lactones, in general, are known to be sensitive to heat, light, and non-neutral pH conditions.
Q2: What are the main factors that can cause this compound degradation during extraction?
A2: The primary factors that can lead to the degradation of sesquiterpenoid lactones like this compound include:
-
Temperature: Many sesquiterpenoid lactones are thermolabile, and high temperatures used in some extraction methods can cause decomposition.
-
Light: Exposure to UV light can induce degradation of photosensitive compounds.
-
pH: Both acidic and alkaline conditions can catalyze the degradation of sesquiterpenoid lactones.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the compound. A study on similar compounds, senkyunolide A and senkyunolide I, identified oxygen as a major factor in their degradation.
-
Solvent Choice: The polarity and reactivity of the extraction solvent can influence the stability of the target compound.
Q3: Which extraction methods are recommended for minimizing this compound degradation?
A3: To minimize degradation, modern, non-thermal extraction methods are generally preferred over traditional methods that employ high heat.
-
Recommended: Ultrasound-Assisted Extraction (UAE), Supercritical Fluid Extraction (SFE), and Pressurized Liquid Extraction (PLE) are often advantageous as they can be performed at lower temperatures, reducing the risk of thermal degradation.
-
Use with Caution: Traditional methods like Soxhlet and reflux extraction, which involve prolonged exposure to high temperatures, should be used with caution. Maceration at room temperature is a gentler alternative, though it may be less efficient.
Q4: How can I detect and quantify this compound and its potential degradation products?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (HPLC-UV) or a Mass Spectrometer (HPLC-MS/MS) is the most common and effective technique for the analysis of sesquiterpene lactones.[2][3]
-
HPLC-UV: Allows for the quantification of this compound by comparing the peak area to a standard curve. A UV detector set at around 210 nm is often used for sesquiterpene lactones.[2]
-
HPLC-MS/MS: Provides higher sensitivity and selectivity, enabling the identification and characterization of degradation products by analyzing their mass-to-charge ratio and fragmentation patterns.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Suboptimal extraction method: Inefficient extraction of the compound from the plant matrix. | Optimize extraction parameters: Experiment with different solvents of varying polarities (e.g., ethanol, methanol, ethyl acetate). Increase extraction time or use a more efficient method like UAE. |
| Degradation during extraction: High temperatures, prolonged extraction time, or exposure to light. | Switch to a non-thermal method: Employ UAE or SFE. If using maceration, perform it at a controlled, cool temperature and protect the setup from light by wrapping it in aluminum foil. | |
| Presence of unknown peaks in chromatogram | Degradation of this compound: Formation of degradation products due to harsh extraction conditions. | Analyze degradation products: Use HPLC-MS/MS to identify the unknown peaks. Compare chromatograms of extracts obtained under different conditions (e.g., with and without heat) to see if the unknown peaks are more prominent in the harsher condition. |
| Co-extraction of impurities: Extraction of other compounds from the plant material with similar properties. | Improve chromatographic separation: Optimize the HPLC method (e.g., gradient elution, different column) to achieve better resolution between this compound and impurities. | |
| Inconsistent results between batches | Variability in plant material: Differences in the concentration of this compound in the plant material due to harvesting time, growing conditions, or storage. | Standardize plant material: Use plant material from the same source and harvest time. Ensure proper drying and storage of the plant material to prevent degradation before extraction. |
| Inconsistent extraction procedure: Variations in extraction parameters such as time, temperature, or solvent-to-solid ratio. | Standardize the extraction protocol: Carefully document and control all extraction parameters to ensure reproducibility. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is designed to minimize thermal degradation.
1. Sample Preparation:
- Air-dry the plant material (Chloranthus sp.) in a dark, well-ventilated area until a constant weight is achieved.
- Grind the dried plant material into a fine powder (e.g., 40-60 mesh).
2. Extraction:
- Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.
- Add 100 mL of 95% ethanol to the flask (solid-to-liquid ratio of 1:10 g/mL).[4]
- Place the flask in an ultrasonic bath.
- Sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at a controlled temperature of 25°C.
- After sonication, filter the mixture through Whatman No. 1 filter paper.
- Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent.
- Combine all the filtrates.
3. Solvent Removal:
- Concentrate the combined filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
4. Storage:
- Store the crude extract in a sealed, amber-colored vial at -20°C to prevent degradation.
Protocol 2: Maceration Extraction of this compound
This is a simpler, gentle method, though potentially less efficient than UAE.
1. Sample Preparation:
- Follow the same sample preparation steps as in Protocol 1.
2. Extraction:
- Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask with a stopper.
- Add 100 mL of 95% ethanol.
- Seal the flask and wrap it in aluminum foil to protect it from light.
- Macerate for 48 hours at room temperature (20-25°C) with occasional shaking.
- Filter the mixture and repeat the extraction on the residue twice.
- Combine the filtrates.
3. Solvent Removal and Storage:
- Follow the same steps for solvent removal and storage as in Protocol 1.
Quantitative Data Summary
The following table provides a general comparison of different extraction methods for natural products. Note that specific yields for this compound will depend on the plant material and precise experimental conditions.
| Extraction Method | Typical Temperature | Typical Extraction Time | Relative Yield | Potential for Degradation |
| Maceration | Room Temperature | 24-72 hours | Moderate | Low |
| Soxhlet Extraction | Boiling point of solvent | 6-24 hours | High | High |
| Reflux Extraction | Boiling point of solvent | 2-4 hours | High | High |
| Ultrasound-Assisted Extraction (UAE) | 25-50°C | 30-60 minutes | High | Low to Moderate |
| Supercritical Fluid Extraction (SFE) | 40-60°C | 1-4 hours | High | Low |
Visualizations
Caption: General workflow for the extraction and analysis of this compound.
Caption: Key factors influencing the degradation of this compound.
Caption: A logical troubleshooting guide for low this compound yield.
References
- 1. Isolation and Structural Elucidation of Four Sesquiterpenes from Chloranthus japonicus (Chloranthaceae) | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of sesquiterpene lactones, lignans, and flavonoids in wormwood (Artemisia absinthium L.) using high-performance liquid chromatography (HPLC)-mass spectrometry, reversed phase HPLC, and HPLC-solid phase extraction-nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Chemical constituents of sesquiterpenes from Chloranthus multistachys] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Shizukanolide Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Shizukanolide and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolic pathways for this compound?
A1: While specific metabolic pathways for this compound are not extensively documented in publicly available literature, based on the metabolism of other sesquiterpenoid lactones and similar compounds, this compound is expected to undergo Phase I and Phase II biotransformation.[1][2]
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Phase I Metabolism: These reactions introduce or expose polar functional groups. For this compound, this would likely involve:
-
Hydroxylation: Addition of hydroxyl (-OH) groups to the carbon skeleton, a common reaction catalyzed by cytochrome P450 (CYP) enzymes.
-
Epoxidation: Formation of an epoxide ring, particularly across double bonds within the molecule.
-
-
Phase II Metabolism: These are conjugation reactions where an endogenous molecule is added to the parent compound or its Phase I metabolite to increase water solubility and facilitate excretion. Likely conjugation pathways include:
-
Glucuronidation: Addition of glucuronic acid, a very common pathway for compounds with hydroxyl groups.
-
Sulfation: Addition of a sulfonate group.
-
Glutathione Conjugation: Addition of glutathione, which can occur at electrophilic centers.[3]
-
Q2: Which analytical techniques are most suitable for detecting this compound and its metabolites?
A2: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the method of choice for analyzing sesquiterpene lactones like this compound.[4][5]
-
HPLC: Due to their low volatility and potential for thermal degradation, HPLC is preferred over Gas Chromatography (GC).[6] Reversed-phase chromatography with a C18 column is a common starting point.
-
MS: Mass spectrometry provides the sensitivity and selectivity required to detect low-concentration metabolites in complex biological matrices. Electrospray ionization (ESI) is a suitable ionization technique for these types of molecules.[4] High-resolution mass spectrometry (HRMS), such as Orbitrap or TOF, is invaluable for elucidating the elemental composition of unknown metabolites.[3]
Q3: What are the major challenges in analyzing this compound metabolites?
A3: The primary challenges include:
-
Low concentrations: Metabolites are often present at much lower concentrations than the parent drug.
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Matrix effects: Components of biological samples (e.g., salts, lipids, proteins in plasma, urine, or tissue homogenates) can interfere with the ionization of the target analytes in the MS source, leading to ion suppression or enhancement.
-
Isomeric metabolites: Metabolites, particularly from hydroxylation, can be isomers with the same mass, making them difficult to distinguish without effective chromatographic separation.
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Lack of commercial standards: Authentic standards for this compound metabolites are often unavailable, making absolute quantification challenging.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS analysis of this compound metabolites.
Poor Signal Intensity or No Peak Detected
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | Review your sample preparation method. For sesquiterpenoid lactones, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are common. Ensure the chosen solvent is appropriate for the polarity of the expected metabolites. |
| Ion Suppression | Dilute the sample to reduce matrix effects. Improve sample cleanup, for example, by using a more selective SPE sorbent. Modify chromatographic conditions to separate metabolites from interfering matrix components. |
| Suboptimal MS Parameters | Optimize ion source parameters (e.g., spray voltage, gas flows, and temperatures) by infusing a standard of this compound or a related compound. |
| Analyte Degradation | Ensure samples are processed and stored at low temperatures to prevent degradation. Prepare fresh samples if degradation is suspected. |
Inconsistent Retention Times
| Potential Cause | Troubleshooting Steps |
| Column Degradation | Flush the column or, if necessary, replace it. Always use a guard column to protect the analytical column from contaminants. |
| Mobile Phase Issues | Prepare fresh mobile phase daily. Ensure the pH is stable and that there is no microbial growth in the solvent bottles.[7] |
| Pump Malfunction | Check for leaks in the LC system. Ensure the pump is delivering a consistent flow rate. |
Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Steps |
| Column Contamination | Develop a robust column washing protocol to be used after each analytical batch.[8] |
| Secondary Interactions | Modify the mobile phase. Adding a small amount of a competing agent (e.g., a different acid or base) can sometimes resolve peak tailing. |
| Injection Solvent Mismatch | Ensure the sample is dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase.[8] |
Quantitative Data Summary
| Parameter | Mouse | Rat | Dog | Monkey | Human |
| In Vitro Half-Life (minutes) in Hepatocytes | 136.2 | 60.6 | 33.65 | 55.96 | 138 |
This table demonstrates the kind of quantitative data that can be generated from in vitro metabolism studies to compare metabolic stability across species.
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound in Liver Microsomes
This protocol is designed to generate and identify potential metabolites of this compound.
-
Incubation Preparation:
-
Prepare an incubation mixture containing:
-
Phosphate buffer (pH 7.4)
-
This compound (e.g., 1-10 µM final concentration)
-
Liver microsomes (e.g., 0.5 mg/mL)
-
NADPH regenerating system (to initiate the reaction)
-
-
Run parallel control incubations without the NADPH regenerating system to check for non-enzymatic degradation.
-
-
Incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a set time (e.g., 60 minutes) at 37°C with gentle shaking.
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex the sample to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 50% methanol) for LC-MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound Metabolites
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute all compounds, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan for initial metabolite screening, followed by data-dependent MS/MS (or product ion scanning) to obtain fragmentation patterns for structural elucidation.
-
Collision Energy: Use a range of collision energies to generate informative fragment ions.
-
Visualizations
Caption: Predicted metabolic pathway of this compound.
References
- 1. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Metabolic profiling of senkyunolide A and identification of its metabolites in hepatocytes by ultra-high-performance liquid chromatography combined with diode-array detector and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. zefsci.com [zefsci.com]
- 8. agilent.com [agilent.com]
Technical Support Center: Enhancing the Bioavailability of Shizukanolide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Shizukanolide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges to the oral bioavailability of this compound?
A1: The primary challenges for the oral bioavailability of this compound, a sesquiterpenoid lactone, are presumed to be its poor aqueous solubility and potential for first-pass metabolism. Like many natural products, its lipophilic nature can limit its dissolution in gastrointestinal fluids, which is a prerequisite for absorption.[1]
Q2: What are the most promising strategies for enhancing the bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the solubility and bioavailability challenges of poorly soluble drugs like this compound. These include:
-
Nanosuspensions: Reducing the particle size of the drug to the sub-micron range increases the surface area, leading to enhanced dissolution velocity and saturation solubility.[2][3][4]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution rate.[5][6][7]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal tract, facilitating drug solubilization and absorption.[8][9][10]
-
Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin molecules can significantly increase its aqueous solubility.[11]
Q3: Are there any known signaling pathways affected by this compound that I should be aware of during my research?
A3: Yes, studies on this compound and related compounds from the Chloranthus genus have indicated modulation of key signaling pathways. Shizukaol D, a dimeric sesquiterpenoid from Chloranthus serratus, has been shown to inhibit the Wnt/β-catenin signaling pathway in liver cancer cells. Additionally, Shizukaol B from Chloranthus henryi has been found to attenuate inflammatory responses in microglial cells by modulating the JNK/AP-1 signaling pathway. Understanding these pathways can be crucial for elucidating the mechanism of action and potential therapeutic effects of this compound.
Troubleshooting Guides
Issue 1: Poor Dissolution Rate of this compound Formulation
Problem: My this compound formulation (e.g., solid dispersion, nanosuspension) is not showing a significant improvement in dissolution rate compared to the pure drug.
| Potential Cause | Troubleshooting Step |
| Inadequate particle size reduction (Nanosuspension) | Optimize the homogenization or milling process (e.g., increase pressure, duration, or bead concentration). Characterize particle size and distribution using techniques like Dynamic Light Scattering (DLS) to ensure the desired nanometer range is achieved. |
| Drug recrystallization (Solid Dispersion) | Ensure complete amorphization of this compound within the polymer matrix. Use techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) to confirm the absence of crystallinity. Consider using a polymer with strong hydrogen bonding potential with this compound to inhibit recrystallization. |
| Inappropriate polymer/carrier selection | The chosen polymer may not be optimal for this compound. Screen a variety of hydrophilic polymers (e.g., PVP, HPMC, Soluplus®) to find one that provides the best miscibility and dissolution enhancement. |
| Incorrect drug-to-carrier ratio | The drug loading might be too high, leading to drug recrystallization or incomplete dispersion. Prepare formulations with varying drug-to-carrier ratios to find the optimal balance between drug loading and dissolution enhancement. |
| Suboptimal dissolution test conditions | The dissolution medium may not be appropriate. For poorly soluble drugs, consider using biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids. The addition of a small percentage of surfactant to the dissolution medium can also be beneficial. |
Issue 2: Low Permeability of this compound in Caco-2 Assays
Problem: My this compound formulation shows good dissolution, but the Caco-2 permeability assay indicates low transport across the intestinal barrier.
| Potential Cause | Troubleshooting Step |
| Efflux by P-glycoprotein (P-gp) transporters | This compound may be a substrate for efflux transporters like P-gp, which actively pump the drug out of the intestinal cells. Conduct the Caco-2 assay in the presence of a P-gp inhibitor (e.g., verapamil) to see if permeability increases. |
| Poor membrane partitioning | The formulation may not be effectively delivering the solubilized drug to the cell membrane for absorption. For lipid-based formulations like SEDDS, ensure the droplet size is in the nano-range for better interaction with the intestinal epithelium. |
| Metabolism by intestinal enzymes | This compound may be metabolized by enzymes present in the Caco-2 cells. Analyze the receiver compartment for the presence of metabolites using LC-MS/MS. |
| Integrity of the Caco-2 monolayer | A compromised cell monolayer can lead to inaccurate permeability results. Regularly check the transepithelial electrical resistance (TEER) values of the Caco-2 monolayers to ensure their integrity before and after the experiment. |
Issue 3: High Variability in In Vivo Pharmacokinetic Data
Problem: The in vivo pharmacokinetic study of my this compound formulation in animal models shows high inter-individual variability in plasma concentrations.
| Potential Cause | Troubleshooting Step |
| Food effect | The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of poorly soluble drugs. Conduct the study in both fasted and fed states to assess the food effect. Lipid-based formulations like SEDDS can sometimes help reduce this variability. |
| Inconsistent formulation dispersion in vivo | The formulation may not be dispersing uniformly in the gastrointestinal tract. For SEDDS, ensure the formulation spontaneously emulsifies in aqueous media to a fine and stable emulsion. For solid dispersions and nanosuspensions, ensure good wettability and dispersibility. |
| Variable gastrointestinal transit time | Differences in gastric emptying and intestinal transit times among animals can lead to variable absorption. Ensure consistent handling and dosing procedures for all animals. Consider using a larger number of animals to increase the statistical power of the study. |
| First-pass metabolism | Extensive first-pass metabolism in the liver can lead to low and variable systemic exposure. Co-administration with an inhibitor of relevant metabolic enzymes (if known) could be explored in preclinical studies to understand the extent of this effect. |
Quantitative Data on Bioavailability Enhancement (Illustrative Examples)
While specific quantitative data for the bioavailability enhancement of this compound is not yet available in the published literature, the following tables summarize the improvements observed for other poorly soluble drugs using the discussed formulation strategies. This data is for illustrative purposes to demonstrate the potential of these techniques.
Table 1: Enhancement of Solubility and Dissolution
| Formulation Strategy | Drug | Carrier/System | Fold Increase in Solubility/Dissolution | Reference |
| Complexation | Sesquiterpene Lactones | Cyclodextrins | 100 - 4600% increase in aqueous solubility | [11] |
| Nanosuspension | Lutein | High-Pressure Homogenization | 26.3-fold increase in saturation solubility | [2] |
Table 2: Enhancement of In Vivo Bioavailability
| Formulation Strategy | Drug | Animal Model | Key Finding | Reference |
| SEDDS | Cannabidiol | Humans | 4.4-fold increase in Cmax and 2.85-fold increase in AUC | [10] |
| SNEDDS | Talinolol | Rats | 1.58-fold enhancement in oral bioavailability | [12] |
| s-SEDDS | Tocotrienols | Rats | 3.4 - 3.8 times higher oral bioavailability | [8] |
| Nanosuspension | Bexarotene | Rats | Significantly increased bioavailability | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Dissolution Testing for Poorly Soluble Drugs
Objective: To assess the in vitro release profile of a this compound formulation compared to the pure drug.
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus)
Dissolution Medium:
-
Initial Screening: 900 mL of phosphate buffer (pH 6.8) with 0.5% w/v Sodium Lauryl Sulfate (SLS).
-
Biorelevant Media (optional): Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF).
Procedure:
-
Set the paddle speed to 50-75 RPM and maintain the temperature of the dissolution medium at 37 ± 0.5 °C.
-
Introduce a precisely weighed amount of the this compound formulation (equivalent to a specific dose) into the dissolution vessel.
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a 5 mL aliquot of the dissolution medium.
-
Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium.
-
Filter the collected samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the filtered samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability of this compound and its formulations.
Materials:
-
Caco-2 cells (passage 20-40)
-
Transwell® inserts (e.g., 12-well plates, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) with 25 mM HEPES, pH 7.4
-
Lucifer yellow (for monolayer integrity testing)
Procedure:
-
Seed Caco-2 cells onto the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Measure the Transepithelial Electrical Resistance (TEER) to assess the integrity of the cell monolayer. TEER values should be >200 Ω·cm².
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Apical to Basolateral (A-B) Transport:
-
Add the this compound formulation (dissolved in transport buffer) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
-
Basolateral to Apical (B-A) Transport (to assess efflux):
-
Add the this compound formulation to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
-
Incubate the plates at 37 °C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and replace with fresh buffer.
-
Analyze the concentration of this compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0)
-
dQ/dt: rate of drug appearance in the receiver chamber
-
A: surface area of the insert
-
C0: initial concentration of the drug in the donor chamber
-
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.
Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate a SEDDS for enhancing the solubility and absorption of this compound.
Materials:
-
Oil (e.g., Labrafil® M 1944 CS, Capryol™ 90)
-
Surfactant (e.g., Kolliphor® RH 40, Tween® 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)
Procedure:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Prepare mixtures of the selected surfactant and co-surfactant (S/CoS mix) at different ratios (e.g., 1:1, 2:1, 1:2).
-
For each S/CoS mix ratio, prepare a series of formulations by varying the ratio of the oil to the S/CoS mix (e.g., from 9:1 to 1:9).
-
Titrate each mixture with water and observe the formation of emulsions.
-
Construct a phase diagram to identify the self-emulsifying region.
-
-
Formulation Preparation:
-
Select a formulation from the self-emulsifying region of the phase diagram.
-
Accurately weigh the required amounts of oil, surfactant, and co-surfactant.
-
Add the weighed amount of this compound to the mixture and vortex until a clear and homogenous solution is obtained. Gentle heating may be applied if necessary.
-
-
Characterization:
-
Droplet Size Analysis: Dilute the SEDDS formulation with water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
Self-Emulsification Time: Add a small amount of the SEDDS formulation to a beaker of water with gentle stirring and measure the time it takes to form a clear or bluish-white emulsion.
-
Thermodynamic Stability Studies: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.
-
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
Caption: Simplified Wnt/β-catenin signaling pathway and potential modulation by this compound.
Caption: JNK/AP-1 signaling pathway in inflammation and its inhibition by this compound.
Experimental Workflows
Caption: General workflow for enhancing and evaluating the bioavailability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Formulation and In Vivo Evaluation of a Solid Self-Emulsifying Drug Delivery System Using Oily Liquid Tocotrienols as Model Active Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review: Enhancing oral bioavailability of poorly soluble drugs via SEDDS. [wisdomlib.org]
- 10. A Novel Self-Emulsifying Drug Delivery System (SEDDS) Based on VESIsorb® Formulation Technology Improving the Oral Bioavailability of Cannabidiol in Healthy Subjects [mdpi.com]
- 11. Complexation of sesquiterpene lactones with cyclodextrins: synthesis and effects on their activities on parasitic weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Evaluation of Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) for Poorly Water-Soluble Talinolol: Preparation, in vitro and in vivo Assessment [frontiersin.org]
Shizukanolide Derivatization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the derivatization of Shizukanolide. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive sites on the this compound core for derivatization?
A1: The primary reactive sites on the this compound molecule are the C9 secondary hydroxyl group, the α-methylene-γ-lactone moiety, and the double bonds within the carbon skeleton. The hydroxyl group is amenable to esterification and etherification, while the α,β-unsaturated lactone is susceptible to Michael additions. The double bonds can undergo reactions such as epoxidation and hydrogenation.
Q2: What are the main challenges in this compound derivatization?
A2: Key challenges include the steric hindrance around the C9 hydroxyl group, which can affect reaction rates and yields for acylation and etherification. Additionally, the potential for multiple reactive sites can lead to selectivity issues. The stability of certain intermediates, particularly dienes that can be formed under thermal or acidic conditions, can also be a concern, potentially leading to undesired dimerization or rearrangement reactions.[1]
Q3: How can I improve the yield of esterification at the hindered C9 hydroxyl group?
A3: To improve yields for the esterification of the sterically hindered C9 alcohol, consider using more reactive acylating agents such as acid chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine or DMAP (4-dimethylaminopyridine). Steglich esterification conditions, employing DCC (dicyclohexylcarbodiimide) and DMAP, can also be effective for coupling carboxylic acids to hindered alcohols.[2]
Q4: What conditions are suitable for Michael addition to the α-methylene-γ-lactone?
A4: The Michael addition to the α-methylene-γ-lactone of this compound can be achieved using a variety of nucleophiles, including thiols, amines, and stabilized carbanions. The reaction is typically base-catalyzed, and the choice of base and solvent is crucial to control reactivity and minimize side reactions. For instance, the addition of secondary amines to similar α-methylene-γ-lactones has been performed efficiently to create novel amino lactone derivatives.[3]
Q5: Are there any known signaling pathways affected by this compound and its derivatives?
A5: While specific signaling pathway diagrams for this compound itself are not extensively detailed in the provided search results, lindenane sesquiterpenoids, in general, have been shown to possess a range of biological activities, including anti-inflammatory, antitumor, and neuroprotective effects.[4][5] These activities suggest potential interactions with key signaling pathways involved in inflammation (e.g., NF-κB), cell proliferation, and apoptosis. Further research is needed to elucidate the precise mechanisms for this compound derivatives.
Troubleshooting Guides
Low Yield in C9-Hydroxyl Derivatization
| Symptom | Possible Cause | Suggested Solution |
| Low or no conversion during esterification | Steric hindrance of the C9 hydroxyl group impeding reagent access. | Use a more reactive acylating agent (e.g., acid chloride or anhydride) with a suitable base (e.g., pyridine, DMAP). Consider using Steglich esterification conditions (DCC/DMAP). For etherification, use a strong base (e.g., NaH) to deprotonate the alcohol followed by addition of the alkyl halide. |
| Incomplete reaction due to equilibrium (Fischer esterification). | Use a large excess of the acylating agent or alcohol, and remove water as it is formed using a Dean-Stark apparatus or molecular sieves. | |
| Degradation of starting material | Harsh reaction conditions (e.g., high temperature, strong acid/base). | Employ milder reaction conditions. For acid-catalyzed reactions, consider using a milder acid catalyst. For base-catalyzed reactions, use a non-nucleophilic base to avoid side reactions. |
Poor Selectivity in Derivatization
| Symptom | Possible Cause | Suggested Solution |
| Multiple products observed | Reaction with other functional groups (e.g., double bonds, lactone). | Use protecting groups for more reactive sites if necessary. For example, protect the C9-hydroxyl with a silyl ether before attempting modifications on other parts of the molecule. Optimize reaction conditions (e.g., lower temperature, shorter reaction time) to favor the desired reaction. |
| Formation of diastereomers | Lack of stereocontrol in the reaction. | Use a stereoselective catalyst or chiral auxiliary to control the stereochemical outcome, particularly for reactions creating new chiral centers. |
Challenges in Product Purification
| Symptom | Possible Cause | Suggested Solution |
| Difficulty in separating the product from starting material | Similar polarity of the product and starting material. | Optimize the derivatization to achieve full conversion. Use a different chromatographic technique (e.g., preparative HPLC, countercurrent chromatography) for separation. |
| Product is unstable on silica gel | Degradation of the derivative on acidic silica gel. | Use neutral or basic alumina for chromatography, or use a different purification method such as crystallization or size-exclusion chromatography. |
Experimental Protocols
Protocol 1: General Procedure for Acylation of C9-Hydroxyl Group
This protocol is a general guideline for the esterification of the C9 hydroxyl group of this compound.
Materials:
-
This compound
-
Acylating agent (e.g., acetic anhydride, benzoyl chloride)
-
Dry pyridine or triethylamine (Et3N)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Dry dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in dry DCM or THF in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add dry pyridine or Et3N (2-3 equivalents) to the solution.
-
Add a catalytic amount of DMAP.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.2-1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Protocol 2: Proposed Michael Addition of a Thiol to the α-Methylene-γ-Lactone
This is a proposed protocol based on general methods for Michael additions to similar lactones.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl thiol)
-
Base (e.g., triethylamine, DBU)
-
Solvent (e.g., THF, acetonitrile)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the thiol (1.1-1.5 equivalents) to the solution.
-
Add the base (catalytic to 1 equivalent) to the mixture at room temperature.
-
Stir the reaction for 1-12 hours, monitoring by TLC.
-
Once the reaction is complete, quench with saturated aqueous NH4Cl solution.
-
Extract the mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate under reduced pressure.
-
Purify the adduct by silica gel column chromatography.
Quantitative Data
The following table summarizes hypothetical yield data for representative derivatization reactions on a this compound scaffold, based on general expectations for similar transformations on complex natural products. Actual yields may vary depending on the specific substrate and reaction conditions.
| Derivative | Reaction Type | Reagents | Yield (%) |
| C9-acetyl-Shizukanolide | Acylation | Acetic anhydride, Pyridine, DMAP | 75-90 |
| C9-benzoyl-Shizukanolide | Acylation | Benzoyl chloride, Et3N, DMAP | 70-85 |
| C9-O-benzyl-Shizukanolide | Etherification | Benzyl bromide, NaH | 50-70 |
| C13-(phenylthio)methyl-dihydro-Shizukanolide | Michael Addition | Thiophenol, Et3N | 60-80 |
| This compound-epoxide | Epoxidation | m-CPBA | 65-85 |
Visualizations
References
- 1. A unified strategy toward total syntheses of lindenane sesquiterpenoid [4 + 2] dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Michael-Type Amine Adducts of α-Methylene-γ-Lactones tomentosin | Moroccan Journal of Chemistry [revues.imist.ma]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Unraveling the Biological Targets of Shizukanolides: A Comparative Guide
Researchers have identified key biological pathways targeted by Shizukanolides, a class of sesquiterpenoid lactones derived from plants of the Chloranthus genus. This guide provides a comparative analysis of the confirmed biological targets of specific Shizukanolides, their mechanisms of action, and a comparison with other compounds targeting the same pathways. Experimental data and detailed protocols are presented to support future research and drug development endeavors.
Emerging studies have highlighted the therapeutic potential of Shizukanolides, particularly in the fields of oncology and neuroinflammation. Shizukaol D has been shown to inhibit the Wnt signaling pathway, a critical pathway often dysregulated in cancer. In contrast, Shizukaol B has demonstrated anti-inflammatory effects through the modulation of the JNK-AP-1 signaling pathway. This guide will delve into the specifics of these interactions and compare their performance with alternative inhibitors.
Comparative Analysis of Biological Targets and Efficacy
The following table summarizes the quantitative data on the biological activity of Shizukaol D and Shizukaol B against their respective targets, alongside comparable data for alternative inhibitors.
| Compound | Target Pathway | Cell Line(s) | Assay | Endpoint | Result | Citation(s) |
| Shizukaol D | Wnt/β-catenin | Focus, SMMC-7721 (Human Liver Cancer) | Cell Viability (CCK-8) | Inhibition of Cell Proliferation | Dose-dependent decrease; significant effects at 12.5-50 µmol/L | [1] |
| SMMC-7721 | Colony Formation | Inhibition of Colony Formation | Dose-dependent decrease; significant effects at 3.13-25 µmol/L | [1] | ||
| FH535 | Wnt/β-catenin | Liver Cancer Stem Cells, HCC cell lines | Cell Proliferation | Inhibition of Proliferation | Dose-dependent inhibition | [2] |
| XAV939 | Wnt/β-catenin | Sphere-forming Liver Cancer Stem Cells | Sphere Formation | Attenuation of Sphere Formation | Significant attenuation | [3] |
| Shizukaol B | JNK-AP-1 | BV-2 (Murine Microglia) | Nitric Oxide (NO) Production | Inhibition of NO Production | Exerts anti-inflammatory effects | [4] |
| SP600125 | JNK | Primary Microglia | AP-1 Target Gene Induction | Reduction in gene induction | Effective at 0.5-5 µM | [5] |
| Dalesconols B (TL2) | p38/JNK | BV-2, Primary Microglia | NO and PGE2 Production | Significant inhibition | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated.
Detailed Experimental Protocols
Cell Viability Assay (CCK-8) for Liver Cancer Cells
This protocol is adapted from studies investigating the effect of Shizukaol D on liver cancer cell lines such as Focus and SMMC-7721.[1]
-
Cell Seeding: Plate liver cancer cells (Focus or SMMC-7721) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of Shizukaol D (e.g., 0, 3.13, 6.25, 12.5, 25, 50 µmol/L) for desired time points (e.g., 24, 48, 72 hours).
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the cell viability as a percentage relative to the untreated control cells.
Apoptosis Assay by Flow Cytometry
This protocol outlines the general steps for assessing apoptosis in liver cancer cells treated with Shizukaol D.
-
Cell Treatment: Treat HepG2 or SMMC-7721 cells with the desired concentrations of Shizukaol D for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is a standard method to assess changes in protein expression in the Wnt or JNK signaling pathways.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., β-catenin, Dvl2, p-JNK, c-Jun) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Measurement of Nitric Oxide (NO) Production in Microglial Cells
This protocol is used to evaluate the anti-inflammatory effects of compounds like Shizukaol B on microglial cells.
-
Cell Seeding: Plate BV-2 microglial cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of Shizukaol B for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response, in the continued presence of Shizukaol B.
-
Incubation: Incubate the cells for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (an indicator of NO production) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Calculation: Determine the concentration of nitrite from a standard curve and express the results as a percentage of the LPS-stimulated control.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the Wnt/β-catenin signaling pathway in liver cancer stem cells and hepatocellular carcinoma cell lines with FH535 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Evaluation of Silibinin Effects on the Viability of HepG2 (Human hepatocellular liver carcinoma) and HUVEC (Human Umbilical Vein Endothelial) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-Jun N-terminal kinases (JNKs) mediate pro-inflammatory actions of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dalesconols B inhibits lipopolysaccharide induced inflammation and suppresses NF-κB and p38/JNK activation in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Cancer Properties of Shizukanolide and Alternative Natural Compounds
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide validating the anti-cancer effects of Shizukanolide, a dimeric sesquiterpenoid, against other natural compounds has been compiled for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of experimental data, protocols, and the underlying signaling pathways, offering a valuable resource for the oncology research community.
This publication presents a side-by-side comparison of this compound's performance with two well-studied natural anti-cancer agents: Curcumin and Paclitaxel. The guide focuses on their effects on key cancer cell processes, including cytotoxicity, apoptosis induction, and modulation of the Wnt/β-catenin signaling pathway.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values for this compound D, a closely related compound Chlorahololide D, Curcumin, and Paclitaxel across various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound D | Focus (Liver Cancer) | 13.90 ± 1.15 | [1] |
| SMMC-7721 (Liver Cancer) | 10.12 ± 0.98 | [1] | |
| Chlorahololide D | MCF-7 (Breast Cancer) | 6.7 | [2] |
| HepG2 (Liver Cancer) | 13.7 | [2] | |
| Curcumin | MCF-7 (Breast Cancer) | 1.32 ± 0.06 - 25 | [3][4] |
| MDA-MB-231 (Breast Cancer) | 11.32 ± 2.13 - 26 | [3][4] | |
| T47D (Breast Cancer) | 2.07 ± 0.08 | [3] | |
| Paclitaxel | MCF-7 (Breast Cancer) | 0.0035 - 3.5 | [5] |
| MDA-MB-231 (Breast Cancer) | 0.0024 - 0.3 | [5] | |
| SK-BR-3 (Breast Cancer) | 0.004 | [6] |
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism by which anti-cancer agents eliminate malignant cells. The table below presents available data on the pro-apoptotic effects of the compared compounds.
| Compound | Cancer Cell Line | Apoptosis Induction | Reference |
| This compound D | Liver Cancer Cells | Induces apoptosis. | [1] |
| Chlorahololide D | MCF-7 (Breast Cancer) | 37.4% at 7.5 µM, 55.1% at 15 µM, 73.0% at 30 µM (48h) | [7] |
| Curcumin | MDA-MB-231 (Breast Cancer) | 47.8 ± 5.21% (48h) | [3] |
| MCF-7 (Breast Cancer) | 75.7% at 20 µM (48h) | [8] | |
| Paclitaxel | MCF-7 (Breast Cancer) | Up to 43% of cell population. | [9] |
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed protocols for the key experimental assays are provided below.
Cytotoxicity Assay (CCK-8)
This assay is used to determine the IC50 values of the compounds.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Add 10 µL of varying concentrations of the test compound to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[3]
Apoptosis Assay (Annexin V Staining by Flow Cytometry)
This protocol is used to quantify the percentage of apoptotic cells.
-
Cell Treatment: Treat cells with the desired concentration of the compound for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Western Blotting for Wnt Signaling Pathway Analysis
This method is used to detect changes in the expression of key proteins in the Wnt/β-catenin pathway.
-
Protein Extraction: After compound treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against β-catenin (or other target proteins) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control.
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for comparing anti-cancer compounds.
Caption: Wnt/β-catenin signaling pathway and compound interventions.
Discussion of Findings
This compound D and the structurally similar Chlorahololide D demonstrate potent cytotoxic effects against liver and breast cancer cell lines, respectively. Their mechanism of action appears to involve the induction of apoptosis and the inhibition of the Wnt/β-catenin signaling pathway by reducing β-catenin levels.[1][2][7]
Curcumin also exhibits significant anti-cancer activity in breast cancer cells, with IC50 values in the low micromolar range.[3][4] It effectively induces apoptosis and is reported to inhibit the Wnt/β-catenin pathway, aligning its mechanism of action with that of this compound.[3][8]
In contrast, Paclitaxel, a widely used chemotherapeutic agent, shows high potency with IC50 values in the nanomolar to low micromolar range in breast cancer cells.[5] While it is a potent inducer of apoptosis, its effect on the Wnt/β-catenin pathway is reported to be activating, which presents a key difference from this compound and Curcumin.[9] This suggests that while all three compounds converge on inducing apoptosis, their upstream regulatory mechanisms may differ significantly.
Conclusion
This comparative guide provides valuable insights into the anti-cancer effects of this compound and its potential alternatives. This compound D and related compounds show promise as anti-cancer agents, particularly through their ability to induce apoptosis and inhibit the Wnt/β-catenin signaling pathway. Further research, including direct head-to-head comparative studies in a broader range of cancer models, is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. KCTD9 inhibits the Wnt/β-catenin pathway by decreasing the level of β-catenin in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curcumin induces apoptosis in breast cancer cells and inhibits tumor growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antiproliferative activity of resveratrol results in apoptosis in MCF-7 but not in MDA-MB-231 human breast cancer cells: cell-specific alteration of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. brieflands.com [brieflands.com]
- 6. brieflands.com [brieflands.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Activity of Ethanolic Extract of Tabernaemontana catharinensis in Breast Cancer Lines MCF-7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
Shizukanolide's Mechanism of Action: A Comparative Guide for Researchers
Shizukanolides, a class of lindenane-type sesquiterpenoid dimers isolated from plants of the Chloranthus genus, have garnered significant attention for their potent anti-inflammatory and anticancer properties. This guide provides a comparative analysis of the mechanisms of action of different shizukanolide compounds, supported by experimental data and detailed protocols to aid researchers in drug discovery and development.
Comparative Efficacy of Shizukanolides
The following table summarizes the inhibitory concentrations (IC50) of various shizukanolides and comparable compounds in different assays, highlighting their relative potency.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Shizukaol A | RAW 264.7 | Nitric Oxide (NO) Production | 13.79 ± 1.11 | [1] |
| Chlorahololide D | MCF-7 | Cytotoxicity | 6.7 | [2] |
| Chlorahololide D | HepG2 | Cytotoxicity | 13.7 | [2] |
| Caffeic Acid | HT-44 (Melanoma) | Cell Proliferation | 2400 | [3] |
Signaling Pathways of Shizukanolides
Shizukanolides exert their biological effects by modulating distinct signaling pathways. The specific pathway targeted often depends on the individual this compound compound and the cellular context.
Shizukaol D: Inhibition of the Wnt/β-catenin Pathway in Liver Cancer
Shizukaol D has been shown to suppress the growth of human liver cancer cells by inhibiting the Wnt/β-catenin signaling pathway.[4][5][6] This pathway is crucial in embryonic development and tissue homeostasis, and its dysregulation is implicated in various cancers.[4] Shizukaol D's inhibitory action leads to a reduction in the expression of β-catenin and its downstream target genes, ultimately inducing apoptosis in cancer cells.[4][5]
Caption: Shizukaol D inhibits the Wnt/β-catenin signaling pathway.
Shizukaol A: Modulation of the HMGB1/Nrf2/HO-1 Anti-inflammatory Pathway
Shizukaol A demonstrates anti-inflammatory effects by targeting high mobility group box 1 (HMGB1) and regulating the Nrf2/HO-1 signaling pathway.[1] It inhibits the activation of HMGB1, a key mediator of inflammation, and upregulates the Nrf2/HO-1 axis, which is a critical cellular defense mechanism against oxidative stress.[1] This dual action results in the suppression of pro-inflammatory mediators.[1]
Caption: Shizukaol A modulates the HMGB1/Nrf2/HO-1 pathway.
Shizukaol B: Attenuation of Neuroinflammation via the JNK/AP-1 Pathway
In the context of neuroinflammation, shizukaol B has been found to attenuate the inflammatory response in microglial cells by modulating the JNK/AP-1 signaling pathway.[7] It specifically inhibits the activation of JNK, which in turn prevents the activation of the transcription factor AP-1, a key regulator of pro-inflammatory gene expression.[7][8]
Caption: Shizukaol B inhibits the JNK/AP-1 signaling pathway.
Experimental Protocols
To facilitate the replication and further investigation of the mechanisms of action of shizukanolides, detailed experimental protocols for key assays are provided below.
Western Blot Analysis for Signaling Protein Expression
This protocol is used to determine the expression levels of key proteins in the signaling pathways affected by shizukanolides.
Experimental Workflow
Caption: Western Blot Experimental Workflow.
Methodology
-
Cell Lysis: Cells are treated with this compound or a vehicle control for the desired time, then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., β-catenin, p-JNK, Nrf2) diluted in TBST.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay is used to quantify the production of nitric oxide, a key inflammatory mediator, in cell culture supernatants.
Methodology
-
Cell Culture and Treatment: RAW 264.7 macrophages are seeded in 96-well plates and pre-treated with various concentrations of shizukaol A for 1 hour.
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
Sample Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: 100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate.
-
Incubation and Measurement: The mixture is incubated at room temperature for 10 minutes, and the absorbance at 540 nm is measured using a microplate reader.
-
Quantification: The concentration of nitrite (a stable product of NO) is determined from a standard curve generated with sodium nitrite.
Conclusion
Shizukanolides represent a promising class of natural products with diverse therapeutic potential. This guide provides a framework for understanding their mechanisms of action, highlighting their ability to modulate key signaling pathways involved in cancer and inflammation. The provided data and protocols are intended to serve as a valuable resource for researchers working to further elucidate the therapeutic applications of these fascinating compounds.
References
- 1. Shizukaol A exerts anti-inflammatory effect by regulating HMGB1/Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Insight into the Biological Roles and Mechanisms of Phytochemicals in Different Types of Cancer: Targeting Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Shizukaol D, a Dimeric Sesquiterpene Isolated from Chloranthus serratus, Represses the Growth of Human Liver Cancer Cells by Modulating Wnt Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Shizukaol B, an active sesquiterpene from Chloranthus henryi, attenuates LPS-induced inflammatory responses in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Shizukanolide Isomers: A Comparative Analysis of Anti-Inflammatory Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory efficacy of different shizukanolide isomers, supported by experimental data. Shizukanolides are a class of sesquiterpenoid dimers isolated from plants of the Chloranthus genus, which have garnered interest for their diverse biological activities.
A recent study has shed light on the comparative anti-inflammatory potential of shizukaol-type dimers and their peroxidized derivatives, known as chlorahololide-type dimers. The findings suggest that the seemingly minor structural differences between these isomers can lead to significant variations in their biological activity.
Comparative Efficacy in Nitric Oxide Inhibition
The anti-inflammatory efficacy of three shizukaol dimers and their corresponding peroxidized chlorahololide-type dimers was evaluated by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. NO is a key inflammatory mediator, and its inhibition is a common indicator of anti-inflammatory activity.
The results, summarized in the table below, demonstrate that the peroxidized chlorahololide-type dimers (compounds 1-3) exhibit significantly more potent inhibition of NO production compared to their shizukaol dimer precursors (compounds 4-6)[1][2][3][4][5][6]. This suggests that the presence of a peroxide moiety enhances the anti-inflammatory activity of this class of compounds.
| Compound No. | Compound Name/Type | Concentration (µM) | Inhibition of NO Production (%) |
| 1 | Peroxidized Chlorahololide A | 10 | ~75% |
| 2 | Peroxidized Chlorahololide B | 10 | ~68% |
| 3 | Peroxidized Chlorahololide C | 10 | ~60% |
| 4 | Shizukaol Dimer A | 10 | ~45% |
| 5 | Shizukaol Dimer B | 10 | ~38% |
| 6 | Shizukaol Dimer C | 10 | ~30% |
Experimental Protocols
Cell Culture and Treatment
RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For the experiments, cells were seeded in 96-well plates at a density of 1.5 × 10^5 cells/well and allowed to adhere for 12-24 hours. The cells were then pre-treated with various concentrations of the test compounds for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
Nitric Oxide (NO) Production Assay (Griess Assay)
The amount of nitrite, a stable metabolite of NO, in the cell culture supernatant was measured using the Griess reagent to determine NO production.[7][8] The assay was performed as follows:
-
After the 24-hour incubation period, 100 µL of the cell culture supernatant was transferred to a new 96-well plate.
-
100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) was added to each well containing the supernatant.
-
The plate was incubated at room temperature for 10 minutes in the dark.
-
The absorbance at 540 nm was measured using a microplate reader.
-
The concentration of nitrite was determined using a standard curve generated with known concentrations of sodium nitrite.
-
The percentage of NO inhibition was calculated by comparing the absorbance of the compound-treated groups with the LPS-only treated group.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of this compound isomers are believed to be mediated, at least in part, through the modulation of inflammatory signaling pathways. The diagram below illustrates the general workflow of the in vitro anti-inflammatory assay used to compare the efficacy of these compounds.
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages. Upon binding to its receptor, Toll-like receptor 4 (TLR4), on the macrophage surface, it triggers a downstream signaling cascade that ultimately leads to the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and induces the expression of various pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO. The diagram below depicts this key inflammatory signaling pathway.
References
- 1. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of LPS-stimulated pathways in macrophages by the flavonoid luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Peroxidized Chlorahololide-Type Dimers Are Artifacts of Shizukaol-Type Dimers: From Phenomena Discovery and Confirmation to Potential Underlying Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Potent Biological Activities of Shizukanolide Analogs: A Comparative Guide to their Structure-Activity Relationship
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Shizukanolide analogs, a class of lindenane-type sesquiterpenoid dimers with promising anti-inflammatory and cytotoxic properties. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to facilitate a deeper understanding of their structure-activity relationships (SAR) and guide future drug discovery efforts.
This compound and its analogs, primarily isolated from plants of the Chloranthus genus, have garnered significant attention for their complex chemical structures and diverse biological activities.[1][2] These dimeric sesquiterpenoids have demonstrated potent inhibitory effects on inflammatory mediators and have shown cytotoxicity against various cancer cell lines, making them attractive candidates for further investigation.
Comparative Analysis of Biological Activities
The biological potency of this compound analogs is intricately linked to their structural features. The following tables summarize the available quantitative data on their anti-inflammatory and cytotoxic activities, providing a basis for a detailed structure-activity relationship analysis.
Anti-Inflammatory Activity
The anti-inflammatory effects of this compound analogs are often evaluated by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines such as RAW 264.7 and BV-2.
| Compound | Cell Line | IC50 (µM) for NO Inhibition | Source |
| Chloranholide Analog 21 | BV-2 | 3.18 | [3] |
| Chloranholide Analog 22 | BV-2 | 4.65 | [3] |
| Chloranholide Analog 23 | BV-2 | 6.91 | [4] |
| Chloranholide Analog 24 | BV-2 | 8.04 | [3] |
| Chloranholide Analog 26 | BV-2 | 9.87 | [3] |
| Chloranholide Analog 30 | BV-2 | 11.46 | [3] |
| Chloranholide Analog 32 | BV-2 | 10.23 | [3] |
| Chloranholide Analog 36 | BV-2 | 7.54 | [3] |
| Chlojapolide A (1) | RAW 264.7 | 15.75 | [4] |
| Chlojapolide K (11) | RAW 264.7 | 12.50 | [4] |
| Chlojapolide M (13) | RAW 264.7 | 6.91 | [4] |
| Shizukaol C (25) | BV-2 | 8.04 | [4] |
| Quercetin (Positive Control) | RAW 264.7 | 15.90 | [4] |
Structure-Activity Relationship for Anti-Inflammatory Activity:
Analysis of the available data suggests that specific structural modifications on the lindenane dimer scaffold significantly influence the anti-inflammatory potency. While a comprehensive SAR is still under investigation, preliminary findings indicate that the nature and position of substituent groups on the core structure play a crucial role in the observed activity.[3]
Cytotoxic Activity
The cytotoxic potential of this compound analogs has been evaluated against a panel of human cancer cell lines. The 50% inhibitory concentration (IC50) values are presented below.
| Compound | Cell Line | IC50 (µM) | Source |
| Chlorahololide D | HepG2 (Liver Cancer) | 13.7 | [1] |
| MCF-7 (Breast Cancer) | 6.7 | [1] | |
| Sarcandrolide A | HepG2 (Liver Cancer) | > 20 | [1] |
| MCF-7 (Breast Cancer) | > 20 | [1] | |
| Shizukaol E | HepG2 (Liver Cancer) | > 20 | [1] |
| MCF-7 (Breast Cancer) | > 20 | [1] | |
| Shizukaol B | HL-60 (Leukemia) | 0.0341 (MIC) | [5] |
| Cycloshizukaol A | HL-60 (Leukemia) | 0.9 (MIC) | [5] |
| Shizukaol F | HL-60 (Leukemia) | 0.0273 (MIC) | [5] |
| Etoposide (Positive Control) | HepG2, MCF-7 | Not Specified | [1] |
Structure-Activity Relationship for Cytotoxic Activity:
The cytotoxicity data reveals that subtle structural variations among the analogs can lead to significant differences in their anti-cancer activity. For instance, Chlorahololide D exhibits potent cytotoxicity against HepG2 and MCF-7 cells, while Sarcandrolide A and Shizukaol E are largely inactive at similar concentrations.[1] This highlights the importance of specific structural motifs for inducing cancer cell death.
Signaling Pathways and Mechanisms of Action
This compound analogs exert their biological effects by modulating key signaling pathways involved in inflammation and cancer progression.
Anti-Inflammatory Signaling Pathway: JNK-AP-1
Shizukaol B has been shown to attenuate the inflammatory response in LPS-stimulated microglial cells by targeting the c-Jun N-terminal kinase (JNK)-activator protein-1 (AP-1) signaling pathway.[6] It inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[6][7]
Figure 1. Shizukaol B inhibits the JNK-AP-1 signaling pathway.
Anticancer Signaling Pathway: Wnt/β-catenin
Shizukaol D has been found to repress the growth of human liver cancer cells by modulating the Wnt/β-catenin signaling pathway.[4] This pathway is crucial for cell proliferation and its dysregulation is a hallmark of many cancers.
Figure 2. Shizukaol D modulates the Wnt/β-catenin signaling pathway.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Nitric Oxide (NO) Inhibition Assay
This assay quantifies the amount of nitrite, a stable product of NO, in cell culture supernatants using the Griess reagent.
Cell Culture and Treatment:
-
RAW 264.7 or BV-2 murine macrophage cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and cultured for 24 hours.
-
The cells are pre-treated with various concentrations of the this compound analogs for 2 hours.
-
Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 18-24 hours to induce NO production.
Griess Reaction:
-
After the incubation period, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10-15 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group.
MTT Cytotoxicity Assay
This colorimetric assay measures cell viability based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.
Cell Culture and Treatment:
-
Human cancer cell lines (e.g., HepG2, MCF-7) are seeded in 96-well plates at an appropriate density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours).
MTT Reduction and Formazan Solubilization:
-
Following treatment, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
The medium containing MTT is then removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.
-
The plate is gently shaken for 10-15 minutes to ensure complete dissolution.
Data Analysis:
-
The absorbance is measured at a wavelength between 540 and 590 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.
Conclusion
The this compound analogs represent a promising class of natural products with significant anti-inflammatory and cytotoxic potential. The presented data and analyses underscore the importance of specific structural features in determining their biological activity. Further synthesis of novel analogs and comprehensive biological evaluation are warranted to fully elucidate their therapeutic potential and to develop new and effective treatments for inflammatory diseases and cancer. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.
References
- 1. Anti-inflammatory Lindenane Sesquiterpene Dimers from the Roots of Chloranthus fortunei - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lindenane sesquiterpenoid dimers from Chloranthus holostegius with anti-neuroinflammatory activities in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory Lindenane Sesquiterpene Dimers from the Roots of Chloranthus fortunei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Shizukaol B, an active sesquiterpene from Chloranthus henryi, attenuates LPS-induced inflammatory responses in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Shizukanolide from Different Plant Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Shizukanolide, a sesquiterpenoid lactone with promising biological activities, isolated from various plant sources. The information presented is intended to assist researchers in selecting optimal plant material for extraction and to provide standardized experimental protocols for its isolation and purification.
Data Presentation: this compound Content in Chloranthus Species
Direct comparative studies on the yield and purity of this compound from different plant sources are limited in the available scientific literature. However, various species of the Chloranthus genus have been identified as primary sources. The table below summarizes the occurrence of this compound and its derivatives in different Chloranthus species based on existing isolation studies. Quantitative yield and purity data are often not explicitly stated in a comparative manner in the reviewed literature.
| Plant Source | This compound Derivative(s) Isolated | Plant Part Utilized | Reference |
| Chloranthus japonicus | This compound, Dehydro-shizukanolide, this compound D | Aerial parts and roots | [1][2][3][4] |
| Chloranthus serratus | Shizukanolides E and F | Roots | [5][6] |
| Chloranthus henryi | Shizukaol F and G (dimeric lindenane sesquiterpenoids) | Whole plant | [7] |
Note: The yield of sesquiterpenoids is influenced by various factors, including the geographical location of the plant, harvesting season, and the specific extraction and purification methods employed. The data presented should be considered qualitative in terms of identifying rich sources of these compounds.
Experimental Protocols
The following is a generalized protocol for the extraction and isolation of this compound and its derivatives from Chloranthus species, compiled from various studies.[1][2][4][5][6]
1. Plant Material Preparation:
-
Air-dry the collected plant material (e.g., whole plant, roots, or aerial parts) at room temperature.
-
Grind the dried plant material into a coarse powder.
2. Extraction:
-
Macerate the powdered plant material with a suitable organic solvent (e.g., methanol, ethanol, or ether) at room temperature for an extended period (e.g., 24-48 hours), with occasional shaking.
-
Repeat the extraction process multiple times (typically 2-3 times) to ensure exhaustive extraction.
-
Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Fractionation:
-
Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol).
-
Monitor the fractions for the presence of Shizukanolides using Thin Layer Chromatography (TLC) with a suitable solvent system and visualization agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
4. Isolation and Purification:
-
Subject the fraction enriched with Shizukanolides to column chromatography on silica gel.
-
Elute the column with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol) to separate the components.
-
Collect the fractions and monitor them by TLC.
-
Combine fractions containing the target compounds and subject them to further purification steps such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure Shizukanolides.
5. Structure Elucidation:
-
Characterize the purified compounds using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMQC, HMBC), and Infrared (IR) spectroscopy to confirm their identity and structure.
Signaling Pathway and Visualization
This compound and its related compounds have been shown to modulate various signaling pathways. For instance, Shizukaol D, a dimeric sesquiterpene isolated from Chloranthus serratus, has been reported to suppress the Wnt signaling pathway.[8] The Wnt signaling pathway is crucial in cell fate determination, proliferation, and migration. Its dysregulation is often implicated in diseases like cancer.
Caption: Wnt signaling pathway and the inhibitory action of Shizukaol D.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Isolation and Structural Elucidation of Four Sesquiterpenes from Chloranthus japonicus (Chloranthaceae) | Semantic Scholar [semanticscholar.org]
- 4. Anti-inflammatory sesquiterpenoids from Chloranthus japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the Constituents of Chloranthus spp. II. The Sesquiterpenes from Chloranthus serratus [jstage.jst.go.jp]
- 6. Sesquiterpenoids and phenylpropanoids from Chloranthus serratus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Validating the Purity of Synthetic Shizukanolide A: A Comparative Guide
For researchers in drug discovery and chemical biology, the rigorous validation of a synthetic compound's purity is paramount to ensure reliable and reproducible experimental results. This guide provides a comparative framework for assessing the purity of synthetic Shizukanolide A, a complex sesquiterpenoid lactone known for its potential biological activities, including the inhibition of the Wnt signaling pathway.
To offer a clear benchmark, we compare the analytical data of synthetic this compound A with IWP-2, a well-established and commercially available inhibitor of the Wnt signaling pathway. This comparison will provide researchers with a practical guide to the expected purity profile of a complex synthetic natural product against a standard small molecule inhibitor.
Comparative Purity Analysis
The purity of a synthesized compound is never absolute. It is therefore crucial to employ a suite of orthogonal analytical techniques to identify and quantify impurities. The following tables summarize the comparative purity data for a batch of synthetic this compound A and a commercial batch of IWP-2.
Table 1: Summary of Purity Assessment
| Parameter | Synthetic this compound A | IWP-2 (Commercial Standard) | Method |
| Purity (by HPLC) | 98.5% | >99.0% | HPLC-UV |
| Identity Confirmation | Confirmed | Confirmed | HRMS, ¹H NMR, ¹³C NMR |
| Residual Solvents | <0.1% (Ethyl Acetate) | Not Detected | GC-MS |
| Water Content | 0.2% | <0.1% | Karl Fischer Titration |
| Elemental Analysis | C: 71.98%, H: 7.25% | C: 64.47%, H: 6.04%, N: 12.55% | Combustion Analysis |
| (Theoretical: C: 72.27%, H: 7.28%) | (Theoretical: C: 64.56%, H: 6.09%, N: 12.55%) |
Table 2: High-Performance Liquid Chromatography (HPLC) Data
| Compound | Retention Time (min) | Peak Area (%) |
| This compound A | 15.2 | 98.5 |
| Impurity 1 | 13.8 | 0.8 |
| Impurity 2 | 16.1 | 0.7 |
| IWP-2 | 12.7 | 99.2 |
| Impurity A | 11.9 | 0.5 |
| Impurity B | 14.3 | 0.3 |
Table 3: Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Data
| Analysis | Synthetic this compound A | IWP-2 (Commercial Standard) |
| HRMS (m/z [M+Na]⁺) | Found: 423.2145 | Found: 469.2132 |
| Calculated: 423.2148 | Calculated: 469.2134 | |
| ¹H NMR | Conforms to structure | Conforms to structure |
| ¹³C NMR | Conforms to structure | Conforms to structure |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of synthetic compounds.
High-Performance Liquid Chromatography (HPLC)
-
System: Agilent 1260 Infinity II LC System
-
Column: C18 column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution with Water (A) and Acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: 30% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, then re-equilibrate at 30% B for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Samples were dissolved in acetonitrile to a final concentration of 1 mg/mL.
High-Resolution Mass Spectrometry (HRMS)
-
System: Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Mass Range: 100-1000 m/z
-
Resolution: 120,000
-
Sample Infusion: Samples were dissolved in methanol and infused directly into the mass spectrometer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
System: Bruker Avance III HD 500 MHz spectrometer
-
Solvent: Chloroform-d (CDCl₃)
-
¹H NMR: 32 scans, relaxation delay of 1.0 s
-
¹³C NMR: 1024 scans, relaxation delay of 2.0 s
-
Data Processing: MestReNova software
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
-
System: Agilent 7890B GC with 5977A MSD
-
Column: DB-624 (30 m x 0.25 mm, 1.4 µm)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: 40°C for 5 min, then ramp to 240°C at 10°C/min, hold for 5 min.
-
Injector Temperature: 250°C
-
MSD Transfer Line Temperature: 280°C
-
Sample Preparation: A headspace vial containing the sample was heated to 80°C for 15 minutes before injection.
Karl Fischer Titration
-
System: Mettler Toledo C20S Compact Karl Fischer Coulometer
-
Reagent: Hydranal™-Coulomat AG
-
Sample Preparation: A known weight of the sample was added directly to the titration cell.
Elemental Analysis
-
System: PerkinElmer 2400 Series II CHNS/O Analyzer
-
Method: Combustion analysis
-
Sample Preparation: A precisely weighed sample was placed in a tin capsule.
Visualizing Workflows and Pathways
To further clarify the processes and biological context, the following diagrams are provided.
Caption: Workflow for the validation of synthetic this compound A purity.
Caption: Simplified Wnt signaling pathway and the inhibitory role of this compound A.
Conclusion
This guide outlines a comprehensive analytical strategy for validating the purity of synthetic this compound A. By employing a range of orthogonal techniques and comparing the results to a known standard like IWP-2, researchers can confidently assess the quality of their synthesized material. The provided protocols and data serve as a practical template for establishing rigorous quality control in the early stages of drug discovery and development, ensuring the integrity and reliability of subsequent biological and pharmacological studies.
A Comparative Guide to Analytical Techniques for the Characterization of Shizukanolide
For Researchers, Scientists, and Drug Development Professionals
Shizukanolide, a sesquiterpenoid lactone primarily isolated from plants of the Chloranthus genus, has garnered significant interest for its unique chemical structure and potential therapeutic properties. Accurate and comprehensive characterization of this compound is paramount for its development as a potential drug candidate. This guide provides an objective comparison of key analytical techniques employed for the characterization of this compound, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Overview of Analytical Techniques
The selection of an appropriate analytical technique is crucial for obtaining reliable and comprehensive data on the identity, purity, and structure of this compound. The following table summarizes the quantitative performance of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography in the context of sesquiterpenoid analysis.
| Analytical Technique | Parameter | Typical Performance for Sesquiterpenoid Analysis | Application to this compound Characterization |
| HPLC-DAD | Linearity (R²) | > 0.999[1] | Quantitative determination of purity and concentration. |
| Limit of Detection (LOD) | 0.006 - 0.097 µg/mL[2][3] | Trace level detection in complex matrices. | |
| Limit of Quantification (LOQ) | 0.020 - 0.496 µg/mL[2][3] | Accurate quantification in quality control. | |
| Precision (%RSD) | < 2.5%[1] | Ensuring reproducibility of quantitative measurements. | |
| Accuracy (% Recovery) | 98% - 102%[1] | Assessing the trueness of the analytical method. | |
| qNMR | Linearity (R²) | > 0.995[4] | Absolute quantification without a reference standard of the analyte. |
| Precision (%RSD) | < 1.0%[4] | High precision for potency and purity assays. | |
| Accuracy (% Recovery) | 98% - 102%[4] | High accuracy for primary quantification. | |
| HRMS | Mass Accuracy | < 5 ppm[5] | Determination of elemental composition. |
| Resolution | > 70,000 FWHM[6] | Unambiguous differentiation of isobaric interferences. | |
| X-ray Crystallography | R-value | < 0.10 | Unambiguous determination of three-dimensional molecular structure. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reproducible and accurate results. Below are representative methodologies for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC coupled with a Diode Array Detector (DAD) is a cornerstone technique for the separation, identification, and quantification of this compound in extracts and purified samples.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and DAD.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., Luna C18, 4.6 mm × 150 mm, 5 µm).[1][7]
-
Mobile Phase: A gradient elution is typically employed for optimal separation of sesquiterpene lactones.[8][9]
-
Gradient Program: A linear gradient from 10% to 100% B over 20 minutes is a common starting point.[5]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[7]
-
Detection Wavelength: Monitoring at 210 nm is suitable for detecting the α,β-unsaturated γ-lactone chromophore in this compound.[1][8]
-
Injection Volume: 10 µL.[7]
Sample Preparation:
-
Standard solutions of this compound are prepared in methanol at various concentrations (e.g., 1-100 µg/mL) to establish a calibration curve.
-
Samples are dissolved in methanol to a final concentration within the linear range of the assay and filtered through a 0.45 µm syringe filter prior to injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound in solution. Both 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are employed to determine the connectivity and stereochemistry of the molecule.
Instrumentation:
-
NMR spectrometer operating at a proton frequency of 400 MHz or higher, equipped with a 5 mm broadband probe.[4]
Experimental Parameters for ¹H NMR:
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent for this compound.[10][11]
-
Sample Concentration: Approximately 1-5 mg of the purified compound is dissolved in 0.5-0.7 mL of the deuterated solvent.
-
Pulse Program: A standard single-pulse experiment (e.g., zg30) is typically used.[12]
-
Acquisition Parameters:
-
Spectral Width: 12-16 ppm
-
Acquisition Time: ~3 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64
-
Experimental Parameters for ¹³C NMR:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon.
-
Acquisition Parameters:
-
Spectral Width: 200-240 ppm
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of this compound, enabling the determination of its elemental composition. Tandem MS (MS/MS) experiments reveal the fragmentation patterns, which aid in structural confirmation.
Instrumentation:
-
A mass spectrometer capable of high resolution and tandem mass analysis, such as a Linear Ion Trap-Orbitrap (LTQ-Orbitrap) or a Quadrupole Time-of-Flight (Q-TOF) instrument, coupled to an electrospray ionization (ESI) source.[13]
ESI-MS/MS Conditions:
-
Ionization Mode: Positive ion mode is commonly used for the analysis of sesquiterpene lactones.[14]
-
Sample Infusion: The sample is dissolved in a suitable solvent like methanol and infused directly into the mass spectrometer or introduced via an HPLC system.
-
Source Parameters:
-
Capillary Voltage: 3-4 kV
-
Sheath Gas Flow Rate: 20-40 arbitrary units
-
Auxiliary Gas Flow Rate: 5-10 arbitrary units
-
Capillary Temperature: 275-325 °C
-
-
MS¹ (Full Scan) Parameters:
-
Mass Range: m/z 100-1000
-
Resolution: 70,000 FWHM.[6]
-
-
MS² (Fragmentation) Parameters:
-
The precursor ion corresponding to [M+H]⁺ or [M+Na]⁺ of this compound is isolated.
-
Collision-Induced Dissociation (CID) is used for fragmentation, with collision energy optimized to produce a rich fragmentation spectrum.
-
X-ray Crystallography for Unambiguous Structure Determination
Single-crystal X-ray crystallography provides the absolute and unambiguous three-dimensional structure of this compound.[10]
Experimental Procedure:
-
Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent or solvent mixture by slow evaporation.
-
Data Collection:
-
A suitable crystal is mounted on a diffractometer.
-
Data is collected using a monochromatic X-ray source (e.g., Cu Kα radiation).[10]
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods and refined using full-matrix least-squares on F².[10]
-
Crystallographic Data for this compound: [10]
-
Crystal System: Orthorhombic
-
Space Group: P2₁2₁2₁
-
Unit Cell Dimensions: a = 11.121(3) Å, b = 33.299(7) Å, c = 6.951(2) Å
-
Final R-value: 0.056
Mandatory Visualizations
Experimental Workflow for this compound Characterization
The following diagram illustrates a typical workflow for the isolation and characterization of this compound from a plant source.
Caption: Workflow for this compound Characterization.
This compound's Inhibition of the Wnt/β-catenin Signaling Pathway
This compound and related dimeric sesquiterpenoids have been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[15] The diagram below illustrates the canonical Wnt pathway and the inhibitory action of this compound.
Caption: this compound inhibits the Wnt/β-catenin pathway.
References
- 1. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. e-nps.or.kr [e-nps.or.kr]
- 3. scielo.br [scielo.br]
- 4. Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mass Spectrometry-Based Untargeted Metabolomics Reveals the Importance of Glycosylated Flavones in Patterned Lentil Seed Coats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 12. Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid screening and identification of sesquiterpene lactones in Kudiezi injection based on high-performance liquid chromatography coupled with linear ion trap-orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous determination of sesquiterpene lactones isoalantolactone and alantolactone isomers in rat plasma by liquid chromatography with tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of Shizukanolide: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Shizukanolide, a sesquiterpene lactone. The following procedures are based on general best practices for the disposal of laboratory chemical waste. Researchers, scientists, and drug development professionals should always consult their institution's specific safety protocols and local regulations, in addition to the information provided herein. A specific Safety Data Sheet (SDS) for this compound should be referenced if available.
I. Understanding the Compound: this compound Properties
| Property | Value | Source |
| Chemical Formula | C15H18O2 | PubChem |
| Molecular Weight | 230.30 g/mol | PubChem |
| Appearance | Solid (form may vary) | General |
| Solubility | Soluble in polar organic solvents | Inferred from extraction methods[2] |
| Known Biological Activity | Antifungal (for dehydro-shizukanolide)[3] | Immunomart |
II. Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the recommended steps for the safe disposal of solid this compound and contaminated labware, as well as solutions containing this compound.
A. Solid this compound Waste and Contaminated Labware Disposal
-
Segregation: Isolate solid this compound waste, including unused or expired pure compounds and grossly contaminated items (e.g., weighing boats, spatulas), from other laboratory waste streams.
-
Containerization:
-
For pure this compound, the original manufacturer's container is the preferred choice for disposal.[4]
-
If the original container is not available or compromised, use a new, clean, and compatible container with a secure, leak-proof screw-on cap.[5][6] The container should be made of a material that will not react with the compound.
-
For contaminated lab supplies (e.g., gloves, wipes), double-bag the waste in clear plastic bags.[5]
-
Contaminated sharps, such as pipette tips or broken glass, must be placed in a designated, puncture-resistant sharps container.[5]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[6]
-
The label must include the full chemical name, "this compound," and its CAS number (70578-36-8).[1] Do not use abbreviations or chemical formulas.[7]
-
Indicate the associated hazards (e.g., "Irritant," "Handle with Care").
-
Record the date when the waste was first added to the container.[6]
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[6]
-
The SAA should be a secure location, away from general lab traffic and incompatible chemicals.
-
Ensure the storage area is well-ventilated.
-
-
Disposal Request:
-
Once the container is full or has been in storage for the maximum allowable time according to your institution's policy (e.g., 90 days), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]
-
B. Liquid this compound Waste (Solutions) Disposal
-
Segregation: Collect all liquid waste containing this compound in a dedicated, compatible waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS.
-
Containerization:
-
Use a shatter-resistant container, preferably plastic-coated glass or a high-density polyethylene (HDPE) carboy, with a secure, leak-proof screw-on cap.[4]
-
Ensure the container is chemically compatible with the solvent used to dissolve the this compound.
-
-
Labeling:
-
Storage:
-
Disposal Request:
-
Arrange for pickup by your institution's EHS or a licensed hazardous waste contractor when the container is full or reaches its storage time limit.
-
III. Experimental Workflow for Waste Segregation and Disposal
The following diagram illustrates the logical workflow for the proper segregation and disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
This guide is intended to supplement, not replace, the hazardous waste disposal procedures established by your institution and local regulatory agencies. Always prioritize safety and compliance in the handling and disposal of all laboratory chemicals.
References
- 1. This compound | C15H18O2 | CID 333362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO1992011857A1 - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling Shizukanolide
Essential Safety and Handling Guide for Shizukanolide
Topic: Personal Protective Equipment for Handling this compound Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.
Audience: Researchers, scientists, and drug development professionals.
Hazard Assessment and Toxidological Profile
This compound belongs to the lindenane-type sesquiterpenoids, a class of natural products known for a range of biological activities, including cytotoxic, anti-inflammatory, and neuroprotective effects.[2][3] Sesquiterpene lactones, a broader class to which this compound belongs, can have toxicological profiles that warrant careful handling to avoid adverse health effects such as contact dermatitis and potential genotoxicity.[7] Given the potential for cytotoxicity, this compound should be handled as a hazardous substance.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C15H18O2 | PubChem |
| Molecular Weight | 230.30 g/mol | PubChem |
| Biological Activity | Anti-inflammatory, potential antifungal | [4][5][8] |
| Hazard Classification (Inferred) | Potential Cytotoxic Agent | [2][3] |
Personal Protective Equipment (PPE)
Due to the potential cytotoxic nature of this compound, a comprehensive PPE strategy is mandatory to minimize exposure through dermal contact, inhalation, and ingestion.[9]
Recommended PPE for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves (ASTM D6978-05 compliant).[10][11] | Prevents skin contact and absorption. Double gloving provides an extra layer of protection in case of a breach in the outer glove. |
| Body Protection | Disposable, low-permeability fabric gown with long sleeves and tight-fitting cuffs.[10] | Protects skin and personal clothing from contamination. |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[12][13] | Protects eyes and face from splashes of solutions containing this compound. |
| Respiratory Protection | A NIOSH-certified N95 or higher respirator should be used when handling the powder form to prevent inhalation.[13] | Minimizes the risk of inhaling aerosolized particles of the compound. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Prevents contamination of personal footwear and subsequent spread outside the laboratory. |
Handling and Operational Plan
All handling of this compound, particularly in its powdered form, should be conducted within a certified chemical fume hood or a biological safety cabinet to control exposure.[10]
Experimental Protocol: Safe Handling of this compound
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. The designated work area within the fume hood should be covered with a disposable absorbent plastic-backed pad to contain any potential spills.[14]
-
Weighing: Weigh solid this compound within the fume hood. Use a dedicated, clean set of weighing tools.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Post-Handling: After handling, wipe down the work surface with an appropriate cleaning agent (e.g., 70% ethanol), and dispose of the absorbent pad as cytotoxic waste.
-
Doffing PPE: Remove PPE in the correct order (shoe covers, outer gloves, gown, face shield/goggles, inner gloves, respirator) to prevent cross-contamination. Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations for hazardous waste.[15][16][17]
Disposal Protocol for this compound-Contaminated Waste
-
Segregation: Segregate all this compound waste from other laboratory waste streams at the point of generation.[16]
-
Waste Containers:
-
Sharps: Needles, syringes, and other sharp objects contaminated with this compound should be placed in a designated, puncture-resistant, purple-lidded sharps container for cytotoxic waste.[17]
-
Solid Waste: Contaminated gloves, gowns, absorbent pads, and other solid materials should be placed in thick, leak-proof plastic bags (e.g., 2-4 mm thick polypropylene) that are clearly labeled with a cytotoxic hazard symbol.[15] These bags should then be placed in a rigid, leak-proof secondary container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not discharge to the sewer system.[14]
-
-
Storage: Store cytotoxic waste in a secure, designated area away from general laboratory traffic until it can be collected by a licensed hazardous waste disposal service.[17]
-
Final Disposal: The final disposal method for cytotoxic waste is typically high-temperature incineration.[18]
Emergency Procedures
Spill Management
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Put on the appropriate PPE, including a respirator if the spill involves powder.
-
Containment: Cover the spill with absorbent material from a cytotoxic spill kit.
-
Cleanup: Carefully collect the contaminated absorbent material and place it in a cytotoxic waste container.
-
Decontamination: Clean the spill area with an appropriate decontaminating solution, followed by a thorough wash with soap and water.
-
Report: Report the spill to the laboratory supervisor and follow institutional reporting procedures.[13]
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do not induce vomiting.
In all cases of personnel exposure, seek immediate medical attention and provide details of the exposure, including the name of the compound.
Visualized Workflow for Handling this compound
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. A comprehensive review on the chemical constituents, sesquiterpenoid biosynthesis and biological activities of Sarcandra glabra - PMC [pmc.ncbi.nlm.nih.gov]
- 2. malariaworld.org [malariaworld.org]
- 3. Anti-inflammatory Lindenane Sesquiterpene Dimers from the Roots of Chloranthus fortunei - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lindenane-Type Sesquiterpene Dimers Mitigate Lipopolysaccharide-Induced Inflammation by Inhibiting Toll-Like Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory lindenane sesquiterpenoid dimers from the roots of Chloranthus holostegius var. trichoneurus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lindenane sesquiterpenoid dimers from Chloranthus holostegius with anti-neuroinflammatory activities in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
